molecular formula C8H17Cl B13169496 1-Chloro-2,2-dimethylhexane

1-Chloro-2,2-dimethylhexane

Cat. No.: B13169496
M. Wt: 148.67 g/mol
InChI Key: MYERGYSSJVDQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,2-dimethylhexane is a useful research compound. Its molecular formula is C8H17Cl and its molecular weight is 148.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-2,2-dimethylhexane

InChI

InChI=1S/C8H17Cl/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

MYERGYSSJVDQLH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)CCl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Chloro-2,2-dimethylhexane: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of synthetic strategies for obtaining 1-chloro-2,2-dimethylhexane, a primary alkyl chloride. Direct hydrochlorination of the corresponding alkene, 3,3-dimethyl-1-butene (neohexene), is mechanistically scrutinized and identified as an unsuitable pathway due to predictable carbocation rearrangements. The guide establishes the conversion of a primary alcohol, 2,2-dimethylhexan-1-ol, into the target alkyl chloride via nucleophilic substitution as the most viable and efficient method. A detailed experimental protocol using thionyl chloride is presented, alongside a discussion of alternative reagents and a critical evaluation of other less practical synthetic routes. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Synthetic Challenge

This compound, also known as neohexyl chloride, is a halogenated alkane of interest in various synthetic applications. Its structure presents a unique challenge for synthesis. The target is a primary alkyl chloride with a quaternary carbon center at the adjacent C2 position. This sterically hindered arrangement dictates careful selection of synthetic methodology to avoid competing reactions and ensure regiochemical purity. A common and intuitive approach to synthesizing alkyl halides is the hydrohalogenation of an alkene. However, as this guide will demonstrate, the application of this fundamental reaction to produce this compound is fundamentally flawed due to the principles of carbocation chemistry.

Analysis of Synthetic Pathways

The Challenge of Direct Hydrochlorination of 3,3-Dimethyl-1-butene

The seemingly straightforward approach of reacting 3,3-dimethyl-1-butene (neohexene) with hydrogen chloride (HCl) to yield this compound is, in practice, an ineffective strategy. The reaction proceeds via an electrophilic addition mechanism, which is governed by the stability of the intermediate carbocation.

Mechanism and Inevitable Rearrangement:

  • Protonation and Initial Carbocation Formation: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HCl. According to Markovnikov's rule, the proton adds to the vinylic carbon with the most hydrogen atoms (C1) to form the most stable possible carbocation on the other vinylic carbon (C2). This results in the formation of a secondary (2°) carbocation.

  • 1,2-Methyl Shift: The initially formed secondary carbocation is immediately adjacent to a quaternary carbon. This proximity allows for a rapid intramolecular rearrangement known as a 1,2-methyl shift. A methyl group from the C3 carbon migrates with its pair of bonding electrons to the positively charged C2 carbon.

  • Formation of a More Stable Carbocation: This rearrangement transforms the less stable secondary carbocation into a more stable tertiary (3°) carbocation. This process is thermodynamically driven by the increased stability afforded by the greater number of alkyl groups stabilizing the positive charge.

  • Nucleophilic Attack: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the rearranged tertiary carbocation to form the final product.

The major product of this reaction is not the desired this compound but rather the rearranged isomer, 2-chloro-2,3-dimethylbutane . A minor amount of the unrearranged product, 3-chloro-2,2-dimethylbutane, may also form, but the primary chloride is not a significant product.

G cluster_start 3,3-Dimethyl-1-butene + HCl cluster_step1 Step 1: Protonation (Markovnikov) cluster_step2 Step 2: 1,2-Methyl Shift (Rearrangement) cluster_product Step 3: Chloride Attack start_mol CH₂=CH-C(CH₃)₃ carbocation_2 Secondary (2°) Carbocation CH₃-C⁺H-C(CH₃)₃ start_mol->carbocation_2 +H⁺ hcl H-Cl carbocation_3 Tertiary (3°) Carbocation CH₃-CH(CH₃)-C⁺(CH₃)₂ carbocation_2->carbocation_3 ~CH₃⁻ Shift product Major Product 2-Chloro-2,3-dimethylbutane carbocation_3->product +Cl⁻ G alcohol R-CH₂-OH (2,2-Dimethylhexan-1-ol) intermediate1 Alkyl Chlorosulfite Intermediate R-CH₂-O-S(O)Cl alcohol->intermediate1 + SOCl₂ socl2 SOCl₂ (Thionyl Chloride) product R-CH₂-Cl (this compound) intermediate1->product + Cl⁻ (SN2 attack) so2 SO₂ (gas) intermediate1->so2 decomposes hcl HCl (gas) intermediate1->hcl decomposes

Diagram 2: General workflow for the chlorination of a primary alcohol using thionyl chloride.
Experimental Protocol

This protocol describes the synthesis of this compound from 2,2-dimethylhexan-1-ol using thionyl chloride.

Materials and Equipment:

  • 2,2-dimethylhexan-1-ol

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous diethyl ether or dichloromethane (DCM) as solvent

  • Pyridine or triethylamine (optional, as a base)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (CaCl₂) and gas trap (e.g., bubbler with NaOH solution)

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Standard glassware for work-up and distillation

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. Attach a reflux condenser fitted with a drying tube and a gas outlet leading to a trap to neutralize the evolved HCl and SO₂ gases. The entire apparatus must be protected from atmospheric moisture.

  • Reagent Charging: In the flask, dissolve 2,2-dimethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether or DCM.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (approx. 1.1-1.2 eq) to the dropping funnel and add it dropwise to the stirred alcohol solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition. An optional base like pyridine (1.1 eq) can be co-dissolved with the alcohol to neutralize the generated HCl. 4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can then be gently heated to reflux for an additional 1-2 hours to ensure completion.

  • Work-up: Cool the reaction mixture back to room temperature. Slowly and carefully pour the mixture over crushed ice or into cold water to quench any remaining thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid) and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Data and Characterization
CompoundMolar Mass ( g/mol )Boiling Point (°C)Expected Yield (%)
2,2-Dimethylhexan-1-ol130.23~172-
This compound148.67~165-170>85%

Table 1: Physical properties and expected yield for the recommended synthesis. [1][2] Expected Spectroscopic Data for this compound:

  • ¹H NMR: Distinctive singlet for the -CH₂Cl protons, along with signals for the butyl chain and the two geminal methyl groups.

  • ¹³C NMR: A signal for the chloromethyl carbon (-CH₂Cl), the quaternary carbon, and the four distinct carbons of the butyl chain and the geminal methyls.

  • IR Spectroscopy: Characteristic C-Cl stretching vibration (~650-800 cm⁻¹) and absence of the broad O-H stretch from the starting alcohol (~3200-3600 cm⁻¹).

Discussion of Other Synthetic Routes

Anti-Markovnikov Hydrochlorination

While anti-Markovnikov addition is a known phenomenon, it is synthetically useful primarily for the addition of HBr in the presence of peroxides (the Kharasch effect). This reaction proceeds via a free-radical mechanism. This effect is not generally observed for HCl because the H-Cl bond is significantly stronger than the H-Br bond, making the hydrogen atom abstraction step in the radical chain reaction energetically unfavorable. [3]Recent advances in photoredox catalysis have shown promise for anti-Markovnikov hydrochlorination, but these methods are still areas of active research and not yet standard laboratory procedures. [4][5]

Free-Radical Chlorination of 2,2-Dimethylhexane

Another potential route is the free-radical chlorination of the parent alkane, 2,2-dimethylhexane, using Cl₂ and UV light or heat. However, this method suffers from a profound lack of selectivity. [6]The chlorine radical can abstract a hydrogen atom from any of the non-equivalent carbons in the molecule, leading to a complex mixture of monochlorinated isomers (1-chloro-, 3-chloro-, 4-chloro-, 5-chloro-, and 1-chloro-2-methyl-2-ethylpentane derivatives). Separating the desired this compound from this mixture would be extremely difficult, resulting in a very low practical yield. Studies have shown that while substitution at C5 is surprisingly rapid, a mixture of products is still inevitable. [7][8]

Conclusion

The synthesis of this compound requires a strategic approach that actively avoids the formation of carbocation intermediates. Direct hydrochlorination of 3,3-dimethyl-1-butene is an unsuitable method due to a thermodynamically favored 1,2-methyl shift that leads to a rearranged alkyl chloride as the major product. The most reliable and efficient method for obtaining high-purity this compound is the nucleophilic substitution of 2,2-dimethylhexan-1-ol. The use of thionyl chloride (SOCl₂) is recommended for this conversion due to its high efficiency, mild reaction conditions, and the convenient removal of its gaseous byproducts, which simplifies product isolation and purification. This Sₙ2-based strategy provides a robust and scalable solution for researchers requiring this specific halogenated alkane.

References

  • Solubility of Things. (n.d.). 2,2-Dimethylhexan-1-ol.
  • askIITians. (2025). How does phosphorus trihalide react with alcohols?
  • Dadekian, Z. A., & Wilbourn, D. S. (1969). U.S. Patent No. 3,432,561. Washington, DC: U.S. Patent and Trademark Office.
  • Gerrard, W., Isaacs, M. J. D., Machell, G., Smith, K. B., & Wyvill, P. L. (1953). Interaction of Phosphorus Trichloride with Alcohols and with Hydroxy-esters. Journal of the Chemical Society, 1953, 1920-1925.
  • Al-Badri, Z. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides [Video]. YouTube.
  • Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 787–814.
  • Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI.
  • LibreTexts Chemistry. (2023). 10.5: Preparing Alkyl Halides from Alcohols.
  • Wang, H., et al. (2023). Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis. Nature Chemistry, 15(3), 393-400.
  • Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. PubMed.
  • ChemSynthesis. (n.d.). 2,2-dimethyl-1-hexanol.
  • Ashton, D. S., & Tedder, J. M. (1971). Free-radical substitution in aliphatic compounds. Part XIX. Chlorination of 2,2-dimethylhexane. Journal of the Chemical Society B: Physical Organic, 1719-1721.
  • Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. ResearchGate.
  • Chegg. (2021). Solved: In the radical chlorination of 2,2-dimethylhexane...
  • Organic Syntheses. (2013). Working with Hazardous Chemicals.
  • Al-Badri, Z. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube.
  • Rieber, N., & Greb, W. (2008). U.S. Patent Application No. 11/917,734.
  • Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry.
  • ResearchGate. (n.d.). Free radical chlorination of haloalkanes. Selectivity with respect to polar effect of substituents in substrate.
  • Hunt, I. (n.d.). Ch 8: ROH + SOCl2 or PX3. University of Calgary.
  • Chegg. (2022). Solved: 5) Free radical chlorination of 2,2-dimethylhexane...
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.
  • ReactionWeb.io. (n.d.). Alcohol + SOCl2.
  • Allen Digital. (n.d.). The reaction of neopentyl alcohol with SOCl_2 gives-.
  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols...
  • PubChem. (n.d.). 1-Chloro-2,2-dimethylpentane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Chloro-2,5-dimethylhexane. National Center for Biotechnology Information.
  • Leslie, J. M. (2020). Reaction of primary and secondary alcohols with SOCl2 [Video]. YouTube.
  • PubChem. (n.d.). 2,2-Dimethylhexane. National Center for Biotechnology Information.

Sources

Physical and chemical properties of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its use in a laboratory setting.

Section 1: Core Molecular Identity and Structural Analysis

This compound is a primary alkyl halide. Its structure is characterized by a hexane backbone with two methyl groups on the second carbon (a quaternary 'neopentyl-like' center) and a chlorine atom on the first carbon. This specific arrangement has profound implications for its reactivity, particularly in nucleophilic substitution and elimination reactions.

The presence of the bulky 2,2-dimethyl group (a tert-butyl group attached to the chloromethyl group) creates significant steric hindrance around the reaction center. This steric bulk is a dominant factor in its chemical behavior, favoring certain reaction pathways while inhibiting others. For instance, it drastically slows the rate of direct backside attack required for a typical SN2 reaction.

Table 1: Key Molecular Identifiers and Computed Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 99166-19-5 [1][2]
Molecular Formula C₈H₁₇Cl [1]
Molecular Weight 148.67 g/mol [1]
Canonical SMILES CCCCC(C)(C)CCl [1]

| InChIKey | MYERGYSSJVDQLH-UHFFFAOYSA-N |[1] |

Section 2: Physicochemical Characteristics

Experimental data for the physical properties of this compound are not widely published. However, we can infer its characteristics based on its structure and by comparison with analogous compounds.

Table 2: Computed and Inferred Physical Properties

Property Value (Computed or Inferred) Rationale & Expert Insights
Boiling Point Estimated: 160-175 °C The molecular weight and alkyl chain length are similar to 1-chlorooctane (BP ~182 °C). The branching in this compound will lower the boiling point compared to its linear isomer due to reduced surface area and weaker van der Waals forces.
Density Estimated: ~0.87 g/mL Alkyl chlorides are typically less dense than water. The density is expected to be comparable to similar branched chloroalkanes like 2-chloro-2,5-dimethylhexane (0.862 g/mL).[3]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, dichloromethane). As a nonpolar alkyl halide, it is immiscible with polar solvents like water. Its hydrocarbon character ensures good solubility in other nonpolar organic media. This is a critical consideration for selecting reaction and extraction solvents.

| XLogP3 | 4.1 | This computed value indicates a high degree of lipophilicity, reinforcing its low water solubility.[1] |

Section 3: Synthesis and Chemical Reactivity

Synthetic Strategy: Chlorination of 2,2-Dimethyl-1-hexanol

The most direct and reliable method for synthesizing this compound is via the chlorination of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol. From an application scientist's perspective, the choice of chlorinating agent is critical and depends on the desired reaction conditions and scale.

  • Thionyl Chloride (SOCl₂): This is often the preferred method in a laboratory setting. The reaction proceeds with pyridine as a catalyst and solvent. The key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification and drives the reaction to completion.[4]

  • Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃): These are also effective but can be more challenging to handle, and the phosphorus-based byproducts require aqueous workup for removal.

The reaction mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, followed by an internal (SNi) or external (SN2) attack by the chloride ion.

G cluster_reactants Reactants cluster_products Products Alcohol 2,2-Dimethyl-1-hexanol Intermediate Chlorosulfite Intermediate Alcohol->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Target This compound Byproducts SO₂ (g) + HCl (g) Intermediate->Target Pyridine (catalyst) (SN2 attack)

Caption: Synthesis of this compound via Thionyl Chloride.

Reactivity Profile: The Influence of Steric Hindrance

The reactivity of this compound is dominated by the steric shield provided by the adjacent tert-butyl group.

  • Nucleophilic Substitution (SN2): Direct SN2 reactions are heavily disfavored. The bulky 2,2-dimethyl groups physically block the trajectory for backside attack by a nucleophile on the carbon bearing the chlorine. Consequently, reaction rates with common nucleophiles are extremely slow under standard SN2 conditions.

  • Nucleophilic Substitution (SN1): SN1 reactions are also unlikely. Although the carbon bearing the chlorine is primary, rearrangement of the resulting primary carbocation to a more stable tertiary carbocation could theoretically occur. However, the activation energy to form the initial unstable primary carbocation is very high.

  • Elimination (E2): Elimination reactions, when treated with a strong, bulky base like potassium tert-butoxide, are a more probable reaction pathway.[5] The base will abstract a proton from the adjacent carbon (C2), leading to the formation of 2,2-dimethyl-1-hexene. The use of a bulky base is crucial to favor elimination over any potential slow substitution.

Section 4: Predicted Spectral Characteristics

  • ¹H NMR:

    • ~3.4 ppm (singlet, 2H): The two protons on the carbon attached to the chlorine (-CH₂Cl) would be the most deshielded. Due to the adjacent quaternary carbon having no protons, this signal would appear as a singlet.

    • ~1.3-1.4 ppm (multiplet, 4H): The two methylene groups in the butyl chain (-CH₂CH₂-).

    • ~0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain, split by the adjacent methylene group.

    • ~0.9 ppm (singlet, 6H): The two equivalent methyl groups on the quaternary carbon (-C(CH₃)₂-). This signal would be a sharp singlet and would likely overlap with the terminal methyl triplet, requiring high-resolution instrumentation to resolve.

  • ¹³C NMR:

    • ~50-55 ppm: The carbon bonded to chlorine (-CH₂Cl).

    • ~35-40 ppm: The quaternary carbon (-C(CH₃)₂-).

    • ~20-35 ppm: The remaining four carbons of the hexane chain.

    • ~14 ppm: The terminal methyl carbon of the butyl chain.

    • ~25 ppm: The carbons of the two equivalent methyl groups on the quaternary center.

  • Infrared (IR) Spectroscopy:

    • 2850-3000 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.

    • 1450-1470 cm⁻¹: C-H bending vibrations (scissoring and bending).

    • ~1365 cm⁻¹: A characteristic sharp peak indicating the gem-dimethyl group.

    • 650-750 cm⁻¹: A moderate to strong C-Cl stretching vibration, characteristic of primary alkyl chlorides.

Section 5: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach based on analogous compounds like 1-chlorohexane is mandatory.[6][7]

  • Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed, inhaled, or in contact with skin. May cause respiratory irritation.[6][7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.

  • Handling: Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge. Use non-sparking tools.[6][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 6: Protocol for Purity Analysis by GC-MS

This protocol outlines a self-validating system for determining the purity of a synthesized batch of this compound. The causality behind each step is explained to ensure technical integrity.

Objective: To separate this compound from residual starting material (2,2-dimethyl-1-hexanol), solvents, and byproducts, and to confirm its identity via mass spectrometry.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane. The choice of a volatile solvent ensures rapid vaporization in the GC inlet without interfering with the analysis.

    • Prepare a blank sample (dichloromethane only) to identify any system contaminants.

    • Prepare a standard of the starting material (2,2-dimethyl-1-hexanol) to confirm its retention time.

  • Instrumentation (Typical Conditions):

    • Gas Chromatograph (GC):

      • Column: A nonpolar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is chosen because separation of hydrocarbons and their derivatives is primarily based on boiling point differences.

      • Inlet Temperature: 250 °C. This ensures complete and rapid volatilization of the sample.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program:

        • Initial Temperature: 50 °C, hold for 2 minutes. (Allows for solvent elution).

        • Ramp: 10 °C/min to 200 °C. (The gradient ensures separation of compounds with different boiling points).

        • Hold: Hold at 200 °C for 5 minutes. (Ensures all components elute from the column).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that produces reproducible fragmentation patterns for library matching.

      • Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and key fragments.

  • Data Analysis:

    • Retention Time: Compare the retention time of the major peak in the sample chromatogram to what is expected for a compound of this boiling point. It should elute significantly earlier than the starting alcohol due to the lack of hydrogen bonding.

    • Mass Spectrum:

      • Extract the mass spectrum of the main peak.

      • Look for the molecular ion peak (M⁺). Due to the chlorine isotopes, expect to see peaks at m/z 148 (for ³⁵Cl) and m/z 150 (for ³⁷Cl) in an approximate 3:1 ratio.

      • Analyze the fragmentation pattern. A prominent fragment would be the loss of a butyl group ([M-57]⁺), resulting in a base peak at m/z 91/93, or the loss of the chloromethyl group ([M-49]⁺).

G SamplePrep 1. Sample Preparation (1 mg/mL in CH₂Cl₂) Injection 2. GC Injection (Split/Splitless Inlet) SamplePrep->Injection Separation 3. Chromatographic Separation (DB-5ms Column, Temp Gradient) Injection->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization MassAnalysis 5. Mass Analysis (Quadrupole Mass Filter) Ionization->MassAnalysis Detection 6. Detection & Data Acquisition MassAnalysis->Detection Analysis 7. Data Analysis (Retention Time + Mass Spectrum) Detection->Analysis

Caption: Workflow for GC-MS Purity Analysis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane. Wiley-VCH GmbH.
  • ChemSynthesis. (n.d.). 1,1-dichloro-2,2-dimethylhexane.
  • PubChem. (n.d.). 1-Chloro-2,2-dimethylpentane. National Center for Biotechnology Information.
  • Harper College. (2015). Safety Data Sheet: 1-Chloro-2,2-dimethylpropane.
  • YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • Chemspace. (n.d.). 1-chloro-2,4-dimethylhexane.
  • PubChem. (n.d.). 1-Chloro-2,4-dimethylhexane. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Chloro-2-methylhexane. National Institute of Standards and Technology.
  • SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-propane - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH.
  • SpectraBase. (n.d.). 2-Chloro-2-methylhexane. Wiley-VCH GmbH.
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
  • PubChem. (n.d.). 2-Chloro-2,5-dimethylhexane. National Center for Biotechnology Information.
  • Unacademy. (n.d.). Haloalkanes and Haloarenes.
  • PubChem. (n.d.). 2-Chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information.
  • NIST. (n.d.). 4-Chloro-2,4-dimethylhexane. National Institute of Standards and Technology.
  • SpectraBase. (n.d.). 2-Chloro-2,5-dimethylhexane. Wiley-VCH GmbH.
  • Chegg.com. (2023). Solved Although 2,2-dimethylhexane has a molecular weight of.
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.

Sources

A Comprehensive Technical Guide to 1-Chloro-2,2-dimethylhexane: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-chloro-2,2-dimethylhexane, a halogenated alkane with significant relevance in synthetic organic chemistry. As a primary alkyl halide with notable steric hindrance near the reaction center, its study offers valuable insights into the interplay of electronic and steric effects on chemical reactivity. This document will cover the systematic nomenclature and structure of the molecule, its physicochemical properties, characteristic chemical reactions, and a representative synthetic protocol.

IUPAC Nomenclature and Molecular Structure

The systematic name this compound is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the molecule's precise atomic arrangement:

  • Hexane: This is the parent or principal chain, indicating a continuous chain of six carbon atoms.

  • 1-Chloro: A chlorine atom is attached to the first carbon atom of the hexane chain.

  • 2,2-Dimethyl: Two methyl groups (-CH3) are attached to the second carbon atom of the hexane chain.

The numbering of the carbon chain begins at the end that gives the substituent encountered first the lowest possible number. In this case, the chloro group is at position 1.

The chemical structure can be unambiguously represented in two and three dimensions. Below is a 2D representation generated using the DOT language, illustrating the connectivity of the atoms.

Caption: 2D Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems. The following table summarizes key computed properties for this molecule.[1]

PropertyValueSource
Molecular Formula C8H17ClPubChem[1]
Molecular Weight 148.67 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCCCC(C)(C)CClPubChem[1]
InChI Key MYERGYSSJVDQLH-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 148.1018782 DaPubChem[1]

Chemical Reactivity and Synthetic Considerations

As a primary alkyl halide, this compound is an electrophilic substrate that can undergo two main types of reactions: nucleophilic substitution and elimination.[2] The specific pathway taken depends on several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.[2][3]

Nucleophilic Substitution (SN2 Reaction)

Primary alkyl halides typically favor the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[4][5] This reaction involves a backside attack by a nucleophile on the carbon atom bonded to the halogen, leading to an inversion of stereochemistry if the carbon were chiral.[4][5]

However, in the case of this compound, the presence of two methyl groups on the adjacent carbon (C2) creates significant steric hindrance. This bulkiness can impede the approach of the nucleophile to the reaction center (C1), thereby slowing down the rate of the SN2 reaction compared to less hindered primary alkyl halides.[5] Despite this, with strong, small nucleophiles and appropriate conditions (polar aprotic solvent, moderate temperature), SN2 reactions can still be achieved.[3]

Elimination (E2 Reaction)

When this compound is treated with a strong, bulky base (e.g., potassium tert-butoxide), an E2 (Elimination, Bimolecular) reaction is favored.[6] In this process, the base abstracts a proton from the carbon adjacent to the one bearing the chlorine (a β-hydrogen), and the chlorine atom is simultaneously eliminated, resulting in the formation of an alkene. The primary product of this reaction would be 2,2-dimethylhex-1-ene.

The choice between substitution and elimination is a critical consideration in the synthetic utility of this compound.[2] Generally, strong, non-bulky nucleophiles favor substitution, while strong, bulky bases favor elimination.

Representative Synthetic Protocol: Conversion of 2,2-Dimethylhexan-1-ol to this compound

A common and effective method for synthesizing primary alkyl chlorides is the reaction of the corresponding primary alcohol with a suitable chlorinating agent. Thionyl chloride (SOCl2) in the presence of a base like pyridine is a standard procedure for this transformation.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylhexan-1-ol in an appropriate anhydrous solvent such as diethyl ether or dichloromethane.

  • Addition of Base: Add a slight molar excess of pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add a slight molar excess of thionyl chloride (SOCl2) dropwise to the stirred solution. The reaction is exothermic and should be controlled to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Below is a workflow diagram illustrating this synthetic process.

G cluster_0 Reaction Stage cluster_1 Workup & Purification start 2,2-Dimethylhexan-1-ol + Pyridine in Ether add_socl2 Slow addition of SOCl2 at 0°C start->add_socl2 react Stir at Room Temperature add_socl2->react quench Quench with H2O react->quench extract Extract with Ether quench->extract wash Wash (HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Fractional Distillation dry->purify end end purify->end Pure this compound

Caption: Synthetic Workflow for this compound

Potential Applications in Organic Synthesis

While this compound may not be a common starting material in drug development, its structural motif is relevant. Alkyl halides are fundamental building blocks in organic synthesis.[7] This compound can be used to introduce the sterically hindered 2,2-dimethylhexyl group into other molecules through reactions such as:

  • Formation of Grignard Reagents: Reaction with magnesium metal would yield the corresponding Grignard reagent, a potent carbon nucleophile for forming new carbon-carbon bonds.

  • Coupling Reactions: Participation in various cross-coupling reactions to create more complex molecular architectures.

The study of its reactivity provides a valuable model for understanding how steric hindrance influences the outcomes of fundamental organic reactions, which is a critical aspect of designing complex synthetic routes in medicinal chemistry and materials science.

References

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
  • Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary.
  • A-Level Chemistry Revision. (n.d.). Reactions of Alkyl Halides.
  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
  • SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.
  • PubChem. (n.d.). This compound.
  • ChemSynthesis. (2025, May 20). 1,1-dichloro-2,2-dimethylhexane.

Sources

An In-depth Technical Guide to 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-2,2-dimethylhexane, a sterically hindered primary alkyl chloride. The unique structural characteristics of this molecule, specifically the neopentyl-like arrangement, dictate its chemical reactivity and inform the strategies for its synthesis and handling. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's properties and applications.

Molecular Identity and Physicochemical Properties

This compound is a halogenated alkane with the CAS Number 99166-19-5 . Its structure features a hexyl chain with two methyl groups on the second carbon atom and a chlorine atom on the first. This arrangement classifies it as a neopentyl-type halide, a structural motif known for its profound impact on chemical reactivity.

Table 1: Core Identifiers and Computed Properties of this compound

PropertyValueSource
CAS Number 99166-19-5PubChem[1]
Molecular Formula C₈H₁₇ClPubChem[1]
Molecular Weight 148.67 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCCCC(C)(C)CClPubChem[1]
InChIKey MYERGYSSJVDQLH-UHFFFAOYSA-NPubChem[1]

Plausible Synthetic Routes

The synthesis of this compound is not trivial due to the steric hindrance around the reaction center in its precursor, 2,2-dimethylhexan-1-ol. Standard methods for converting primary alcohols to alkyl chlorides, such as reaction with concentrated hydrochloric acid, are generally ineffective due to the low reactivity of the sterically encumbered hydroxyl group. Therefore, more specialized and milder methods are required.

Recommended Synthetic Approach: The Appel Reaction

The Appel reaction is a reliable and mild method for the conversion of primary and secondary alcohols to their corresponding alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1][2][3] This method is particularly well-suited for substrates that are sensitive to harsher conditions and for sterically hindered alcohols where an Sₙ2 pathway is desired.[2][4]

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a chloride ion in an Sₙ2 reaction. The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[1]

Appel_Reaction cluster_reactants Reactants cluster_products Products R_OH 2,2-Dimethylhexan-1-ol CHCl3 CHCl₃ Alkoxyphosphonium [R-O-PPh₃]⁺ Cl⁻ R_OH->Alkoxyphosphonium [Ph₃P-Cl]⁺ CCl₃⁻ PPh3 PPh₃ Phosphonium [Ph₃P-Cl]⁺ CCl₃⁻ PPh3->Phosphonium CCl₄ CCl4 CCl₄ R_Cl This compound Ph3PO Ph₃PO Alkoxyphosphonium->R_Cl Sₙ2 attack by Cl⁻ Alkoxyphosphonium->Ph3PO Steric_Hindrance cluster_molecule This compound C1 C₁-Cl C2 C₂ C1->C2 Me1 CH₃ C2->Me1 Me2 CH₃ C2->Me2 Butyl n-Butyl C2->Butyl Nu Nu⁻ Nu->C1

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-chloro-2,2-dimethylhexane, a halogenated alkane of interest in synthetic organic chemistry. In the absence of extensive experimental spectra in public databases, this guide leverages advanced predictive algorithms and established spectroscopic principles to present a comprehensive characterization. We will delve into the theoretical ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, the underlying chemical principles, and standardized protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of similar organic molecules.

Introduction: The Molecular Blueprint of this compound

This compound is a chlorinated hydrocarbon with the chemical formula C₈H₁₇Cl.[1] Its structure features a hexane backbone with two methyl groups at the C2 position, creating a quaternary carbon, and a chlorine atom at the C1 position. This unique arrangement of a neopentyl-like chloride has significant implications for its spectroscopic signature, which we will explore in detail. The accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electronegativity of the chlorine atom is expected to have a significant deshielding effect on the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂Cl3.3 - 3.5Singlet (s)2H
-CH₂(CH₂)₂CH₃1.2 - 1.4Multiplet (m)4H
-C(CH₃)₂1.0 - 1.1Singlet (s)6H
-CH₃0.8 - 0.9Triplet (t)3H
-(CH₂)CH₃1.2 - 1.3Multiplet (m)2H

Causality Behind the Predictions:

  • -CH₂Cl Protons: These protons are directly attached to the carbon bearing the electronegative chlorine atom. This proximity causes a significant downfield shift into the 3.3 - 3.5 ppm region.[2] Due to the adjacent quaternary carbon having no protons, this signal is predicted to be a singlet.

  • -C(CH₃)₂ Protons: The six protons of the two methyl groups at the C2 position are chemically equivalent and are therefore expected to produce a single, sharp singlet in the 1.0 - 1.1 ppm range. The absence of adjacent protons on the quaternary carbon prevents any splitting.

  • Alkyl Chain Protons: The remaining protons on the hexane chain will appear as a series of multiplets in the upfield region (0.8 - 1.4 ppm), typical for aliphatic protons.[3] The terminal methyl group is predicted to be a triplet due to coupling with the adjacent methylene group.

Step-by-Step Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). Use a pulse angle of 90° and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show a distinct signal for each unique carbon atom. The chemical shifts are influenced by the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂Cl50 - 55
-C(CH₃)₂35 - 40
-CH₂- (adjacent to quaternary C)30 - 35
-CH₂-25 - 30
-CH₂-20 - 25
-C(CH₃)₂20 - 25
-CH₃10 - 15

Expert Interpretation:

  • -CH₂Cl Carbon: The carbon directly bonded to the chlorine atom is the most deshielded, appearing furthest downfield (50-55 ppm) due to the inductive effect of the halogen.[4]

  • Quaternary Carbon: The quaternary carbon at C2 is also significantly deshielded due to its substitution pattern and will appear in the 35-40 ppm region.

  • Alkyl Chain Carbons: The chemical shifts of the remaining carbons in the hexane chain will decrease as their distance from the electron-withdrawing chlorine atom increases.[4] The terminal methyl carbon will be the most shielded, appearing at the lowest chemical shift (10-15 ppm).[3]

Workflow for ¹³C NMR Prediction and Verification

Mass_Spec_Fragmentation cluster_fragments Major Fragmentation Pathways Molecule This compound (C₈H₁₇Cl) Molecular_Ion Molecular Ion [M]⁺˙ m/z 148/150 Molecule->Molecular_Ion Electron Ionization Fragment1 Loss of •Cl [C₈H₁₇]⁺ m/z 113 Molecular_Ion->Fragment1 Fragment2 α-Cleavage [C₄H₈Cl]⁺ m/z 91/93 Molecular_Ion->Fragment2 Fragment3 Formation of tert-Butyl Cation [C₄H₉]⁺ m/z 57 Molecular_Ion->Fragment3

Caption: Key fragmentation pathways of this compound.

Conclusion: A Multi-faceted Spectroscopic Portrait

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The combined interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural elucidation of this molecule. The principles and protocols outlined herein are broadly applicable to the characterization of other novel organic compounds, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. The convergence of predictive tools and fundamental spectroscopic knowledge allows for a high degree of confidence in structural assignments, even in the absence of experimental reference data.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation.
  • OpenOChem Learn. (n.d.). Alkanes.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • ChemAxon. (n.d.). NMR Predictor.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.
  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
  • PubChem. (n.d.). This compound.

Sources

Part 1: Theoretical Molecular Weight and Foundational Principles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive analysis of the molecular weight of this compound, a halogenated alkane of interest in synthetic chemistry and materials science. Beyond a simple numerical value, this document explores the theoretical calculation, the profound impact of isotopic distribution on its mass spectrum, and the empirical methods for its verification. The protocols and insights herein are designed to be self-validating, ensuring scientific integrity and reproducibility for professionals in the field.

The molecular weight (MW) of a compound is a fundamental property, essential for stoichiometric calculations, analytical characterization, and predicting physicochemical behaviors. It is determined from the molecular formula and the atomic weights of the constituent elements.

Molecular Formula and Structure

This compound is a primary alkyl chloride. Its structure consists of a hexane backbone with two methyl groups at the C2 position and a chlorine atom at the C1 position. This structure dictates its molecular formula.

  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇Cl[1]

Calculation of Average Molecular Weight

The average molecular weight is calculated using the weighted average atomic masses of the elements, which accounts for the natural abundance of their isotopes.

The calculation is as follows:

  • MW = (No. of C atoms × Atomic Mass of C) + (No. of H atoms × Atomic Mass of H) + (No. of Cl atoms × Atomic Mass of Cl)

The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityStandard Atomic Weight (amu)Total Mass (amu)
CarbonC812.01196.088
HydrogenH171.00817.136
ChlorineCl135.45335.453
Total 148.677

Therefore, the average molecular weight of this compound is approximately 148.68 g/mol .[1] This value is crucial for preparing solutions of known molarity and for interpreting results from techniques like size-exclusion chromatography.

Part 2: The Impact of Isotopic Distribution on Mass Analysis

While the average molecular weight is useful for bulk calculations, mass spectrometry resolves individual ions based on their mass-to-charge ratio (m/z). For chlorinated compounds, the natural isotopic abundance of chlorine dramatically influences the observed mass spectrum.

Isotopes of Chlorine and Carbon

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[2] This means that in any sample of a chlorine-containing compound, there will be a population of molecules containing ³⁵Cl and another, smaller population containing ³⁷Cl. This results in two distinct molecular ion peaks in the mass spectrum, separated by two mass units (M⁺ and M+2). The relative intensity of these peaks, approximately 3:1, is a characteristic signature of a monochlorinated compound.[2]

Carbon also has a stable isotope, ¹³C, with a natural abundance of ~1.1%. While less pronounced, this contributes to small M+1 peaks in the mass spectrum.

Monoisotopic Mass vs. Average Molecular Weight

For high-resolution mass spectrometry, the monoisotopic mass is often more relevant. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, and ³⁵Cl).

  • Monoisotopic Mass = (8 × 12.0000) + (17 × 1.0078) + (1 × 34.9689) = 148.1019 Da

This distinction is critical for accurate mass determination and formula confirmation in drug development and metabolomics.

Isotopic_Abundance cluster_Molecule This compound Sample cluster_MS Mass Spectrometer Output M_35Cl Molecule with ³⁵Cl (~75.8%) peak_M [M]⁺ (from ³⁵Cl) Relative Intensity: ~100 M_35Cl->peak_M Ionization M_37Cl Molecule with ³⁷Cl (~24.2%) peak_M2 [M+2]⁺ (from ³⁷Cl) Relative Intensity: ~32 M_37Cl->peak_M2 Ionization ms_axis Mass-to-Charge (m/z) →

Caption: Isotopic distribution of chlorine leads to characteristic M⁺ and M+2 peaks.

Part 3: Experimental Verification and Structural Elucidation

The molecular weight and structure of this compound are best confirmed using a combination of chromatographic separation and mass spectrometry, typically Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of GC-MS Analysis

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like halogenated alkanes.[3] The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. Electron Ionization (EI) is the most common technique for this class of molecules.[4]

Expected Fragmentation Pattern

Under EI (typically at 70 eV), the this compound molecule will not only produce a molecular ion but will also fragment in predictable ways. For alkyl halides, common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

  • Heterolytic cleavage: Loss of the chlorine radical (•Cl) to form a stable carbocation. This is often a prominent fragmentation pathway.[2][5]

  • Loss of HCl: Elimination of a molecule of hydrogen chloride.

Observing the molecular ion peaks ([M]⁺ and [M+2]⁺) alongside these characteristic fragment ions provides unequivocal confirmation of the compound's identity and molecular weight.

GCMS_Workflow start Sample Preparation (Dilute in Hexane) injection GC Injection Port (Volatilization) start->injection gc_column GC Column (Separation) injection->gc_column ms_interface MS Interface gc_column->ms_interface ion_source Ion Source (EI) (Ionization & Fragmentation) ms_interface->ion_source mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector (Signal Acquisition) mass_analyzer->detector data Data System (Mass Spectrum) detector->data end Compound Identification data->end

Caption: Standard workflow for the analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the qualitative and quantitative analysis of this compound.

Objective: To confirm the molecular weight and purity of a this compound sample.

Materials:

  • This compound sample

  • Hexane or Methanol (GC grade or higher)

  • Autosampler vials with caps

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer)

Procedure:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the sample by dissolving 10 mg of this compound in 100 mL of hexane. Prepare a working standard of 1 µg/mL by diluting the stock solution.

  • GC-MS System Configuration:

    • GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Identify the chromatographic peak corresponding to this compound.

    • Examine the mass spectrum for that peak.

    • Confirm the presence of the molecular ion cluster at m/z 148 and 150 with an approximate 3:1 intensity ratio.

    • Identify key fragment ions to corroborate the structure.

    • Assess purity by integrating the peak area relative to any other peaks in the total ion chromatogram (TIC).

Part 4: Synthesis and Quality Considerations

For drug development and research applications, the origin and purity of the compound are paramount.

General Synthesis Route

While specific synthesis literature for this compound is not widely published, primary alkyl chlorides are commonly synthesized from their corresponding primary alcohols via nucleophilic substitution. A plausible and established route would involve the reaction of 2,2-dimethylhexan-1-ol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

Reaction: CH₃(CH₂)₃C(CH₃)₂CH₂OH + SOCl₂ → CH₃(CH₂)₃C(CH₃)₂CH₂Cl + SO₂ + HCl

This method is effective for producing primary alkyl chlorides with minimal rearrangement byproducts.[7]

Physicochemical Properties and Purity

Purity assessment should not rely solely on MS. Orthogonal techniques are necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the carbon skeleton and the position of the substituents, providing definitive structural proof and detecting impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Offers excellent quantification and can be used to determine the purity of the sample with high precision.

References

  • JoVE.
  • Fluorine Notes. Effect of eliminated radical mass and molecular weight of homologs of alkyl halides...
  • PubChem. This compound. [Link]
  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
  • Shanghai Preventive Medicine. Determination of 9 halogenated alkanes in toothpaste by GC⁃MS. (2023). [Link]
  • Oxford Academic, Journal of Chromatographic Science.
  • BYJU'S.
  • Chromatography Today.
  • Vedantu. Preparation of Alkyl Halides: Methods & Key Reactions Explained. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Experimental Determination of the Boiling Point of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the boiling point of 1-Chloro-2,2-dimethylhexane. In the absence of extensively published experimental data for this specific compound, this document establishes a robust theoretical framework for estimating its boiling point through an examination of molecular structure, intermolecular forces, and comparative analysis with isomeric and homologous alkyl halides. We delve into the critical structural factors that influence volatility, particularly the significant steric hindrance imparted by the 2,2-dimethyl substitution. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of the boiling point, addressing the need for sample synthesis and purification. Methodologies for both microscale and macroscale determination are provided, ensuring researchers can validate the theoretical predictions. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the physicochemical properties of halogenated alkanes.

Molecular Profile of this compound

This compound is a halogenated alkane characterized by a hexane backbone with a chlorine atom on the primary carbon (C1) and two methyl groups on the adjacent carbon (C2). This substitution pattern creates a sterically hindered neopentyl-like chloride, a structural motif that profoundly influences its physical properties and chemical reactivity.

1.1. Chemical Identity

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₁₇Cl[1]
CAS Number 99166-19-5[1]
Molecular Weight 148.67 g/mol [1]
Canonical SMILES CCCCC(C)(C)CCl[1]

1.2. Computed Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations for the compound's properties.

PropertyPredicted ValueSource
XLogP3 4.4[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bond Count 4[1]

Theoretical Framework for Boiling Point in Alkyl Halides

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] This transition is governed by the strength of intermolecular forces (IMFs) that must be overcome for molecules to enter the gas phase. For alkyl halides, the primary IMFs are London dispersion forces and dipole-dipole interactions.[3][4]

2.1. The Role of Intermolecular Forces

  • London Dispersion Forces (LDFs): These temporary, induced dipoles are present in all molecules. Their strength increases significantly with the number of electrons and the available surface area of the molecule.[5][6] For alkyl halides beyond the simplest members, LDFs are the dominant factor determining the boiling point, often outweighing the contribution from permanent dipoles.[4][7]

  • Dipole-Dipole Interactions: The carbon-chlorine bond is polar due to the difference in electronegativity between carbon (2.55) and chlorine (3.16), resulting in a permanent molecular dipole. These interactions contribute to the overall intermolecular attraction, leading alkyl halides to have higher boiling points than their corresponding alkanes.[3]

2.2. Critical Structural Determinants of Boiling Point

  • Molecular Weight and Chain Length: As the carbon chain lengthens or a heavier halogen is introduced, the total number of electrons in the molecule increases.[5] This enhances polarizability, leading to stronger LDFs and a corresponding increase in the boiling point.[6][7]

  • The Effect of Branching: This is the most critical factor for understanding the boiling point of this compound. Increased branching in an alkyl chain results in a more compact, spherical molecular shape.[3] This spherical geometry reduces the effective surface area for intermolecular contact compared to a linear isomer of the same molecular weight.[4] Consequently, the London dispersion forces are weaker, requiring less energy to overcome, which results in a lower boiling point.[5][6] The 2,2-dimethyl substitution in the target molecule creates significant branching near the functional group, which is expected to substantially lower its boiling point relative to its straight-chain isomer, 1-chlorooctane.

Boiling Point Estimation for this compound

Given the lack of published experimental data, an estimation can be made by comparing it with known values for its isomers. This comparative analysis provides a scientifically grounded prediction.

CompoundStructureBoiling Point (°C)Rationale for Comparison
1-ChlorooctaneStraight-chain182-184The unbranched C8 isomer; provides an upper-bound reference. Maximum surface area leads to the highest boiling point.
2-Chloro-2,5-dimethylhexaneTertiary, branched157.6[8][9] A C8 isomer with significant branching. Its known boiling point serves as a strong comparative anchor.
This compound Primary, highly branched Est. 155-165 The branching is at the C2 position, creating a very compact "head" of the molecule. This steric shielding is expected to reduce surface area interactions even more effectively than in the 2,5-dimethyl isomer, suggesting a boiling point that is likely similar to or slightly lower than that of 2-chloro-2,5-dimethylhexane.

Based on this analysis, the boiling point of this compound is predicted to be in the range of 155-165 °C at standard atmospheric pressure.

Synthesis and Purification for Experimental Verification

To perform an accurate experimental determination of the boiling point, a pure sample of this compound is required. A plausible and efficient synthetic route is the chlorination of the corresponding primary alcohol, 2,2-dimethylhexan-1-ol, using thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.

4.1. Proposed Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification Reactant 2,2-Dimethylhexan-1-ol Reagent SOCl₂, Pyridine Reactant->Reagent Reaction (Anhydrous Ether) Product This compound Wash Aqueous Wash (e.g., NaHCO₃ soln) Product->Wash Quench & Neutralize Dry Drying (e.g., MgSO₄) Wash->Dry Remove Water Distill Fractional Distillation Dry->Distill Separate by Boiling Point Final Pure Product Distill->Final Reagent->Product Formation of crude product

Caption: Proposed workflow for synthesis and purification.

4.2. Purification Protocol

Following the reaction, the crude product must be rigorously purified.

  • Workup: The reaction mixture is quenched with water and washed with a dilute sodium bicarbonate solution to remove any remaining acid. The organic layer is then washed with brine.

  • Drying: The separated organic layer is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

  • Fractional Distillation: The dried liquid is purified by fractional distillation. This step is crucial as it separates the desired product from any unreacted starting material and high-boiling byproducts, yielding a sample of high purity suitable for physical property characterization. The boiling point is recorded during this step.

Experimental Protocols for Boiling Point Determination

5.1. Pre-Experimental Safety Considerations

  • Hazard Profile: Based on analogous compounds, this compound should be handled as a flammable liquid.[10][11] It is also expected to be a skin, eye, and respiratory irritant.[10]

  • Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Keep away from ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][12]

5.2. Experimental Method Selection

The choice of method depends primarily on the available sample volume.

G Start Start: Pure Sample Obtained CheckVol Assess Sample Volume Start->CheckVol Thiele Protocol 1: Microscale Determination (Thiele Tube) CheckVol->Thiele < 1 mL Distill Protocol 2: Macroscale Determination (Simple Distillation) CheckVol->Distill > 5 mL

Caption: Decision workflow for selecting the appropriate method.

5.3. Protocol 1: Microscale Determination via Thiele Tube

This method is ideal for small sample quantities (<1 mL) and provides a rapid, accurate measurement.[13]

Methodology:

  • Sample Preparation: Add 0.5 mL of purified this compound to a small test tube (e.g., a Durham tube).

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.[2]

  • Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A slow stream of bubbles will emerge as trapped air expands. The heating rate should be increased until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air.

  • Boiling Point Reading: Stop heating. As the apparatus cools, the bubble stream will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[13] Record the temperature on the thermometer at this instant. This is the boiling point.

  • Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

5.4. Protocol 2: Macroscale Determination via Simple Distillation

This method is suitable for larger volumes (>5 mL) and simultaneously serves as the final purification step.[14][15]

Methodology:

  • Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Charge the distilling flask with at least 5 mL of the crude or semi-purified this compound and a few boiling chips or a magnetic stir bar.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[13]

  • Heating: Gently heat the distilling flask.

  • Data Recording: As the liquid boils and the vapor condenses, monitor the temperature. When the temperature reading stabilizes while the distillate is collecting at a steady rate (approximately 1-2 drops per second), this stable temperature is the boiling point of the substance.[15]

  • Pressure Correction: Record the barometric pressure to allow for correction to the standard boiling point if needed.

Conclusion

References

  • OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides.
  • AdiChemistry. (n.d.). Physical properties | organohalogen compounds | alkyl halides | haloalkanes.
  • MaChemGuy. (2015, March 30). Haloalkanes 2. Trends in boiling points explained. YouTube.
  • Chemistry LibreTexts. (2019, June 5). 7.3: Physical Properties of Alkyl Halides.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
  • University of Toronto Scarborough. (n.d.). Boiling Point Determination.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • JoVE. (2020, March 26). Boiling Points.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ChemSynthesis. (n.d.). 1,1-dichloro-2,2-dimethylhexane.
  • Harper College. (2015, January 28). Safety Data Sheet: 1-Chloro-2,2-dimethylpropane.
  • Stenutz. (n.d.). 2-chloro-2,5-dimethylhexane.

Sources

The Synthetic Potential of 1-Chloro-2,2-dimethylhexane: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the potential applications of 1-Chloro-2,2-dimethylhexane in modern organic synthesis. As a sterically hindered primary alkyl halide, its reactivity is uniquely governed by the quaternary carbon atom adjacent to the chloromethyl group. This guide will explore the mechanistic nuances of its participation in nucleophilic substitution, elimination, and organometallic reactions. By examining the interplay of electronic effects and steric hindrance, we will delineate the predicted reaction pathways and provide hypothetical, yet robust, experimental protocols for its use as a synthetic building block. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the distinct properties of this compound.

Introduction: The Structural Uniqueness of this compound

This compound, a halogenated alkane, presents a fascinating case study in steric effects on chemical reactivity.[1] Its structure, featuring a neopentyl-like arrangement at one end of a hexyl chain, is characterized by a primary chloride that is beta to a quaternary carbon center. This arrangement imposes significant steric hindrance around the reaction center, profoundly influencing its chemical behavior.[2][3] Understanding these structural constraints is paramount to predicting and controlling its synthetic transformations.

PropertyValueSource
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [1]
IUPAC Name This compound[1]
CAS Number 99166-19-5[1]

The subsequent sections will dissect the probable reaction pathways of this molecule, offering a predictive framework for its application in organic synthesis.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution is a cornerstone of organic synthesis, providing a direct route to a multitude of functional groups.[4][5][6] However, the utility of this compound in these transformations is heavily dictated by its sterically encumbered structure.

The Impeded Sₙ2 Pathway

The bimolecular nucleophilic substitution (Sₙ2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group.[4] For this compound, the presence of the bulky tert-butyl-like group adjacent to the chloromethyl moiety creates a formidable steric shield.[7][8] This steric hindrance makes the backside approach of a nucleophile exceptionally difficult, leading to a drastically reduced rate for Sₙ2 reactions.[7][8] It is therefore predicted that this compound will be highly unreactive under typical Sₙ2 conditions.

The Plausibility of an Sₙ1 Pathway

In contrast, the unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a carbocation intermediate.[9] While this compound is a primary alkyl halide, and primary carbocations are notoriously unstable, the possibility of a 1,2-hydride or alkyl shift to form a more stable carbocation could open up an Sₙ1 pathway under appropriate conditions (e.g., polar protic solvents and non-basic nucleophiles). However, the formation of the initial primary carbocation would be the rate-determining step and likely require forcing conditions.

Elimination Reactions: Crafting Alkenes with Steric Control

Elimination reactions of alkyl halides are a fundamental method for the synthesis of alkenes.[10] For this compound, the E2 (bimolecular elimination) mechanism is the most probable pathway, particularly in the presence of a strong, non-nucleophilic base.[10][11]

The E2 Elimination Pathway

The E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond.[12] In the case of this compound, the beta-hydrogens are on a methylene group. The steric hindrance that disfavors Sₙ2 reactions can actually promote E2 elimination by discouraging the competing substitution pathway.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.[13] However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to the base preferentially abstracting the more sterically accessible proton.

Hypothetical Protocol for E2 Elimination:

Objective: To synthesize 2,2-dimethylhex-1-ene from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol.

  • Stir the mixture under an inert atmosphere until the base is fully dissolved.

  • Add this compound (1.0 equivalent) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2,2-dimethylhex-1-ene.

ReactantProductBaseSolventExpected Outcome
This compound2,2-dimethylhex-1-enePotassium tert-butoxidetert-ButanolPredominantly the Hofmann elimination product due to the bulky base.

Formation and Application of the Grignard Reagent

The preparation of Grignard reagents from alkyl halides is a powerful tool for carbon-carbon bond formation.[14][15] Given the primary nature of the chloride in this compound, the formation of the corresponding Grignard reagent, (2,2-dimethylhexyl)magnesium chloride, is expected to be a viable and highly useful application. The steric hindrance should not significantly impede the reaction with magnesium metal.

Grignard_Formation reactant This compound product (2,2-dimethylhexyl)magnesium chloride reactant->product mg Mg mg->product solvent THF or Et₂O solvent->product

Caption: Formation of the Grignard reagent from this compound.

This Grignard reagent would serve as a potent, sterically hindered nucleophile. Its utility would be particularly evident in reactions with less sterically demanding electrophiles such as aldehydes, ketones, and esters, allowing for the introduction of the bulky 2,2-dimethylhexyl group into a variety of molecular scaffolds.

Hypothetical Protocol for Grignard Reagent Formation and Reaction with an Aldehyde:

Objective: To synthesize 1-phenyl-3,3-dimethylheptan-1-ol.

Part A: Grignard Reagent Formation

  • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Add a small portion of the alkyl halide solution to the magnesium and initiate the reaction (a crystal of iodine or gentle heating may be required).

  • Once the reaction begins, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Part B: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography.

Grignard_Workflow start Start: Assemble Dry Glassware add_mg Add Mg turnings start->add_mg add_halide Add this compound in THF add_mg->add_halide initiate Initiate Grignard Formation add_halide->initiate reflux Maintain Reflux initiate->reflux cool Cool to 0 °C reflux->cool add_aldehyde Add Benzaldehyde in THF cool->add_aldehyde warm_stir Warm to RT and Stir add_aldehyde->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench extract Extract with Et₂O quench->extract purify Purify by Chromatography extract->purify end End: Obtain 1-phenyl-3,3-dimethylheptan-1-ol purify->end

Caption: Experimental workflow for the synthesis of a tertiary alcohol using the Grignard reagent of this compound.

Conclusion and Future Outlook

While direct, documented applications of this compound in the scientific literature are scarce, its unique structure provides a clear, predictive framework for its reactivity. The significant steric hindrance imparted by the beta-quaternary center renders it a challenging substrate for Sₙ2 reactions but a potentially valuable precursor for sterically controlled E2 eliminations and as a building block for bulky Grignard reagents.

Future research should focus on the empirical validation of these predicted reaction pathways. The exploration of its utility in the synthesis of novel molecular architectures, particularly in the fields of medicinal chemistry and materials science where the introduction of bulky, lipophilic groups can be advantageous, is a promising avenue for investigation. This guide serves as a foundational document to inspire and direct such future synthetic endeavors.

References

  • ChemSynthesis. (2025). 1,1-dichloro-2,2-dimethylhexane.
  • Smolecule. (n.d.). Buy 1-Chloro-2,4-dimethylhexane.
  • PubChem. (n.d.). This compound.
  • Elimination Reactions. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Stereoselective Formation of Grignard Reagents from (S)-(+)-1-Chloro-2-methylbutane.
  • Wikipedia. (n.d.). Elimination reaction.
  • Wikipedia. (n.d.). Steric effects.
  • Nucleophilic Substitution Reactions. (n.d.).
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
  • Nucleophilic Substitution Reactions. (n.d.).
  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.
  • SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.
  • Chemistry LibreTexts. (2024). 11.9: The E2 Reaction and Cyclohexane Conformation.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Chemguide. (n.d.). What is nucleophilic substitution?.
  • PubMed Central. (2022). A real space picture of the role of steric effects in SN2 reactions.
  • Master Organic Chemistry. (2012). Mechanism of the E2 Reaction.
  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.
  • Chemistry LibreTexts. (2022). Steric Hindrance.
  • YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10.
  • Chemspace. (n.d.). 1-chloro-2,4-dimethylhexane.
  • Filo. (2023). Identify the neohexyl chloride from the following:.
  • Brainly.in. (2019). write the structure of neo-hexyl chloride.
  • ResearchGate. (2025). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole.
  • PubChem. (n.d.). 1-Chloro-2,4-dimethylhexane.
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.
  • ResearchGate. (2025). Reactivity of trihexyl(tetradecyl)phosphonium chloride, a room-temperature phosphonium ionic liquid.

Sources

Navigating the Steric Labyrinth: A Technical Guide to the Reactivity of the Carbon-Chlorine Bond in 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the factors governing the reactivity of the carbon-chlorine (C-Cl) bond in 1-chloro-2,2-dimethylhexane. This molecule, characterized by a primary alkyl halide with a sterically demanding neopentyl-like structure, presents a unique case study in the competitive landscape of nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. We will dissect the mechanistic pathways, explain the causality behind experimental choices to favor specific outcomes, and provide validated protocols for the synthesis and analysis of its reaction products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how profound steric hindrance dictates chemical reactivity and product distribution.

Introduction: The Challenge of the Neopentyl-type System

At first glance, this compound appears to be a simple primary alkyl halide. However, its reactivity is far from straightforward. The core of its unique chemical behavior lies in the extreme steric congestion imposed by the tert-butyl group on the β-carbon (C2). This structural feature, analogous to the classic neopentyl system, creates a formidable barrier to common reaction pathways and predisposes the molecule to fascinating and often counterintuitive transformations.

1.1. Structural Analysis and Steric Hindrance

The key to understanding the reactivity of this compound is to appreciate its three-dimensional structure. The chlorine atom is attached to a primary carbon (C1), which is adjacent to a quaternary carbon (C2) bonded to two methyl groups and a propyl group. This arrangement effectively shields the electrophilic C1 carbon from direct interaction with many reagents.[1]

  • α-Carbon (C1): A primary carbon, which would typically be highly susceptible to SN2 reactions.

  • β-Carbon (C2): A quaternary carbon, creating a sterically impenetrable wall that blocks the backside attack required for the SN2 mechanism.[2][3]

This profound steric hindrance is the primary determinant of the molecule's reactivity, largely precluding bimolecular pathways and favoring mechanisms that can alleviate this steric strain.

Nucleophilic Substitution: A Tale of Two Blocked Pathways

Nucleophilic substitution reactions of this compound are exceptionally slow and mechanistically complex.[1] The expected pathways, SN2 and SN1, are both severely hampered, but for different reasons.

2.1. The Impracticality of the SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction requires a nucleophile to attack the electrophilic carbon from the side opposite the leaving group (backside attack).[4][5] In this compound, the bulky tert-butyl-like group at the β-position completely obstructs this trajectory.[3][6] Consequently, the SN2 reaction is extremely slow to the point of being practically nonexistent under normal conditions.[2][7]

The causality for this is the high activation energy of the SN2 transition state. The nucleophile, the leaving group, and the three substituents are all crowded around the central carbon, leading to significant van der Waals repulsion and destabilizing the transition state.[5]

Caption: Steric hindrance preventing SN2 backside attack.

2.2. The SN1 Pathway and the Inevitable Rearrangement

Given the unlikelihood of an SN2 reaction, one might expect the unimolecular (SN1) pathway to dominate, especially in polar protic solvents that can stabilize ionic intermediates.[8][9] The SN1 mechanism proceeds through a carbocation intermediate.[10] However, the direct loss of the chloride ion from this compound would form a highly unstable primary carbocation.[11]

This unstable intermediate does not persist. Instead, it undergoes a rapid and irreversible rearrangement known as a Wagner-Meerwein rearrangement (specifically, a 1,2-alkyl shift) to form a more stable tertiary carbocation.[12][13][14]

Mechanism of Rearrangement:

  • Formation of Primary Carbocation: The C-Cl bond slowly breaks, forming an unstable primary carbocation at C1.[15]

  • 1,2-Alkyl Shift: A neighboring alkyl group (in this case, a propyl group for simplicity, though methyl or ethyl could also be considered depending on the full structure) migrates with its bonding pair of electrons from C2 to C1.[16][17]

  • Formation of Tertiary Carbocation: This migration results in the formation of a much more stable tertiary carbocation at C2.[18]

  • Nucleophilic Attack: The solvent (e.g., water, ethanol) then acts as a nucleophile, attacking the tertiary carbocation to form the final substitution product after deprotonation.[9][15]

SN1_Rearrangement A This compound B Primary Carbocation (Unstable) A->B - Cl⁻ C Tertiary Carbocation (Stable) B->C 1,2-Alkyl Shift (Wagner-Meerwein) D Substitution Product (Rearranged) C->D + Nu: E Elimination Product (Rearranged) C->E - H⁺

Caption: SN1 pathway involving carbocation rearrangement.

Elimination Reactions: The Competition Heats Up

Elimination reactions, which form alkenes, are always in competition with substitution.[19] The specific conditions and reagents dictate whether elimination will be a minor nuisance or the primary pathway.

3.1. The E2 Pathway: A Matter of Base and Access

The bimolecular elimination (E2) reaction requires a strong base to abstract a proton from a β-carbon, in a concerted step with the departure of the leaving group.[20] For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[21]

In this compound, the β-hydrogens are on the methyl groups attached to the quaternary C2. While these hydrogens are accessible, the extreme steric hindrance around the α-carbon can make it difficult for the base to approach.[22] However, using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) can favor the E2 pathway.[20][23] Such bulky bases are poor nucleophiles, minimizing competition from SN2, and are effective at abstracting the most accessible protons, leading to the Hofmann product (the less substituted alkene) as the major isomer.[21]

3.2. The E1 Pathway: A Side Reaction of SN1

The unimolecular elimination (E1) pathway proceeds through the same carbocation intermediate as the SN1 reaction.[10][24] Once the rearranged, stable tertiary carbocation is formed, it can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1).[25]

The E1 reaction is favored over the SN1 reaction by:

  • Higher Temperatures: Elimination reactions are generally favored entropically, and this effect is magnified at higher temperatures.[24]

  • Weakly Nucleophilic Bases: Using a reagent that is a poor nucleophile but a reasonably strong base will favor proton abstraction over nucleophilic attack.[25]

Therefore, under solvolysis conditions (e.g., heating in ethanol), a mixture of SN1 and E1 products is expected, all derived from the rearranged carbocation.[24]

Experimental Protocols for Reactivity Analysis

To validate the theoretical framework described above, specific experimental conditions can be employed to selectively favor each viable pathway. The analysis of the resulting product mixture is crucial and is best accomplished using Gas Chromatography-Mass Spectrometry (GC-MS), which can separate the isomeric products and provide structural information for their identification.[26][27][28]

4.1. Protocol for Competitive SN1/E1 Solvolysis

  • Objective: To observe the products of the SN1 pathway, including the rearranged substitution and elimination products.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a solution of 80% ethanol/20% water.

    • Heat the reaction mixture at reflux (approx. 80-90 °C) for 24-48 hours. The long reaction time is necessary due to the slow rate of carbocation formation.[1]

    • After cooling, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent.

    • Analyze the resulting product mixture by GC-MS to identify and quantify the rearranged alcohol (SN1 product) and alkene isomers (E1 products).[29][30]

4.2. Protocol for Forced E2 Elimination

  • Objective: To maximize the yield of the elimination product via the E2 mechanism.

  • Methodology:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a strong, bulky base such as potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise at room temperature.[20]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

    • Quench the reaction by carefully adding water.

    • Extract the organic products with a non-polar solvent (e.g., hexane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the product mixture by GC-MS. The primary expected product is 3,3-dimethyl-1-hexene (the Hofmann product).[21]

Data Summary and Interpretation

The expected outcomes from these reactions can be summarized for clarity.

Table 1: Predicted Major Products under Different Reaction Conditions

Reaction PathwayConditionsReagentsPredicted Major Product(s)
SN2 N/AStrong, non-bulky nucleophile (e.g., NaI)Reaction is extremely slow/impractical.[2][3]
SN1/E1 Polar protic solvent, heatH₂O/Ethanol (solvolysis)Mixture of rearranged substitution and elimination products.[15][24]
E2 Aprotic solventStrong, bulky base (e.g., t-BuOK)Less substituted (Hofmann) alkene.[20][21]

Conclusion

The reactivity of the carbon-chlorine bond in this compound is a classic illustration of sterically controlled reaction mechanisms. The neopentyl-like structure effectively shuts down the SN2 pathway. Reactions that proceed through a cationic intermediate (SN1/E1) are dominated by a Wagner-Meerwein rearrangement, leading exclusively to products with a rearranged carbon skeleton. Conversely, the E2 pathway can be favored by using a strong, sterically hindered base, which preferentially abstracts the most accessible β-hydrogen. This guide underscores the necessity of considering not just the nature of the α-carbon but also the steric environment of the entire molecule when predicting reaction outcomes and designing synthetic strategies.

References

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • Chemistry LibreTexts. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements.
  • Houk, K. N., et al. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications.
  • Ashenhurst, J. (2012, November 8). Comparing the E1 vs SN1 Reactions. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • The Organic Chemistry Tutor. (2020, April 16). 8.7 E1 and SN1 Reactions Compete [Video]. YouTube.
  • Chemistry Stack Exchange. (2018, July 8). Does neopentyl halide undergo SN1?.
  • Scribd. (n.d.). Wagner Meerwin Rearrangement.
  • Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow?.
  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety.
  • Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide.
  • CEPEK Media. (2018, May 22). Wagner Meerwein Rearrangement - Organic Chemistry [Video]. YouTube.
  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate [Video].
  • Scribd. (n.d.). Alkyl Halide Reaction Mechanisms.
  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Chemistry Steps. (n.d.). SN1 vs E1 Reactions.
  • Slideshare. (n.d.). Wagner 1.
  • Chemistry Online. (2023, January 14). Wagner-Meerwein rearrangement.
  • ResearchGate. (n.d.). The plot of log( k/ko ) values for solvolyses of neopentyl chloroformate ( 1 ) at 45.0 ° C.
  • ACS Publications. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory.
  • CHEM 203 Handout. (n.d.). Sterically hindered alkoxides such as potassium tert-butoxide.
  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Chemistry Steps. (n.d.). tBuOK Elimination.
  • PubMed. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
  • Filo. (2025, August 29). Dehydrohalogenation of neopentyl chloride with alc. KOH mainly gives.
  • Linköping University. (n.d.). Gas Chromatography Mass Spectrometry.
  • Utah Tech University. (n.d.). Nuggets of Knowledge for Chapter 10 – Alkyl Halides II.
  • Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Organic Chem Explained. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube.
  • Quora. (2017, June 28). Why is neopentyl chloride not obtained when neopentyl alcohol is treated with hydrochloric acid?.
  • Chemistry LibreTexts. (2020, May 30). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions.
  • Pharmaguideline. (n.d.). Stereochemistry and Rearrangement of Carbocations.
  • Khan Academy. (2017, March 3). Sn1 mechanism: carbocation rearrangement [Video]. YouTube.
  • Organic Chemistry Tutor. (n.d.). SN1 Reactions with Carbocation Rearrangements.
  • Study.com. (n.d.). Solvolysis Reactions | Overview, Types & Mechanisms.
  • The Organic Chemistry Tutor. (2023, March 20). SN1 Carbocation Rearrangements - Ring Expansion Problems [Video]. YouTube.
  • Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions.
  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • CrashCourse. (2021, March 4). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23 [Video]. YouTube.
  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry.
  • Ashenhurst, J. (2012, September 19). The E1 Reaction and Its Mechanism. Master Organic Chemistry.

Sources

A Technical Guide to the Commercial Availability and Procurement of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Chloro-2,2-dimethylhexane (CAS No. 99166-19-5) is a halogenated alkane with potential applications as a sterically hindered building block in organic and medicinal chemistry. This guide provides a comprehensive overview of its commercial availability, procurement strategies, and essential quality control considerations for researchers and drug development professionals. We delve into the current supplier landscape, typical compound specifications, and outline a robust protocol for verifying the identity and purity of the material upon receipt. Furthermore, a common synthetic route is discussed to provide context for potential impurities, ensuring researchers can proceed with confidence in their experimental endeavors.

Introduction: The Role of Sterically Hindered Building Blocks

In the intricate field of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological activity. Sterically hindered building blocks, such as this compound, offer a unique tool for medicinal chemists. The quaternary carbon center (C2) introduces significant bulk, which can be strategically employed to probe binding pockets of target proteins, enhance metabolic stability by shielding reactive sites, or modulate the physicochemical properties of a lead compound. The terminal chloride provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This guide serves as a practical resource for scientists looking to source and utilize this specific reagent.

Chemical Identity and Physicochemical Properties

A foundational step in procuring any chemical is to confirm its identity and understand its physical properties. These data are critical for reaction planning, safety assessments, and analytical characterization.

PropertyValueSource
CAS Number 99166-19-5[1]
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCCC(C)(C)CCl[1]
InChIKey MYERGYSSJVDQLH-UHFFFAOYSA-N[1]

Commercial Availability and Supplier Landscape

As of early 2026, this compound is not a widely stocked, off-the-shelf chemical. Its availability is limited to a few specialized suppliers who typically offer it on a "made-to-order" or "research-use-only" basis.

Current Identified Suppliers:

  • BLD Pharm: Lists this compound in their catalog, indicating availability for synthesis and supply.[2] Researchers should anticipate lead times associated with custom production.

Procurement Strategy: Given its status as a specialty chemical, a direct inquiry to suppliers like BLD Pharm is the most effective procurement strategy. When making an inquiry, it is crucial to specify:

  • Required quantity (e.g., grams to kilograms).

  • Required purity level (e.g., >95%, >98%).

  • Request for a Certificate of Analysis (CoA) with baseline characterization data (e.g., NMR, GC-MS).

  • Intended application (e.g., academic research, pre-clinical development), as this may influence the required quality grade.

For larger quantities or GMP (Good Manufacturing Practice) grade material, engaging a custom synthesis provider is necessary.

Synthesis and Potential Impurities

Understanding the likely synthetic route is critical for anticipating potential impurities that could impact experimental outcomes. A common and logical method for preparing primary alkyl chlorides like this compound is the chlorination of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol.

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Alcohol 2,2-Dimethyl-1-hexanol (CAS 2370-13-0) Reaction Chlorination Reaction Alcohol->Reaction Reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reagent->Reaction Product This compound (CAS 99166-19-5) Reaction->Product Primary Product Byproducts SO₂ + HCl (if SOCl₂) or CO + CO₂ + HCl (if (COCl)₂) Reaction->Byproducts Gaseous Byproducts

Caption: Synthesis of this compound from 2,2-dimethyl-1-hexanol.

Discussion of Potential Impurities:

  • Unreacted Starting Material: Incomplete reaction may leave residual 2,2-dimethyl-1-hexanol (CAS 2370-13-0)[3]. Its presence can be detected by GC-MS and ¹H NMR (presence of a hydroxyl proton signal).

  • Rearrangement Products: While primary alcohols are less prone to rearrangement under these conditions compared to secondary or tertiary alcohols, it is a possibility. Carbocationic intermediates are not typically formed with reagents like thionyl chloride, minimizing this risk[4].

  • Solvent Residues: The choice of solvent for the reaction and workup (e.g., dichloromethane, ethers) can lead to trace amounts in the final product.

  • Over-chlorination Products: While less likely for this specific substrate, di- or tri-chlorinated species could theoretically form under harsh conditions[5].

Recommended Quality Control (QC) Workflow

It is imperative that researchers perform their own quality control checks upon receiving a shipment of this compound. This protocol ensures the material's identity, purity, and suitability for the intended application.

QC_Workflow node_receive Receive Chemical & Review Supplier CoA node_nmr ¹H and ¹³C NMR Spectroscopy node_receive->node_nmr Identity & Structure node_gcms Gas Chromatography- Mass Spectrometry (GC-MS) node_receive->node_gcms Purity & Impurities node_compare Compare Data to Expected Structure & Purity node_nmr->node_compare node_gcms->node_compare node_pass Material Accepted Release to Research node_compare->node_pass Data Conforms node_fail Material Rejected Contact Supplier node_compare->node_fail Discrepancy Found

Caption: Recommended QC workflow for incoming this compound.

Step-by-Step QC Protocol:

  • Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with the material's label (CAS number, product name, batch number).

  • ¹H NMR Spectroscopy:

    • Objective: Confirm the structural integrity of the molecule.

    • Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃.

    • Expected Signals:

      • A triplet corresponding to the terminal methyl group (C6).

      • A singlet for the two methyl groups at the quaternary center (C2).

      • A singlet for the methylene protons adjacent to the chlorine atom (C1).

      • Multiplets for the other methylene groups in the alkyl chain (C3, C4, C5).

    • Analysis: Integrate the signals. The ratio of protons should match the theoretical structure. Check for unexpected signals that could indicate impurities like residual starting alcohol or solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: Determine purity and identify volatile impurities.

    • Sample Prep: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

    • Analysis:

      • The gas chromatogram should show one major peak corresponding to the product. The area percentage of this peak provides an estimation of purity.

      • The mass spectrum of the major peak should show a molecular ion peak (M⁺) and a characteristic M+2 peak (~1/3 the intensity of M⁺) due to the ³⁷Cl isotope. The fragmentation pattern should be consistent with the structure of this compound.

      • Analyze any minor peaks to identify potential impurities, such as the starting alcohol.

Applications in Research & Development

As a niche building block, this compound is primarily used in synthetic organic chemistry. Its utility lies in its ability to introduce a sterically demanding neohexyl group into a target molecule.

  • Nucleophilic Substitution: The primary chloride is susceptible to Sₙ2 reactions with various nucleophiles (e.g., amines, thiols, cyanides) to form new carbon-heteroatom bonds[6]. The steric hindrance at the adjacent C2 position will slow the reaction rate compared to less hindered alkyl halides like 1-chlorohexane.

  • Organometallic Reagents: It can be converted into Grignard or organolithium reagents, which can then be used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, or esters.

The incorporation of the 2,2-dimethylhexyl moiety can be a valuable strategy in drug design to enhance lipophilicity (LogP) or to improve the metabolic stability of a drug candidate by blocking potential sites of oxidation.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Hazards: While specific toxicity data is unavailable, similar alkyl halides can be irritants to the skin, eyes, and respiratory system. They are generally flammable.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.

References

  • ChemSynthesis. (2025). 1,1-dichloro-2,2-dimethylhexane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13541593, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16912, 2,2-Dimethyl-1-hexanol.
  • Vyas, D. (2022, November 10). 1-Chlorohexane (n- hexyl chloride) Organic Synthesis [Video]. YouTube. [Link]

Sources

Preamble: A Note on Structural Analogy in Chemical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Identity

This compound is a halogenated alkane. Its molecular structure informs its reactivity and physical properties, which in turn dictate the necessary safety precautions.

Table 1: Physicochemical Properties of this compound and Analogues

PropertyThis compound (Computed)1-Chloro-2,2-dimethylpropane1-Chlorohexane2-Chloro-2-methylhexane
Molecular Formula C8H17Cl[1]C5H11ClC6H13ClC7H15Cl
Molecular Weight 148.67 g/mol [1]106.59 g/mol [2]120.62 g/mol [3]141 g/mol (approx.)[4]
Appearance Not availableNot availableColorless liquidNot available
Boiling Point Not availableNot available134-136 °CNot available
Flash Point Not available-18 °C29 °CNot available
GHS Classification Not availableFlammable Liquid 2, Acute Toxicity 4 (Oral), Skin Sensitizer 1[2]Flammable Liquid 3[3][5]Flammable Liquid, Skin Irritant 2, Eye Irritant 2, STOT SE 3[4]

The presence of the chloro- group and the branched alkyl chain suggests that this compound is likely a flammable liquid with the potential for skin and eye irritation.

Section 2: Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The following GHS classifications are anticipated:

  • Flammable Liquid (Category 2 or 3): Chlorinated alkanes are often flammable, with vapors that can form explosive mixtures with air.[2][6] Vapors are heavier than air and may travel along the ground to distant ignition sources.[6]

  • Skin Irritation (Category 2): Prolonged or repeated contact can cause skin irritation.[4][5]

  • Serious Eye Irritation (Category 2): Contact with the eyes is likely to cause serious irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of vapors may cause respiratory irritation.[4]

  • Acute Toxicity (Oral, Category 4): May be harmful if swallowed.[2]

Hazard Pictograms:

(Based on analogous compounds)

Signal Word: Danger or Warning

Hazard Statements:

  • Highly flammable liquid and vapor.[2]

  • Flammable liquid and vapor.[3][5]

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[4]

  • Harmful if swallowed.[2]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5][6][7]

  • Keep container tightly closed.[6][7]

  • Ground/bond container and receiving equipment.[2][7]

  • Use explosion-proof electrical/ventilating/lighting equipment.[2][7]

  • Use only non-sparking tools.[2][7]

  • Take precautionary measures against static discharge.[2][7]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]

  • Wash skin thoroughly after handling.[2][5][6]

  • Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5][7]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation occurs: Get medical advice/attention.[2][5]

  • If eye irritation persists: Get medical advice/attention.[5][8]

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5][6][7]

  • Store in a well-ventilated place. Keep cool.[2][6][7]

  • Dispose of contents/container to an approved waste disposal plant.[2][6][7]

Section 3: Safe Handling and Storage

A systematic approach to handling and storage is paramount to ensuring laboratory safety.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][9]

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Chemical splash goggles and a face shield.[10]ANSI Z87.1-2003 or equivalent.[10]
Skin Flame-resistant lab coat and chemically resistant gloves (e.g., nitrile).[2][9][10]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be required for certain operations or in case of ventilation failure.[2][9]

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Protocol Assess Assess Risks Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Select_PPE Based on SDS & Procedure Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Chem Handle Chemical Work_in_Hood->Handle_Chem Doff_PPE Doff PPE Correctly Handle_Chem->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chem Store Chemical Properly Wash_Hands->Store_Chem

Caption: Personal Protective Equipment (PPE) Workflow.

Storage Requirements
  • Container: Keep in a tightly closed container.[6][7]

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents.

Section 4: Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate harm.

First-Aid Measures

Table 3: First-Aid Protocols

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][11]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][7]
Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[2][6]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[12]

  • Collection: Carefully collect the absorbed material into a sealed container for disposal.[12]

  • Decontamination: Clean the spill area with soap and water.[12]

dot

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Area Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill (Inert Absorbent) Ignition->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Spill Response Workflow.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[6] Thermal decomposition can produce irritating and toxic gases, including hydrogen chloride and carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Disposal Considerations

Disposal of this compound must be in accordance with all federal, state, and local regulations.

  • Waste Characterization: This compound is considered a hazardous waste due to its flammability and potential toxicity.

  • Segregation: Collect waste in a designated, labeled container for halogenated organic waste.[12] Do not mix with non-halogenated waste.[12]

  • Disposal: Arrange for disposal by a licensed professional waste disposal service.[12]

Section 7: Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[6] Based on analogous compounds, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4][7]

  • Ecological Information: The environmental fate and effects of this compound are not well-documented.[6] It should be prevented from entering drains and waterways.[6]

References

  • MilliporeSigma. (2025). Safety Data Sheet: 1-Chloro-2,2-dimethylpropane.
  • Fisher Scientific. (2014). Safety Data Sheet: 1-Chlorohexane.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Chlorohexane.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-2-methylhexane.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloro-6,6-dimethyl-2-hepten-4-yne.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-chloro-5,5-dimethylcyclohex-2-en-1-one.
  • Harper College. (2015). Safety Data Sheet: 1-Chloro-2,2-dimethylpropane.
  • Benchchem. (n.d.). Proper Disposal of 1-Chlorohexane: A Guide for Laboratory Professionals.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • CDH Fine Chemical. (n.d.). 1-Chloro Hexane CAS No 544-10-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-Chloro-2-(2-methylpropoxy)benzene.

Sources

An In-Depth Technical Guide to the Thermal Stability of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-Chloro-2,2-dimethylhexane (neohexyl chloride), a primary halogenated alkane with significant steric hindrance. For professionals in chemical synthesis, materials science, and drug development, understanding the thermal decomposition profile of such molecules is paramount for ensuring process safety, predicting shelf-life, and controlling reaction pathways. This document outlines the theoretical underpinnings of its stability, details a multi-faceted experimental approach for its characterization, and provides field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis by Gas Chromatography-Mass Spectrometry (EGA-GC-MS).

Introduction: The Structural Significance of this compound

This compound is a halogenated alkane with the chemical structure C₈H₁₇Cl.[1] Its classification as a primary haloalkane is complicated by the presence of a quaternary carbon atom at the C2 position, creating a sterically hindered neohexyl group. This unique structural motif significantly influences its chemical reactivity and thermal behavior. Unlike less hindered primary halides, the bulky tert-butyl-like group adjacent to the chloromethyl moiety is expected to impede bimolecular substitution (Sₙ2) reactions. Consequently, under thermal stress, unimolecular pathways such as elimination and radical-mediated fragmentation are more likely to dominate. A thorough understanding of the onset temperature for these decomposition pathways and the nature of the resulting products is critical for its safe handling and application.

Postulated Thermal Decomposition Pathways

The thermal degradation of this compound is likely to proceed through two primary mechanisms, contingent on the applied thermal energy:

  • Dehydrochlorination (Elimination): At moderately elevated temperatures, the molecule is expected to undergo an elimination reaction, releasing hydrogen chloride (HCl) gas and forming an alkene. The primary product would be 2,2-dimethylhex-1-ene. This pathway is a common decomposition route for many alkyl halides.

  • Homolytic Cleavage: At higher temperatures, sufficient energy can induce homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in the molecule. This generates a primary neohexyl radical and a chlorine radical, initiating a cascade of radical chain reactions that can lead to a complex mixture of smaller hydrocarbon products.

These potential pathways are visualized in the diagram below.

G cluster_main Decomposition of this compound A This compound C8H17Cl B Dehydrochlorination (Elimination) A->B Moderate Heat C Homolytic Cleavage (Radical Formation) A->C High Heat D 2,2-dimethylhex-1-ene + HCl B->D E Neohexyl Radical + Chlorine Radical C->E F Radical Chain Reactions E->F G Complex Hydrocarbon Mixture F->G

Caption: Postulated thermal decomposition pathways for this compound.

A Synergistic Experimental Workflow for Thermal Analysis

A single analytical technique is insufficient to fully characterize thermal stability. A robust assessment requires a synergistic workflow that combines multiple instrumental techniques to probe different aspects of the decomposition process. This guide proposes an integrated three-step approach:

  • Thermogravimetric Analysis (TGA): Determines the temperature at which mass loss occurs, quantifying the thermal stability range.[2]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events, identifying whether decomposition is endothermic or exothermic and quantifying the energy released.[3][4]

  • Evolved Gas Analysis (EGA-GC-MS): Identifies the chemical composition of the gases released during decomposition, confirming the reaction pathways.

G cluster_workflow Integrated Thermal Analysis Workflow cluster_analysis Primary Analysis cluster_ega Product Identification cluster_data Data Synthesis start Sample: This compound TGA TGA (Mass Loss vs. Temp) start->TGA DSC DSC (Heat Flow vs. Temp) start->DSC EGA EGA-GC-MS (Evolved Gas Analysis) TGA->EGA Data Comprehensive Stability Profile: - Onset Temperature - Energetics (ΔH) - Decomposition Products TGA->Data DSC->Data EGA->Data

Caption: Synergistic workflow for comprehensive thermal stability assessment.

Detailed Experimental Protocols

The following protocols are designed to serve as a self-validating system, ensuring high-quality, reproducible data.

Protocol: Thermogravimetric Analysis (TGA)
  • Expertise & Causality: This protocol quantifies thermal stability by measuring mass change as a function of temperature.[5] An inert nitrogen atmosphere is mandated to ensure that the observed mass loss is a direct result of thermal decomposition, not oxidation, providing a clear and unambiguous stability threshold.[6]

  • Methodology:

    • Instrument Calibration: Calibrate the TGA balance and temperature sensor using certified reference materials.

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.

    • Atmosphere Control: Place the sample in the TGA furnace. Purge the furnace with high-purity nitrogen (99.999%) at a flow rate of 50 mL/min for at least 30 minutes before starting the analysis to ensure an inert environment.

    • Thermal Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. The controlled heating rate ensures thermal equilibrium within the sample and provides comparable data across experiments.[6]

    • Data Acquisition: Continuously record the sample mass, sample temperature, and the first derivative of the mass change (DTG curve).[7]

Protocol: Differential Scanning Calorimetry (DSC)
  • Expertise & Causality: DSC is employed to determine the energetic signature of decomposition. An exothermic release of energy is a critical safety indicator. To accurately capture the decomposition event without interference from boiling, high-pressure crucibles are essential. These crucibles suppress the evaporation of the volatile analyte, ensuring that the measured heat flow corresponds solely to its chemical decomposition.[8]

  • Methodology:

    • Instrument Calibration: Calibrate the DSC temperature and enthalpy response using a certified indium standard.[3]

    • Sample Preparation: Hermetically seal 2-5 mg of this compound in a high-pressure stainless steel or gold-plated crucible. An identical empty, sealed crucible will serve as the reference.

    • Atmosphere Control: Place both the sample and reference crucibles into the DSC cell. Maintain a nitrogen purge of 20 mL/min.

    • Thermal Program: Use a thermal program identical to the TGA method (ramp from 30°C to a temperature beyond the decomposition event, e.g., 400°C, at 10°C/min) to allow for direct correlation of thermal events.

    • Data Acquisition: Record the differential heat flow between the sample and reference crucibles as a function of temperature.

Protocol: Evolved Gas Analysis by GC-MS (EGA-GC-MS)
  • Expertise & Causality: This protocol provides definitive identification of the volatile decomposition products. By coupling the TGA effluent to a GC-MS, the gases evolved at the precise temperature of decomposition can be separated and structurally identified, confirming the mechanisms proposed in Section 2.[9]

  • Methodology:

    • System Integration: Couple the gas outlet of the TGA to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) using a heated, inert transfer line (maintained at ~250°C to prevent condensation).

    • Sample Analysis: Perform a TGA experiment as described in Protocol 4.1.

    • Gas Sampling: As the sample is heated, continuously sweep the evolved gases from the TGA furnace into the GC-MS injector. Alternatively, use a gas sampling valve to inject a discrete aliquot of the effluent at the temperature of maximum decomposition rate (identified from the DTG peak).

    • Chromatographic Separation: Separate the components of the evolved gas mixture on a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Mass Spectrometric Detection: Analyze the eluting components using a mass spectrometer operating in electron ionization (EI) mode.

    • Product Identification: Identify the decomposition products by comparing their acquired mass spectra against a reference library (e.g., NIST/Wiley).[10]

Data Interpretation and Presentation

The data from the three analytical techniques should be synthesized to build a complete stability profile. Key parameters are summarized in the table below, using hypothetical but representative data for illustrative purposes.

ParameterMethodTypical ValueSignificance
T_onset (5% Mass Loss)TGA~185 °CTemperature at which significant decomposition begins.
T_max (Peak of DTG)TGA~210 °CTemperature of the maximum rate of decomposition.
Total Mass Loss TGA>98%Indicates complete volatilization or decomposition of the organic material.
Decomposition Event DSCExothermic PeakConfirms that the decomposition process releases energy, a key safety concern.
Enthalpy of Decomposition (ΔH_d) DSC-150 J/gQuantifies the amount of energy released per unit mass.
Primary Decomposition Products EGA-GC-MSHCl, 2,2-dimethylhex-1-eneConfirms dehydrochlorination as the primary low-temperature decomposition pathway.

Conclusion

The thermal stability of this compound is governed by its unique sterically hindered structure. The integrated analytical workflow presented in this guide, combining TGA, DSC, and EGA-GC-MS, provides a robust and scientifically sound methodology for its complete characterization. The anticipated decomposition pathway at moderate temperatures is dehydrochlorination, an exothermic process that begins around 185°C. This comprehensive approach ensures that researchers, scientists, and drug development professionals can make informed decisions regarding the safe handling, storage, and application of this compound, grounded in reliable and verifiable analytical data.

References

  • Organic Process Research & Development. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications.
  • Wikipedia. Differential scanning calorimetry.
  • METTLER TOLEDO. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube.
  • ChemSynthesis. 1,1-dichloro-2,2-dimethylhexane.
  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Wikipedia. Thermogravimetric analysis.
  • Organic Syntheses. 1,5-Dichloro-2,4-pentanedione.
  • YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • MILL Wiki. (2022). Thermogravimetric Analysis.
  • SpectraBase. 1-Chloro-2,2-dimethyl-cyclohexane.
  • University of Toronto. (2016). Identification and Analysis of Halogenated Contaminants Formed in Thermal. TSpace.
  • Filo. (2023). Identify the neohexyl chloride from the following:.
  • Brainly.in. (2019). write the structure of neo-hexyl chloride.
  • NIST. A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
  • ResearchGate. (2017). GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films.
  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube.
  • Separation Science. Activity and Decomposition.
  • Harper College. (2015). 1-Chloro-2,2-dimethylpropane Safety Data Sheet.
  • Chemguide. an introduction to halogenoalkanes (haloalkanes).
  • PubMed. (2024). Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT.

Sources

Isomers of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of 1-chloro-2,2-dimethylhexane and its isomers, tailored for researchers, scientists, and professionals in drug development. The document delves into the principles of structural and stereoisomerism, applying them to the C8H17Cl molecular formula. We explore the synthesis, spectroscopic characterization, and chemical reactivity of the parent compound and its key isomers. The guide emphasizes the causal relationships behind experimental choices and the critical importance of isomeric purity in scientific applications. Detailed, self-validating protocols for synthesis and analysis are provided, supported by authoritative references and visual diagrams to ensure both technical accuracy and practical utility.

Foundational Principles: Isomerism in Chloroalkanes

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms in space.[1] This seemingly subtle difference can lead to profound variations in chemical, physical, and biological properties. In the context of drug development and organic synthesis, understanding and controlling isomerism is paramount. Isomerism is broadly categorized into two main types:

  • Structural (Constitutional) Isomerism: This occurs when atoms are connected in a different order (i.e., they have different structural frameworks).[1] For the molecular formula C8H17Cl, this includes variations in the carbon chain (e.g., a straight octane chain versus a branched hexane chain), and positional isomerism, where the chlorine atom is attached to different carbons on the same framework.[1][2]

  • Stereoisomerism: This arises when molecules have the same structural framework but differ in the spatial arrangement of their atoms.[2] The key subtypes are:

    • Enantiomers: Non-superimposable mirror images of each other, occurring in molecules with a chiral center (an atom connected to four different groups).[2]

    • Diastereomers: Stereoisomers that are not mirror images of each other. This category includes cis-trans isomers and molecules with multiple chiral centers.[3]

The specific isomeric form of a molecule can dictate its reactivity, its interaction with biological targets, and its overall safety and efficacy profile.

Analysis of this compound

The designated parent compound, this compound, serves as our primary reference point.

Molecular Identity:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C8H17Cl[4]

  • Molecular Weight: 148.67 g/mol [4]

  • SMILES: CCCCC(C)(C)CCl[4]

Caption: Structure of this compound.

Chirality Assessment: A critical observation is that This compound is an achiral molecule . Carbon-1 is bonded to a chlorine atom and two hydrogen atoms, and Carbon-2 is bonded to two identical methyl groups. No carbon atom in the structure is attached to four different groups. Therefore, it does not have any enantiomers or diastereomers. The significance of this lies in its synthesis; stereoselective control is not a concern for this specific isomer.

The Isomeric Landscape of C8H17Cl

While this compound itself is achiral, its structural isomers present a more complex picture, with many exhibiting chirality.

Structural Isomers

The formula C8H17Cl allows for a vast number of structural isomers. The variation can arise from the carbon skeleton or the position of the chlorine atom. A few illustrative examples based on the dimethylhexane backbone are presented below.

| Table 1: Selected Structural Isomers of Chloro-dimethylhexane | | :--- | :--- | :--- | | IUPAC Name | Chirality | Notes | | this compound | Achiral | The parent compound. No chiral centers. | | 3-Chloro-2,2-dimethylhexane | Chiral | Carbon-3 is a stereocenter. Exists as (R) and (S) enantiomers. | | 1-Chloro-2,4-dimethylhexane | Chiral | Carbon-2 and Carbon-4 are stereocenters. Exists as four stereoisomers.[5][6] | | 2-Chloro-2,3-dimethylhexane | Chiral | Carbon-2 and Carbon-3 are stereocenters. Exists as four stereoisomers. |

Stereoisomers: The Case of 3-Chloro-2,2-dimethylhexane

To illustrate the concept of stereoisomerism within this family, we will analyze 3-chloro-2,2-dimethylhexane. In this isomer, the chlorine atom is bonded to Carbon-3.

  • Analysis of Carbon-3: This carbon is bonded to:

    • A hydrogen atom (H)

    • A chlorine atom (Cl)

    • A tert-butyl group (-C(CH3)2CH3)

    • A propyl group (-CH2CH2CH3)

Since all four attached groups are different, Carbon-3 is a chiral center. Consequently, 3-chloro-2,2-dimethylhexane exists as a pair of non-superimposable mirror images: (R)-3-chloro-2,2-dimethylhexane and (S)-3-chloro-2,2-dimethylhexane.

Enantiomers cluster_R (R)-3-chloro-2,2-dimethylhexane cluster_S (S)-3-chloro-2,2-dimethylhexane C3_R C H_R H C3_R->H_R back Cl_R Cl C3_R->Cl_R front tBu_R t-Bu C3_R->tBu_R Pr_R Pr C3_R->Pr_R C3_S C H_S H C3_S->H_S back Cl_S Cl C3_S->Cl_S front tBu_S t-Bu C3_S->tBu_S Pr_S Pr C3_S->Pr_S mid1->mid2 Mirror Plane

Caption: Enantiomers of 3-chloro-2,2-dimethylhexane.

Synthesis and Spectroscopic Characterization

Synthetic Methodologies

The synthesis of haloalkanes can be approached through several established routes. The choice of method is critical as it dictates the isomeric purity of the final product.

  • From Alcohols (Recommended for Purity): The most reliable method for producing a specific, non-rearranged chloroalkane is the reaction of the corresponding alcohol with a chlorinating agent. For this compound, the precursor would be 2,2-dimethylhexan-1-ol. Reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) are effective and proceed with minimal risk of carbocation rearrangement, which is crucial for maintaining the desired carbon skeleton.

  • Free-Radical Halogenation (Leads to Isomeric Mixtures): The direct chlorination of an alkane (e.g., 2,2-dimethylhexane) using Cl2 under UV light is a classic example of a free-radical chain reaction.[7] However, this method lacks selectivity. The chlorine radical can abstract hydrogen atoms from different carbons on the chain, leading to a mixture of positional isomers (1-chloro-, 3-chloro-, 4-chloro-, etc.). The relative reactivity of hydrogens (tertiary > secondary > primary) further complicates the product distribution.[8] This route is generally unsuitable for obtaining a pure, single isomer.

Spectroscopic Profile

Characterization of the target molecule and its isomers relies on standard spectroscopic techniques. The expected data for this compound are summarized below.

| Table 2: Predicted Spectroscopic Data for this compound | | :--- | :--- | | Technique | Expected Key Features | | ¹H NMR | - CH₂Cl: A singlet around 3.3-3.5 ppm. (Singlet due to no adjacent protons on C2).- C(CH₃)₂: A sharp singlet for 6 protons around 0.9-1.0 ppm.- (CH₂)₃CH₃: Multiplets in the range of 1.2-1.4 ppm for the methylene groups and a triplet around 0.9 ppm for the terminal methyl group. | | ¹³C NMR | - CH₂Cl: Signal around 45-50 ppm.- C(CH₃)₂: Quaternary carbon signal around 35-40 ppm.- C(CH₃)₂: Methyl carbon signals around 25-30 ppm.- Butyl Chain: Four distinct signals for the remaining carbons. | | IR Spectroscopy | - C-H stretch (sp³): 2850-3000 cm⁻¹.- C-Cl stretch: A characteristic band in the 600-800 cm⁻¹ region. | | Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 148.- Isotope Peak (M+2)⁺: A peak at m/z = 150, with an intensity approximately one-third of the M⁺ peak, characteristic of a single chlorine atom.- Fragmentation: Loss of Cl• (m/z = 113) and fragmentation of the alkyl chain. |

Chemical Reactivity and Mechanistic Considerations

The structure of an alkyl halide directly influences its reactivity, particularly in substitution and elimination reactions.

Substitution Reactions (SN2)

As a primary alkyl halide, this compound is a candidate for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of the bulky tert-butyl-like group at the C2 position creates significant steric hindrance. This bulkiness severely impedes the backside attack required for the SN2 mechanism, making the reaction much slower compared to less hindered primary halides like 1-chlorooctane.[9]

Elimination Reactions (E2)

The E2 (bimolecular elimination) reaction requires the removal of a proton from the carbon adjacent (beta) to the carbon bearing the leaving group. In this compound, the beta-carbon (C2) is a quaternary carbon with no attached hydrogen atoms. Therefore, a standard E2 elimination is impossible for this isomer. [10] This chemical inertness to E2 reactions is a defining characteristic and a direct consequence of its structure.

This contrasts sharply with its structural isomers. For instance, 3-chloro-2,2-dimethylhexane has hydrogens on both C2 and C4, allowing it to undergo E2 elimination to form a mixture of alkenes.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Workflow Alcohol 2,2-Dimethylhexan-1-ol Reagent SOCl₂ in Pyridine Alcohol->Reagent Reaction Product This compound Reagent->Product Workup Aqueous Workup & Purification Product->Workup Purified Purified Product GCMS GC-MS Analysis Purified->GCMS Data Mass Spectrum & Chromatogram GCMS->Data Confirm Structure & Purity Confirmation Data->Confirm

Caption: High-level workflow for synthesis and analysis.

Experimental Protocols

The following protocols are presented as robust, self-validating methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Thionyl Chloride

Objective: To synthesize this compound from 2,2-dimethylhexan-1-ol with high purity.

Causality: Thionyl chloride in the presence of a base like pyridine provides a reliable SN2 pathway for converting primary alcohols to chlorides with minimal side reactions or rearrangements.

Materials:

  • 2,2-dimethylhexan-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, dissolve 2,2-dimethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether. Add pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation to yield pure this compound.

Protocol 2: Purity and Identity Confirmation by GC-MS

Objective: To confirm the identity and assess the isomeric purity of the synthesized product.

Causality: Gas chromatography separates compounds based on their boiling points and polarity, allowing for the resolution of different isomers. Mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint, confirming the structure.

Procedure:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent like dichloromethane.

  • Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

  • Use a temperature program that provides good separation of C8 isomers, for example: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

  • Analyze the resulting chromatogram. A pure sample should show a single major peak. The retention time is characteristic of the compound under the specific conditions.

  • Analyze the mass spectrum corresponding to the major peak. Confirm the presence of the molecular ion (m/z 148) and the M+2 isotope peak (m/z 150) in the correct ~3:1 ratio.

  • Compare the fragmentation pattern to a reference spectrum from a database (e.g., NIST) to confirm the identity as this compound.

Conclusion

The study of this compound and its isomers serves as an excellent model for understanding the fundamental principles of isomerism and their impact on chemical synthesis and reactivity. The parent compound is achiral and notably unreactive towards E2 elimination due to its unique structure. Its structural isomers, however, frequently contain stereocenters and exhibit different reactivity profiles, underscoring the necessity for precise synthetic control and rigorous analytical characterization in chemical and pharmaceutical sciences. The methodologies and insights provided in this guide offer a robust framework for researchers working with this and related halogenated alkanes.

References

  • The Student Room. (2013). How many structural isomers?
  • SpectraBase. 1-Chloro-2,2-dimethyl-cyclohexane.
  • Solver Fee. (2025). [Chemistry] Draw and name all possible stereoisomers of 1 chloro 2 methyl-cyclohexane.
  • Chegg. (2015). Solved Compound X, C8H17Cl, is a chiral product of the...
  • YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • ChemSynthesis. 1,1-dichloro-2,2-dimethylhexane.
  • Doc Brown's Chemistry. The 18 structural isomers of molecular formula C8H18.
  • PubChem. This compound.
  • PubChem. 1-Chlorooctane.
  • NIST WebBook. 1-Chloro-2-methylhexane.
  • Organic Syntheses. Procedure for Synthesis.
  • Chemspace. 1-chloro-2,4-dimethylhexane.
  • Homework.Study.com. Draw all the stereoisomers formed when 1,2-dimethylcyclohexene is treated with HCl.
  • NIST WebBook. 1-chloro-2,2-dimethylbutane.
  • Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2025). Isomers.
  • askIITians. (2015). Please explain why the reaction of neopentane yields 1- chloro- 2,2-d.
  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques.
  • Unacademy. Haloalkanes and Haloarenes.
  • Quora. (2018). Does 1 chloro 2, 2 dimethylpropane react with alcoholic KOH?
  • Chegg. (2020). Solved The two isomers of 1-chloro-1,2-dimethylcyclohexane...
  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12.

Sources

Methodological & Application

Application and Protocol for the Synthesis of 2,2-Dimethylhexylmagnesium Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Grignard Reagents

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for synthetic chemists.[1][2][3][4][5] However, the synthesis of Grignard reagents from sterically hindered alkyl halides, such as 1-chloro-2,2-dimethylhexane, presents significant challenges that can impede reaction initiation and lead to diminished yields.[6] The bulky tertiary butyl group adjacent to the reactive center in this compound sterically hinders the approach of the alkyl halide to the magnesium surface, making the formation of the corresponding Grignard reagent, 2,2-dimethylhexylmagnesium chloride, a non-trivial undertaking.[6]

This application note provides a comprehensive protocol and in-depth discussion for the successful preparation of 2,2-dimethylhexylmagnesium chloride. We will delve into the critical parameters, from magnesium activation to solvent selection, and explore strategies to mitigate common side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this valuable, yet challenging, organometallic reagent in their synthetic endeavors.

Understanding the Reaction Landscape: Key Considerations for Success

The formation of a Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond.[5][7][8] For a sterically encumbered substrate like this compound, several factors must be carefully controlled to favor the desired reaction pathway.

1. Magnesium Activation: Overcoming the Passivation Layer

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. Activating the magnesium to expose a fresh, reactive surface is the first and most critical step for successful Grignard reagent formation.[6][9] Common activation methods include:

  • Chemical Activation: The use of activating agents that react with the magnesium surface to remove the oxide layer.[9]

    • Iodine (I₂): A few crystals of iodine can be added to the magnesium turnings. The disappearance of the characteristic purple or brown color of iodine is a visual indicator of reaction initiation.[6]

    • 1,2-Dibromoethane (DBE): This highly reactive alkyl halide readily reacts with magnesium, producing ethylene gas (observed as bubbling) and magnesium bromide, effectively cleaning the magnesium surface.

  • Mechanical Activation: Physical methods can also be employed to disrupt the oxide layer.

    • Crushing/Stirring: Grinding the magnesium turnings in a dry flask or vigorous stirring can break the MgO layer and expose fresh metal.[10][11][12]

2. Solvent Selection: The Role of Ethereal Solvents

Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential for the formation and stabilization of Grignard reagents.[2][5][7][10] The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent.[2] For less reactive alkyl chlorides like this compound, Tetrahydrofuran (THF) is generally the preferred solvent due to its superior solvating ability.[6]

3. Reaction Initiation: The "Spark" for a Successful Reaction

Even with activated magnesium, initiating the Grignard reaction with a sterically hindered chloride can be sluggish.[6] Several techniques can be employed to "kick-start" the reaction:

  • Use of an Initiator: A small amount of a more reactive alkyl halide, such as methyl iodide or 1,2-dibromoethane, can be added to initiate the reaction.[3][10]

  • Heat Application: Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction. However, this should be done with extreme caution, as the reaction can become highly exothermic once initiated.[10]

  • Sonication: The use of an ultrasonic bath can help to break up the passivating oxide layer on the magnesium and facilitate the reaction.[10][11]

4. Mitigating Side Reactions: The Wurtz Coupling

A significant side reaction in Grignard reagent formation is the Wurtz coupling , where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][13][14][15][16]

R-MgX + R-X → R-R + MgX₂

To minimize this undesired coupling, the following strategies are crucial:

  • Slow Addition: The alkyl halide should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the Grignard reagent.[1][6]

  • Temperature Control: The reaction should be maintained at a moderate temperature. While some initial heating may be necessary for initiation, the reaction is exothermic, and excessive heat can favor the Wurtz coupling.[1][10]

Visualizing the Process

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products R_X This compound (R-Cl) R_Mg_X 2,2-Dimethylhexylmagnesium Chloride (R-MgCl) R_X->R_Mg_X Mg Insertion Wurtz Wurtz Coupling Product (R-R) R_X->Wurtz Mg Magnesium (Mg) Mg->R_Mg_X R_Mg_X->Wurtz Reaction with R-Cl

Caption: Formation of 2,2-dimethylhexylmagnesium chloride and the competing Wurtz coupling side reaction.

Experimental Workflow

G A Glassware Preparation (Flame-dried under vacuum) B Magnesium Activation (e.g., with Iodine) A->B C Reaction Setup (Under inert atmosphere) B->C D Initiation (Add small aliquot of R-Cl) C->D E Slow Addition of Alkyl Halide D->E F Reaction Monitoring (Temperature, visual cues) E->F G Titration of Grignard Reagent F->G

Caption: Step-by-step workflow for the preparation of 2,2-dimethylhexylmagnesium chloride.

Detailed Protocol for the Preparation of 2,2-Dimethylhexylmagnesium Chloride

Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves) must be worn at all times.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
Magnesium TurningsMg24.311.46 g60.0
This compoundC₈H₁₇Cl148.677.43 g50.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Freshly distilled from sodium/benzophenone
IodineI₂253.811-2 crystals-For activation
1,2-Dibromoethane (optional)C₂H₄Br₂187.861-2 drops-For activation
Procedure
  • Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum is assembled. The entire apparatus is flame-dried under a vacuum and then allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.46 g, 60.0 mmol) into the cooled flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes and deposits on the magnesium surface. The purple color of the iodine should fade as it reacts with the magnesium.[6] Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a small amount of THF to initiate activation, evidenced by bubbling.

  • Reaction Setup: After activation, allow the flask to cool to room temperature. Add anhydrous THF (20 mL) to the flask via a syringe.

  • Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound (7.43 g, 50.0 mmol) in anhydrous THF (30 mL).

  • Initiation: Add a small portion (approximately 2-3 mL) of the this compound solution from the dropping funnel to the vigorously stirring magnesium suspension. Observe the reaction mixture closely for signs of initiation, which may include gentle bubbling, a slight increase in temperature, or the appearance of a cloudy gray or brownish color.[6][9] If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.

  • Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting materials.[6] The resulting Grignard reagent will be a grayish, cloudy solution.

Quantification of the Grignard Reagent: Titration Protocol

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions.[17] A convenient and reliable method is titration with a standard solution of an alcohol using a colorimetric indicator.[17][18][19][20]

Titration with (-)-Menthol and 1,10-Phenanthroline
  • Preparation of Titrant: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene or THF.

  • Titration Setup: Under an inert atmosphere, add a small amount (a few milligrams) of 1,10-phenanthroline to a dry flask equipped with a stir bar.[17] Add a known volume of dry THF (e.g., 2 mL) to the flask. The solution will be colorless.

  • Analyte Addition: Add a precisely measured aliquot (e.g., 1.00 mL) of the prepared Grignard reagent solution to the flask. The solution should turn a distinct color (often violet or burgundy) due to the formation of a charge-transfer complex between the Grignard reagent and the indicator.[17][19][20]

  • Titration: Titrate the Grignard solution with the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously. The endpoint is reached when the color of the solution disappears sharply, indicating that all the active Grignard reagent has been consumed.[17]

  • Calculation: The concentration of the Grignard reagent can be calculated using the following formula:

    Molarity of Grignard = (Molarity of Menthol × Volume of Menthol) / Volume of Grignard

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Incomplete magnesium activation- Wet glassware or solvent- Unreactive alkyl chloride- Repeat magnesium activation, ensuring the iodine color disappears or bubbling is observed with DBE.- Ensure all glassware is meticulously flame-dried and solvents are anhydrous.- Add a small crystal of iodine or a drop of 1,2-dibromoethane to the reaction mixture.- Gently warm the flask with a heat gun.
Low yield of Grignard reagent - Wurtz coupling side reaction- Incomplete reaction- Decrease the rate of addition of the alkyl halide.- Maintain a moderate reaction temperature; use a water bath for cooling if necessary.- Increase the reaction time after the addition is complete.
Cloudy/precipitated solution - Formation of magnesium salts (e.g., MgCl₂)- Precipitation of the Grignard reagent at high concentrations- This is often a normal observation.[6]- The reagent can often be used as a suspension. If necessary, dilute with additional anhydrous THF.

Conclusion

The successful synthesis of 2,2-dimethylhexylmagnesium chloride from its corresponding sterically hindered chloride is achievable with careful attention to experimental detail. The keys to success lie in meticulous magnesium activation, the use of an appropriate anhydrous solvent like THF, controlled initiation, and slow addition of the alkyl halide to minimize side reactions. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently prepare this valuable Grignard reagent for their synthetic applications.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Titration methods for determining the concentration of Grignard reagents
  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Study.com.
  • Grignard reagent. Wikipedia.
  • Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. Benchchem.
  • Does anyone know the best way to activate magnesium for the grignard reagent?
  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale.
  • Titr
  • How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Grignard Reaction. Alfa Chemistry.
  • Activation of Magnesium for Grignard Reagent Synthesis. Benchchem.
  • Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
  • A Convenient Method for Determining the Concentration of Grignard Reagents. Marcel Dekker, Inc.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • grignard reagents. Chemguide.
  • Grignard Reaction, Mechanism, Reagent and Che

Sources

Application Notes & Protocols: Navigating Nucleophilic Substitution and Elimination Reactions of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-2,2-dimethylhexane is a primary alkyl halide featuring a neopentyl-like structure. This unique structural motif, characterized by a quaternary β-carbon, introduces profound steric hindrance that dictates its reactivity in nucleophilic substitution and elimination reactions. This guide provides an in-depth analysis of the mechanistic challenges and strategic considerations for utilizing this substrate. We dissect the extreme inertness of this compound towards the SN2 pathway, explore the inevitable carbocation rearrangement under SN1 conditions, and detail protocols to strategically favor either substitution (with rearrangement) or elimination products. This document is intended for researchers, medicinal chemists, and process development scientists who require a nuanced understanding of sterically congested systems in organic synthesis.

Introduction: The Challenge of the Neopentyl-type Substrate

At first glance, this compound appears to be a simple primary alkyl halide, a class of compounds typically amenable to bimolecular nucleophilic substitution (SN2) reactions. However, the presence of two methyl groups and a butyl group on the adjacent (β) carbon creates a sterically demanding environment that fundamentally alters its reactivity profile. This steric congestion effectively shields the electrophilic α-carbon from the backside attack required for an SN2 mechanism, rendering the substrate exceptionally unreactive under typical SN2 conditions.[1][2][3][4] In fact, the rate of SN2 reaction for neopentyl-type halides can be up to 100,000 times slower than for a simple primary halide like propyl halide.[1][5]

Consequently, reactions must proceed through alternative, higher-energy pathways involving carbocation intermediates (SN1 and E1) or be forced into a concerted elimination (E2) with a suitable base. Understanding and controlling this mechanistic dichotomy is paramount for the successful application of this and similar substrates in synthesis.

The Mechanistic Crossroads: SN2 vs. SN1 vs. E2

The reactivity of this compound is a classic example of how steric factors can override the typical rules of substitution reactions. A researcher's choice of reaction conditions will direct the substrate down one of two primary pathways: a unimolecular route involving a carbocation or a bimolecular elimination.

The Inviability of the SN2 Pathway

The SN2 reaction requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack).[6] For this compound, the bulky quaternary center at the β-position acts as a formidable barrier, preventing this approach. Any attempt to force an SN2 reaction, even with a strong nucleophile in a polar aprotic solvent, is likely to fail or result in negligible yields.[5][7]

Caption: Steric hindrance preventing SN2 backside attack.

The SN1 Pathway: A Journey of Rearrangement

When SN2 is blocked, a unimolecular (SN1) pathway becomes possible, particularly under solvolytic conditions (polar protic solvent, weak nucleophile) and with heating.[8][9] This two-step mechanism begins with the departure of the chloride leaving group to form a primary carbocation.[9][10] However, primary carbocations are highly unstable. The system immediately undergoes a rapid 1,2-alkyl shift (in this case, a butyl group migration is less likely than a methyl shift, but rearrangement is certain) to form a more stable tertiary carbocation.[11][12][13] The nucleophile then attacks this rearranged carbocation to yield the final substitution product.

Key Insight: It is practically impossible to obtain the direct, unrearranged substitution product of this compound via an SN1 reaction. The rearranged product will almost always be the major substitution product.[5][8]

SN1_Rearrangement start This compound step1 Step 1: Loss of Cl⁻ (Slow, Rate-Determining) start->step1 primary_cation Unstable Primary (1°) Carbocation step1->primary_cation step2 Step 2: 1,2-Methyl Shift (Fast) primary_cation->step2 tertiary_cation Stable Tertiary (3°) Carbocation step2->tertiary_cation step3 Step 3: Nucleophilic Attack (e.g., by H₂O or ROH) tertiary_cation->step3 product Rearranged Substitution Product (e.g., 2,3-dimethylhexan-2-ol) step3->product

Caption: The SN1 pathway with inevitable carbocation rearrangement.

The E2 Pathway: A Route to Alkenes

Elimination reactions, particularly the bimolecular (E2) pathway, become dominant when a strong, sterically hindered base is used.[14][15] A bulky base like potassium tert-butoxide (t-BuOK) is a poor nucleophile due to its own steric bulk but is an excellent proton abstractor.[1][16] It will preferentially remove a proton from the β-carbon, leading to the concerted formation of an alkene and the departure of the chloride ion. Given the substrate's structure, the major product would be 2,2-dimethylhex-1-ene.

Experimental Protocols

The following protocols are designed to selectively favor either the rearranged substitution product (via SN1) or the elimination product (via E2).

Protocol 1: SN1 Solvolysis for Rearranged Alcohol Synthesis

This protocol aims to produce 2,3-dimethylhexan-2-ol through an SN1 reaction followed by a 1,2-methyl shift.

Objective: To synthesize the rearranged alcohol product via a solvolysis reaction. Causality: Using a weak nucleophile (water) in a polar protic solvent mixture at elevated temperatures favors the unimolecular pathway (SN1/E1).[8][9] The SN1 pathway is kinetically favored over E1 at moderate temperatures, although some elimination byproduct is expected.

Materials:

  • This compound

  • Deionized Water

  • Acetone (as a co-solvent for solubility)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (10.0 g, 67.2 mmol), 30 mL of deionized water, and 30 mL of acetone.

  • Reaction: Heat the mixture to a gentle reflux (approx. 70-80°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 5% NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to yield 2,3-dimethylhexan-2-ol.

ParameterValueRationale
Nucleophile Water (H₂O)Weak nucleophile promotes the SN1 pathway.[8]
Solvent Water/AcetonePolar protic solvent stabilizes the carbocation intermediate.[9]
Temperature 70-80°C (Reflux)Provides energy to overcome the activation barrier for C-Cl bond cleavage.
Expected Major Product 2,3-dimethylhexan-2-olResult of SN1 with 1,2-methyl shift.
Potential Byproduct 2,3-dimethylhex-2-eneResult of competing E1 elimination.
Protocol 2: E2 Elimination for Alkene Synthesis

This protocol is designed to produce 2,2-dimethylhex-1-ene via an E2 reaction.

Objective: To maximize the yield of the elimination product. Causality: A strong, bulky base (potassium tert-butoxide) favors the E2 mechanism.[17][18] The steric hindrance of the base discourages any competing SN2 reaction, and its strength promotes the concerted E2 pathway over the slower E1 mechanism.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-Butanol (t-BuOH)

  • Diethyl ether

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (11.3 g, 100.8 mmol, 1.5 eq) in 50 mL of anhydrous tert-butanol with gentle warming.

  • Addition of Reactant: Cool the solution to room temperature and add this compound (10.0 g, 67.2 mmol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation (the product is volatile).

  • Purification: The product, 2,2-dimethylhex-1-ene, can be purified by fractional distillation.

ParameterValueRationale
Base Potassium tert-butoxideStrong, sterically hindered base favors E2 elimination.[1][15]
Solvent tert-ButanolPolar aprotic-like solvent that solubilizes the base.
Temperature 60°CPromotes elimination; higher temperatures favor elimination over substitution.[18]
Expected Major Product 2,2-dimethylhex-1-eneResult of E2 elimination.
Potential Byproduct None significantThe conditions are highly selective for E2.

Decision-Making Workflow

The choice of reaction pathway is dictated by the desired outcome. The following workflow provides a guide for selecting the appropriate conditions.

Decision_Tree start Desired Product from This compound? sub_product Rearranged Substitution (e.g., Alcohol, Ether) start->sub_product Substitution elim_product Alkene Product start->elim_product Elimination sn1_cond Conditions: - Weak Nucleophile (H₂O, ROH) - Polar Protic Solvent - Heat sub_product->sn1_cond Choose Sₙ1 Pathway e2_cond Conditions: - Strong, Bulky Base (t-BuOK) - Anhydrous Conditions - Heat elim_product->e2_cond Choose E2 Pathway

Sources

Use of 1-Chloro-2,2-dimethylhexane as an alkylating agent

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: 1-Chloro-2,2-dimethylhexane as a Sterically Hindered Alkylating Agent

Abstract

This guide provides a comprehensive overview of this compound, a primary alkyl halide characterized by significant steric hindrance at the β-carbon. This unique neopentyl-like structure dictates its reactivity, making it a valuable reagent for introducing the bulky 2,2-dimethylhexyl group in organic synthesis. However, its utility is profoundly influenced by reaction conditions, which can either favor direct substitution or lead to skeletal rearrangements. This document details its reactivity profile, provides validated protocols for its use in Friedel-Crafts and nucleophilic substitution reactions, and outlines the critical mechanistic considerations necessary for achieving desired synthetic outcomes.

Physicochemical Properties & Reactivity Profile

This compound is a primary alkyl chloride, but the presence of a quaternary carbon atom adjacent to the chloromethyl group imparts significant steric bulk. This structure is analogous to neopentyl halides, which are known for their unique and often counterintuitive reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [1]
Structure CCCCC(C)(C)CCl[1]
Mechanistic Dichotomy: SN1 vs. SN2 Pathways

The defining feature of this compound is its behavior under nucleophilic substitution conditions.

  • SN2 Reactions: As a primary halide, it should theoretically be amenable to SN2 reactions. However, the extreme steric hindrance from the adjacent gem-dimethyl group severely impedes the required backside attack by a nucleophile. Consequently, direct SN2 reactions are exceptionally slow and often require highly reactive, unhindered nucleophiles and forcing conditions.

  • SN1 Reactions & The Inevitability of Rearrangement: Under conditions that favor carbocation formation (e.g., presence of a Lewis acid, polar protic solvents), this compound readily ionizes. The initially formed primary carbocation is highly unstable and immediately undergoes a rapid and irreversible Wagner-Meerwein rearrangement .[2][3][4] This involves a 1,2-alkyl shift (specifically, a methyl or butyl group shift) to generate a more stable tertiary carbocation. This rearrangement is the dominant pathway in reactions like Friedel-Crafts alkylation.[5][6]

Core Application: Friedel-Crafts Alkylation of Arenes

The most well-documented application for neopentyl-like halides is the Friedel-Crafts alkylation of aromatic compounds. Due to the mechanistic realities described above, this reaction does not yield the direct substitution product. Instead, the rearranged tertiary carbocation acts as the electrophile.

Mechanism Deep Dive: The Wagner-Meerwein Rearrangement

The reaction proceeds via the following steps, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃):[7]

  • Carbocation Formation: The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and facilitating its departure to form a transient, unstable primary carbocation.[5][8]

  • 1,2-Alkyl Shift: The primary carbocation undergoes an immediate rearrangement. A methyl group from the adjacent quaternary carbon shifts with its pair of electrons to the carbocation center.

  • Formation of Tertiary Carbocation: This shift results in the formation of a much more stable tertiary carbocation.

  • Electrophilic Aromatic Substitution: The aromatic ring (e.g., benzene) attacks the tertiary carbocation, forming a new C-C bond and a resonance-stabilized arenium ion intermediate.[6]

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring aromaticity and regenerating the AlCl₃ catalyst.[7][8]

The final product is not the (2,2-dimethylhexyl)arene but rather the (1,1-dimethyl-1-ethylpentyl)arene isomer.

Visualization: Friedel-Crafts Rearrangement Mechanism

Caption: Mechanism of Friedel-Crafts alkylation with rearrangement.

Protocol: Friedel-Crafts Alkylation of Benzene

This protocol describes the alkylation of benzene with this compound to yield the rearranged product, (1,1-dimethyl-1-ethylpentyl)benzene.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (dried over sodium/benzophenone)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl), chilled

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Causality Behind Choices:

  • Anhydrous Conditions: AlCl₃ is extremely hygroscopic and reacts violently with water. Moisture deactivates the catalyst and must be rigorously excluded.

  • Excess Benzene: Using benzene as both reactant and solvent minimizes polyalkylation, a common side reaction where the alkylated product, being more reactive than benzene, undergoes a second alkylation.[5][6]

  • Low Temperature: The initial reaction is performed at low temperature (0-5 °C) to control the exothermic reaction between the alkyl halide and AlCl₃ and to moderate the reaction rate.

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Maintain a dry nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous benzene (e.g., 100 mL, ~1.1 mol). Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous AlCl₃ (e.g., 1.2 eq) to the stirred benzene. A slurry will form.

  • Reagent Addition: Dissolve this compound (e.g., 1.0 eq) in a small amount of anhydrous benzene and add it to the addition funnel. Add the solution dropwise to the cold, stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in dilute HCl.

  • Workup - Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic process. Subsequently, add chilled 1 M HCl to dissolve the remaining aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should separate. Remove the aqueous layer and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with hexanes) to yield the pure (1,1-dimethyl-1-ethylpentyl)benzene.

Application in Nucleophilic Substitution (SN2)

While challenging, forcing an SN2 reaction is possible with highly nucleophilic, sterically unhindered anions. The key is to use conditions that suppress carbocation formation, namely aprotic solvents and the absence of Lewis acids.

Protocol: Synthesis of 2,2-Dimethylhexyl Azide

This protocol aims to favor the direct SN2 pathway by using a small, potent nucleophile (azide) in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Causality Behind Choices:

  • Sodium Azide: A strong and relatively small nucleophile, ideal for SN2 reactions.

  • DMF: A polar aprotic solvent that solvates the sodium cation but not the azide anion, increasing the nucleophilicity of the azide. It also disfavors the formation of carbocations.

  • Elevated Temperature: Necessary to overcome the high activation energy associated with the sterically hindered SN2 attack.

Procedure:

  • Setup: In a round-bottom flask equipped with a condenser and stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (e.g., 1.5-2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is slow and may require 24-48 hours. Monitor progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a larger volume of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them several times with water to remove residual DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the ether layer over anhydrous MgSO₄, filter, and carefully concentrate using a rotary evaporator at low temperature (azides can be thermally unstable).

  • Characterization: The resulting 2,2-dimethylhexyl azide should be characterized by IR (strong azide stretch ~2100 cm⁻¹) and NMR spectroscopy.

Visualization: SN2 Experimental Workflow

G A 1. Setup (Reagents in DMF) B 2. Reaction (Heat to 80-100°C, 24-48h) A->B C 3. Quench (Pour into Water) B->C D 4. Extraction (Diethyl Ether) C->D E 5. Wash (Water & Brine) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Product (2,2-Dimethylhexyl Azide) F->G

Caption: General workflow for the SN2 synthesis.

Safety, Handling, and Storage

  • Hazards: this compound is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory system, similar to other chloroalkanes.[9][10] Handle in a well-ventilated fume hood at all times.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[11] Use non-sparking tools and take precautions against static discharge.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] Keep away from oxidizing agents.

Analytical Characterization

Confirming the identity of the product is critical, especially to distinguish between rearranged and non-rearranged isomers.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The key diagnostic signal for the unrearranged 2,2-dimethylhexyl group is a sharp singlet integrating to 6 protons for the gem-dimethyl groups. The rearranged (1,1-dimethyl-1-ethylpentyl) group will show a different pattern, including a characteristic singlet for its own gem-dimethyl group but with different neighboring proton signals (e.g., a quartet and a triplet for the ethyl group).

    • ¹³C NMR: The number of unique carbon signals will differ between the isomers, providing definitive structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring reaction progress and confirming the molecular weight of the product and its fragmentation pattern.

References

  • Organic Chemistry - YouTube. (2018). Wagner Meerwein Rearrangement.
  • PMC - NIH. (n.d.). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles.
  • Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemguide. (n.d.). The Alkylation of Benzene - Electrophilic Substitution.
  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement.
  • Fisher Scientific. (2014). Safety Data Sheet - 1-Chlorohexane.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • TCI Chemicals. (2025). Safety Data Sheet - 2-Chlorohexane.
  • Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene.
  • Harper College. (2015). Safety Data Sheet - 1-Chloro-2,2-dimethylpropane.

Sources

Application Note: Strategies for the Synthesis of Substituted Octanes from 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of substituted alkanes is a cornerstone of pharmaceutical and materials science research. However, the use of sterically hindered building blocks, such as neopentyl-type halides, presents significant synthetic challenges. 1-Chloro-2,2-dimethylhexane, a primary alkyl halide with a quaternary carbon at the β-position, is notoriously unreactive in classical nucleophilic substitution reactions. This application note provides an in-depth guide to modern synthetic strategies that overcome this steric hindrance, focusing on the application of organometallic cross-coupling reactions to construct substituted octane frameworks. We present detailed protocols and mechanistic insights for Kumada, Corey-House, and Negishi couplings, offering researchers a robust toolkit for incorporating the 2,2-dimethylhexyl moiety into complex target molecules.

Introduction: The Challenge of the Neopentyl Group

Substituted long-chain alkanes are prevalent motifs in active pharmaceutical ingredients, molecular probes, and advanced organic materials. Their synthesis often relies on the predictable formation of carbon-carbon bonds. This compound presents itself as a valuable C8 building block, but its structure poses a significant hurdle for traditional synthetic methods.

The core issue lies in its classification as a neopentyl-type halide. The bulky tert-butyl group adjacent to the reactive C-Cl bond effectively blocks the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) reaction, leading to extremely slow reaction rates.[1][2] Conversely, the unimolecular (Sₙ1) pathway is also disfavored because it would necessitate the formation of a highly unstable primary carbocation.[1][3][4] While carbocation rearrangement can occur under forcing Sₙ1 conditions, it often results in a mixture of products with low yields.[4][5]

To circumvent these limitations, modern organic synthesis has turned to transition metal-catalyzed cross-coupling reactions. These methods do not rely on direct nucleophilic attack on the carbon-halogen bond. Instead, they proceed through a catalytic cycle involving an organometallic intermediate, which effectively bypasses the steric shield of the neopentyl group. This guide details three powerful, field-proven cross-coupling strategies for the synthesis of substituted octanes from this compound.

Core Principles: A Workflow for Overcoming Steric Hindrance

Transition metal-catalyzed cross-coupling reactions provide a versatile solution for forging C(sp³)–C(sp³) bonds, even with sterically demanding partners. The general workflow involves two key stages: the formation of an organometallic reagent from the alkyl halide and the subsequent catalyst-mediated coupling with an electrophile.

G cluster_0 Part 1: Organometallic Reagent Formation cluster_1 Part 2: Catalyzed Cross-Coupling A This compound (Neohexyl-Cl) C Organometallic Reagent (Neohexyl-M) A->C Metal Insertion (Ether or THF) B Active Metal (Mg, Li, Zn) B->C D Organometallic Reagent (Neohexyl-M) F Substituted Octane (Neohexyl-R') D->F Catalytic Cycle (e.g., Kumada, Negishi) E Coupling Partner (R'-X) E->F G Transition Metal Catalyst (Ni, Pd, or Cu salt) G->F

Caption: General workflow for synthesizing substituted octanes.

The success of these reactions hinges on the precise coordination of the catalyst (typically based on Nickel, Palladium, or Copper) which facilitates the key steps of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

Method 1: Cobalt-Catalyzed Kumada Coupling

The Kumada coupling is a powerful reaction that joins an organomagnesium (Grignard) reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] Recent advancements have shown that cobalt catalysts are exceptionally effective for coupling sterically encumbered partners, making this an excellent choice for neopentyl systems.[7]

Principle: This protocol first involves the synthesis of the Grignard reagent, 2,2-dimethylhexylmagnesium chloride. This organometallic species is then coupled with a second alkyl halide in the presence of a cobalt catalyst. The cobalt center mediates the C-C bond formation, tolerating the significant steric bulk of the neohexyl group.

Detailed Protocol

Step 1: Preparation of 2,2-Dimethylhexylmagnesium Chloride

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings.

  • Grignard Formation: Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining alkyl chloride solution dropwise to maintain a steady reflux.

  • Completion: After the addition is complete, continue to stir the gray, cloudy solution at room temperature for 1-2 hours to ensure full conversion. The resulting Grignard reagent is used directly in the next step.

Step 2: Cobalt-Catalyzed Cross-Coupling

  • Catalyst Preparation: In a separate, dry Schlenk flask under nitrogen, add the cobalt(III) acetylacetonate (Co(acac)₃, 0.05 eq) catalyst and the phosphine ligand (e.g., XantPhos, 0.05 eq) to anhydrous THF.

  • Reaction Assembly: Cool the catalyst mixture to 0 °C. Add the second coupling partner (e.g., 1-bromopropane, 1.1 eq).

  • Coupling: Slowly transfer the prepared Grignard reagent from Step 1 into the catalyst mixture via cannula.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired substituted octane.

Data Summary: Synthesis of 3,3-Dimethylnonane
ReagentM.W.EquivalentsAmount (mmol)
This compound148.691.010.0
Magnesium Turnings24.311.212.0
1-Bromopropane123.001.111.0
Co(acac)₃356.260.050.5
XantPhos578.680.050.5

Expected Yield: 70-85%

Catalytic Cycle Visualization

G A Co(I)L_n C R-Co(III)(X)L_n A->C R-X B Oxidative Addition E R-Co(III)(R')L_n C->E R'-MgX D Transmetalation E->A R-R' F Reductive Elimination

Caption: Simplified Kumada-type catalytic cycle.

Method 2: Corey-House Synthesis via Organocuprate

The Corey-House synthesis is a classic and reliable method for forming C-C bonds by reacting a lithium dialkylcuprate (a Gilman reagent) with an organic halide.[8] This reaction is particularly effective for coupling with primary alkyl halides and is conducted at low temperatures, which minimizes side reactions.

Principle: This approach utilizes this compound as the electrophile. A Gilman reagent, such as lithium diethylcuprate, is prepared separately and then reacted with the neohexyl chloride. The cuprate acts as a soft nucleophile, delivering one of its alkyl groups to displace the chloride and form the new C-C bond.[9]

Detailed Protocol

Step 1: Preparation of Lithium Diethylcuprate ((CH₃CH₂)₂CuLi)

  • Apparatus Setup: Use a flame-dried, two-necked round-bottom flask fitted with a septum and a nitrogen inlet.

  • Reagent Preparation: Suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.

  • Gilman Formation: Slowly add ethyllithium (EtLi, 2.0 eq, solution in cyclohexane) dropwise to the stirred CuI slurry. The solution will typically change color as the Gilman reagent forms. Stir the mixture at 0 °C for 30 minutes.

Step 2: Coupling with this compound

  • Addition: While maintaining the temperature at 0 °C, slowly add a solution of this compound (1.0 eq relative to CuI) in diethyl ether to the freshly prepared Gilman reagent.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. If a precipitate forms, add aqueous ammonia to dissolve the copper salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Data Summary: Synthesis of 4,4-Dimethyloctane
ReagentM.W.EquivalentsAmount (mmol)
This compound148.691.05.0
Copper(I) Iodide190.451.05.0
Ethyllithium (1.7 M)36.012.010.0

Expected Yield: 65-80%

Experimental Workflow

G A 2 EtLi + CuI B Et₂CuLi (Gilman Reagent) Formation @ 0°C A->B C Add Neohexyl-Cl in Ether B->C D Coupling Reaction (0°C to RT) C->D E Aqueous Quench (NH₄Cl) D->E F Extraction & Purification E->F G Final Product: 4,4-Dimethyloctane F->G

Caption: Workflow for the Corey-House synthesis.

Method 3: Palladium-Catalyzed Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[10][11] Organozinc reagents are more tolerant of functional groups than Grignard or organolithium reagents and are highly effective in cross-coupling reactions, including the formation of C(sp³)–C(sp³) bonds.[12][13]

Principle: An organozinc reagent is first prepared from this compound. This species is then coupled with another organic halide (alkyl, vinyl, or aryl) in the presence of a palladium catalyst. The high reactivity of the organozinc reagent facilitates the transmetalation step in the catalytic cycle, enabling efficient coupling.[14]

Detailed Protocol

Step 1: Preparation of 2,2-Dimethylhexylzinc Chloride

  • Zinc Activation: Place zinc dust (1.5 eq) in a flame-dried flask under nitrogen. Activate the zinc by treating it with 1,2-dibromoethane in THF, followed by chlorotrimethylsilane.

  • Organozinc Formation: To the activated zinc slurry in THF, add a solution of this compound (1.0 eq). The reaction is often initiated by gentle heating and then stirred at room temperature for several hours until the alkyl halide is consumed (monitored by GC). The resulting organozinc reagent is used directly.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: In a separate Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and the coupling partner (e.g., iodobenzene, 1.0 eq) to anhydrous THF.

  • Coupling: Transfer the freshly prepared organozinc solution from Step 1 to the catalyst mixture via cannula at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-18 hours under a nitrogen atmosphere.

  • Workup and Purification: After cooling to room temperature, quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to afford the coupled product.

Data Summary: Synthesis of 2,2-Dimethyl-1-phenyloctane
ReagentM.W.EquivalentsAmount (mmol)
This compound148.691.05.0
Zinc Dust65.381.57.5
Iodobenzene204.011.05.0
Pd(PPh₃)₄1155.560.030.15

Expected Yield: 75-90%

Catalytic Cycle Visualization

G A Pd(0)L_n C R-Pd(II)(X)L_n A->C R'-X B Oxidative Addition E R-Pd(II)(R')L_n C->E R-ZnX D Transmetalation E->A R-R' F Reductive Elimination

Caption: Simplified Negishi catalytic cycle.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All organometallic reagents described (Grignard, Gilman, Organozinc) are highly sensitive to moisture and oxygen.[14][15] All glassware must be flame- or oven-dried, and all solvents must be anhydrous. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: The success of these reactions is highly dependent on the quality of the starting materials. The magnesium turnings should be fresh, and the organolithium or Grignard reagents should be titrated before use to determine their exact concentration.

  • Side Reactions: Homocoupling of the organometallic reagent can occur. In Kumada and Negishi couplings, β-hydride elimination can be a competing pathway if the coupling partner possesses β-hydrogens. Careful selection of catalyst, ligand, and reaction temperature can minimize these side reactions.

  • Catalyst Choice: For particularly challenging couplings, ligand screening may be necessary. Bulky, electron-rich phosphine ligands often promote the reductive elimination step and can improve yields for sterically hindered substrates.[16]

Conclusion

The synthesis of substituted octanes from this compound, while challenging via classical methods, is readily achievable using modern organometallic cross-coupling chemistry. The Kumada, Corey-House, and Negishi reactions each offer a reliable and high-yielding pathway to these valuable compounds. The choice of method may depend on the desired coupling partner, functional group tolerance, and available laboratory reagents. By understanding the principles behind these powerful transformations and adhering to rigorous experimental technique, researchers can successfully incorporate sterically hindered neopentyl-type fragments into a wide array of molecular targets.

References

  • Hatakeyama, T., Hashimoto, T., Kathriarachchi, K. K. A. D. S., Nakagawa, N., & Nakamura, M. (2021). Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. Organometallics, 40(24), 4016–4023. [Link]
  • Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow? [Link]
  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes. [Link]_Neopentyl_Halides_React_Slowly_in_Substitution_Processes)
  • Filo. (2025). Preparation of Alkanes using Coupling of Alkyl Halides with Organometallic Compounds. [Link]
  • Choi, J., & Fu, G. C. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(20), 7762–7764. [Link]
  • Choi, J., & Fu, G. C. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(20), 7762–7764. [Link]
  • The Organic Chemistry Tutor. (2023). Unusual SN1 Reaction Mechanism. YouTube. [Link]
  • Wikipedia. (n.d.). Negishi coupling. [Link]
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
  • Chemistry Stack Exchange. (2014). SN2: Neopentyl halides and methyl halides. [Link]
  • Bedford, R. B., & Huwe, M. (2009). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. The Journal of Organic Chemistry, 74(4), 1746–1749. [Link]
  • Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1? [Link]
  • Wikipedia. (n.d.). Kumada coupling. [Link]
  • Lee, D. H., Qiu, H., Cho, M. H., Lee, I. M., & Jin, M. J. (2014). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • ResearchGate. (n.d.).
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • chemeurope.com. (n.d.). Negishi coupling. [Link]
  • Chemistry Notes. (2022).
  • Chemistry Steps. (n.d.).
  • That Chemist. (2022). Cuprates - Gilman Reagents (IOC 17). YouTube. [Link]
  • OpenOChem Learn. (n.d.). Negishi Coupling. [Link]
  • boro.life. (2025). Why Negishi?
  • Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]
  • Doubtnut. (2020).
  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates)
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
  • ESSLAB. (n.d.). 2,2-Dimethyloctane. [Link]
  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • chemistNATE. (2014).
  • Josh Osbourn. (2021).
  • Organic Chemistry Tutor. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Octane, 2,2-dimethyl-. NIST WebBook. [Link]
  • PubChemLite. (n.d.). 2,2-dimethyloctane (C10H22). [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). Octane, 2,2-dimethyl-. PubChem. [Link]

Sources

Application Note: GC-MS Analysis of 1-Chloro-2,2-dimethylhexane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

1-Chloro-2,2-dimethylhexane is a halogenated alkane that serves as a versatile substrate in organic synthesis. Its reaction with nucleophiles or bases can proceed through various pathways, primarily substitution (SN1/SN2) and elimination (E1/E2), leading to a mixture of products. The identification and quantification of these products are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for this purpose, offering high-resolution separation and definitive structural elucidation of volatile and semi-volatile organic compounds.[1][2] This application note provides a comprehensive guide to the GC-MS analysis of the reaction products of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Theoretical Background: Reaction Pathways

The reaction of this compound, a primary alkyl halide with significant steric hindrance at the α-carbon, with a nucleophile/base can result in a competition between substitution and elimination reactions.[3][4]

  • Substitution Reactions (SN2): Due to the steric hindrance caused by the two methyl groups on the adjacent carbon, the direct backside attack required for an SN2 mechanism is significantly impeded.[5][6] Therefore, SN2 products are generally expected to be minor or not formed at all, especially with bulky nucleophiles.

  • Elimination Reactions (E2): In the presence of a strong, sterically hindered base, the E2 mechanism is often favored.[3][5][7] This pathway involves the abstraction of a proton from a β-carbon and the simultaneous departure of the chloride leaving group, resulting in the formation of an alkene. According to Zaitsev's rule, the major elimination product is typically the most substituted (most stable) alkene.[7][8] However, with a bulky base, the less substituted "Hofmann" product may be favored due to easier access to the less sterically hindered proton.

  • Unimolecular Reactions (SN1/E1): These pathways proceed through a carbocation intermediate. While primary alkyl halides typically do not favor SN1/E1 reactions due to the instability of the primary carbocation, rearrangements can occur to form more stable secondary or tertiary carbocations.[4] In the case of this compound, a hydride or methyl shift could lead to a more stable carbocation, subsequently yielding a mixture of substitution and elimination products.

The choice of reactant (nucleophile vs. base strength and size) and reaction conditions (solvent, temperature) will significantly influence the product distribution.[9]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the analysis of this compound reaction products.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionQuenching Reaction Quenching Extraction Liquid-Liquid Extraction ReactionQuenching->Extraction Isolate products Drying Drying of Organic Layer Extraction->Drying Remove water Dilution Dilution for GC-MS Drying->Dilution Adjust concentration Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection Fragmentation TIC Total Ion Chromatogram Detection->TIC PeakIntegration Peak Integration & Deconvolution TIC->PeakIntegration Identify peaks LibrarySearch Mass Spectral Library Search (NIST) PeakIntegration->LibrarySearch Identify compounds Quantification Quantification LibrarySearch->Quantification Determine relative amounts Reaction Pathways cluster_reactants Reactants cluster_products Potential Products Substrate This compound E2_Product 2,2-Dimethylhexenes (E2) Substrate->E2_Product SN2_Product Substitution Product (SN2) Substrate->SN2_Product Base Strong Base (B:) Base->E2_Product E2 Elimination Nucleophile Nucleophile (Nu:) Nucleophile->SN2_Product SN2 Substitution (Minor)

Sources

Application Note: Monitoring the Kinetics of 1-Chloro-2,2-dimethylhexane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

1-Chloro-2,2-dimethylhexane, a primary alkyl halide, presents a unique case for studying nucleophilic substitution and elimination reactions due to its significant steric hindrance near the reaction center.[1][2][3] The tert-butyl group adjacent to the carbon bearing the chlorine atom dramatically influences the reaction pathways, often leading to slower reaction rates and a propensity for rearrangement.[1][3][4] Understanding the kinetics of its reactions is crucial for predicting product distributions and optimizing synthetic strategies in pharmaceutical and chemical industries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the kinetics of reactions involving this compound. We will delve into the theoretical underpinnings of the competing reaction mechanisms (SN1, SN2, E1, E2) and present detailed protocols for real-time monitoring using various analytical techniques.

Theoretical Background: Competing Reaction Pathways

The reaction of this compound can proceed through several competing pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The dominant mechanism is dictated by factors such as the nature of the nucleophile/base, the solvent, and the temperature.[5][6][7]

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[8] For this compound, the SN2 pathway is severely hindered due to the bulky tert-butyl group, which blocks the backside attack of the nucleophile.[1][9] Consequently, SN2 reactions with this substrate are extremely slow.[3][4]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate.[10] While this compound is a primary alkyl halide and would typically not favor SN1 due to the instability of a primary carbocation, the steric hindrance of the neopentyl-like structure can promote this pathway, especially in polar protic solvents.[1][11] The initially formed primary carbocation is highly prone to a 1,2-hydride or methyl shift to form a more stable tertiary carbocation, leading to rearranged products.[1][4]

  • E2 (Bimolecular Elimination): This is a one-step, concerted reaction where a strong base removes a proton from a β-carbon while the leaving group departs.[12][13] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[13] Steric hindrance can favor elimination over substitution, especially with bulky, strong bases.[14]

  • E1 (Unimolecular Elimination): This is a two-step process that also proceeds through a carbocation intermediate, competing with the SN1 pathway.[15][16] After the formation of the carbocation, a weak base can remove a β-proton to form an alkene. E1 reactions are favored by weak bases and polar protic solvents.[12][17]

The interplay of these mechanisms makes the kinetic analysis of this compound reactions a rich area of study.

Visualizing the Reaction Pathways

To better understand the mechanistic possibilities, the following diagrams illustrate the key reaction pathways for this compound.

G cluster_SN2 SN2 Pathway cluster_SN1_E1 SN1 / E1 Pathways start_sn2 This compound + Nu⁻ ts_sn2 [Nu---C---Cl]‡ (Hindered Transition State) start_sn2->ts_sn2 Backside Attack prod_sn2 Substitution Product (Very Slow) ts_sn2->prod_sn2 start_sn1_e1 This compound carbocation_1 Primary Carbocation (Unstable) start_sn1_e1->carbocation_1 Loss of Cl⁻ (Slow) carbocation_3 Tertiary Carbocation (Rearranged & Stable) carbocation_1->carbocation_3 1,2-Hydride/Methyl Shift prod_sn1 Rearranged Substitution Product (Alcohol/Ether) carbocation_3->prod_sn1 + Nucleophile (e.g., H₂O, ROH) prod_e1 Elimination Product (Alkene) carbocation_3->prod_e1 - H⁺ (Base)

Caption: Competing SN2 and SN1/E1 pathways for this compound.

Experimental Protocols for Kinetic Monitoring

Several analytical techniques can be employed to monitor the kinetics of this compound reactions in real-time. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.

Gas Chromatography (GC)

Principle: Gas chromatography is a powerful technique for separating and quantifying volatile organic compounds.[18][19] By taking aliquots from the reaction mixture at specific time intervals and analyzing them by GC, the disappearance of the starting material and the appearance of products can be monitored.[20][21]

Protocol for Monitoring a Solvolysis Reaction:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound in the desired solvent (e.g., 80% ethanol/20% water). Add a suitable internal standard (e.g., a non-reactive hydrocarbon like dodecane) at a known concentration.

  • Sampling: At timed intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a non-polar solvent (e.g., hexane) and a drying agent (e.g., anhydrous sodium sulfate) to stop the reaction and prepare the sample for GC analysis.

  • GC Analysis: Inject a small volume (e.g., 1 µL) of the quenched sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).[22]

  • Data Acquisition: Record the peak areas of this compound, the product(s), and the internal standard.

  • Data Analysis: Plot the concentration of this compound (relative to the internal standard) versus time. The rate constant can be determined by fitting the data to the appropriate integrated rate law.

Causality Behind Choices:

  • Internal Standard: An internal standard is crucial to correct for variations in injection volume and detector response, ensuring accurate quantification.

  • Quenching: Rapidly stopping the reaction in the aliquot is essential to accurately capture the concentration at a specific time point.

Conductivity Measurement

Principle: For reactions that produce ions, the change in the electrical conductivity of the solution can be used to monitor the reaction progress.[23][24][25] In the case of solvolysis of this compound in a polar protic solvent like water or ethanol, the formation of H⁺ and Cl⁻ ions leads to an increase in conductivity.[26]

Protocol for Monitoring Solvolysis via Conductivity:

  • Instrumentation: Use a conductivity probe connected to a data logger or computer interface.

  • Reaction Setup: Place a known volume of the solvent (e.g., a specific ethanol/water mixture) in a thermostated beaker with a magnetic stirrer. Allow the solvent to reach thermal equilibrium.

  • Initiation: Add a small, known amount of this compound to the solvent and immediately start recording the conductivity over time.[26]

  • Data Acquisition: Record the conductivity at regular intervals until the value plateaus, indicating the completion of the reaction.

  • Data Analysis: The rate constant can be determined by fitting the conductivity versus time data to the integrated rate law, where the change in conductivity is proportional to the extent of the reaction.[26]

Causality Behind Choices:

  • Thermostated Beaker: Maintaining a constant temperature is critical as conductivity is highly temperature-dependent.

  • Continuous Monitoring: This method allows for real-time, continuous data collection, providing a detailed kinetic profile.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a non-invasive technique that can provide detailed structural information and quantitative data on the components of a reaction mixture.[27][28][29] By acquiring a series of NMR spectra over time, the concentrations of reactants and products can be determined simultaneously.[30][31]

Protocol for In-Situ NMR Monitoring:

  • Sample Preparation: In an NMR tube, prepare the reaction mixture by dissolving this compound and any other reactants in a suitable deuterated solvent.

  • NMR Setup: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be short enough to capture the kinetic profile of the reaction.[30]

  • Data Processing: Process the spectra and integrate the signals corresponding to unique protons of the starting material and the product(s).

  • Data Analysis: Plot the integral values (proportional to concentration) of the reactant and product signals as a function of time. Determine the rate constant from this data.

Causality Behind Choices:

  • Deuterated Solvent: A deuterated solvent is necessary to avoid a large solvent signal that would obscure the analyte signals.

  • In-Situ Monitoring: This method allows for the direct observation of the reaction as it occurs, without the need for sampling and quenching, which can introduce errors.[30] It can also help in the identification of transient intermediates.[29]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reactants & Solvent thermostat Thermostat Reaction Vessel prep_reagents->thermostat initiate Initiate Reaction sampling Timed Aliquot Sampling (for GC) initiate->sampling continuous Continuous Measurement (Conductivity/NMR) initiate->continuous quench Quench Reaction (for GC) sampling->quench analytical_measurement Analytical Measurement (GC, Conductivity, NMR) continuous->analytical_measurement quench->analytical_measurement data_processing Process Data (Peak Area/Conductivity/Integral) analytical_measurement->data_processing kinetic_plot Plot Concentration vs. Time data_processing->kinetic_plot rate_determination Determine Rate Constant kinetic_plot->rate_determination

Sources

Introduction: Navigating the Challenge of Steric Hindrance in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions with 1-Chloro-2,2-dimethylhexane: Catalysts and Protocols

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds via transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the assembly of complex molecules for pharmaceuticals, materials science, and agrochemicals. While methods for coupling sp²-hybridized centers (aryl and vinyl halides) are well-established, the use of sp³-hybridized alkyl electrophiles, particularly sterically hindered ones, presents a significant challenge.

This compound, a neopentyl-type halide, epitomizes this challenge. The bulky tert-butyl group adjacent to the reactive C-Cl bond effectively shields the carbon center from backside nucleophilic attack, rendering standard Sₙ2-type oxidative addition pathways exceptionally slow or completely inactive.[1] Furthermore, while β-hydride elimination is not a concern for this specific substrate due to the absence of β-hydrogens, the overall inertness of the C-Cl bond necessitates highly active catalytic systems.

This guide provides a detailed overview of modern catalytic systems and robust protocols designed to overcome the inherent low reactivity of this compound. We will explore the strategic application of nickel, palladium, and copper catalysts, emphasizing the critical role of ligand selection and reaction conditions in achieving efficient and selective cross-coupling reactions.

I. Selecting the Optimal Catalytic System

The key to successfully coupling neopentyl chlorides lies in choosing a catalyst that can activate the inert C(sp³)-Cl bond, often through mechanisms that circumvent the traditional Sₙ2 pathway. Mechanistic studies suggest that for such hindered substrates, pathways involving single-electron transfer (SET) and the generation of radical intermediates are often operative.[2][3][4]

A. Nickel Catalysis: The Workhorse for Challenging Electrophiles

Nickel has emerged as a cost-effective and highly versatile catalyst for difficult cross-coupling reactions, particularly those involving unactivated alkyl halides.[4] Its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) facilitates diverse mechanistic pathways, including radical-mediated cycles that are well-suited for sterically encumbered substrates.[2][4]

  • Key Advantages: High reactivity towards C(sp³)-Cl bonds, tolerance of a wide range of functional groups, and the ability to promote couplings via radical intermediates.

  • Common Catalyst/Ligand Combinations:

    • NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine: A commercially available and highly effective system for Suzuki-type arylations of tertiary and other hindered alkyl halides.[2][5]

    • NiCl₂ / N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form stable, highly active nickel complexes capable of coupling even neopentyl arenesulfonates with Grignard reagents.[6][7]

    • Ni(COD)₂ / Pyridine-type Ligands: Used in reductive cross-couplings to control selectivity and suppress unwanted side reactions.[8]

B. Palladium Catalysis: The Power of Specialized Ligands

While palladium is the most widely used catalyst for cross-coupling, its application with unactivated alkyl chlorides requires meticulously designed ligands.[9][10] The success of these reactions hinges on using ligands that are both sterically bulky and highly electron-donating. These features promote the difficult oxidative addition step and accelerate the final reductive elimination.[11][12][13][14]

  • Key Advantage: Unparalleled functional group tolerance and a vast, well-understood body of literature.

  • Essential Ligands:

    • Bulky Biaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and CPhos are indispensable.[14][15][16] Their unique architecture creates a highly active, coordinatively unsaturated palladium center that is capable of activating the C-Cl bond.

    • N-Heterocyclic Carbenes (NHCs): Like with nickel, NHC ligands (e.g., IPr, IMes) are powerful alternatives to phosphines, offering high stability and catalytic activity.[12][17]

    • Bulky Trialkylphosphines: Ligands like Di-tert-butylneopentylphosphine (DTBNpP) have also demonstrated high activity for coupling aryl bromides and chlorides.[18]

C. Copper Catalysis: A Rising Star for Alkyl Coupling

Copper catalysis represents a practical and powerful alternative, particularly for C-C and C-N bond formation with alkyl halides.[19][20] Recent advancements have relied on the design of specific ligands that enhance the reducing power of the copper catalyst, enabling the activation of alkyl chlorides under mild conditions.[19][21]

  • Key Advantages: Cost-effectiveness, unique reactivity profiles, and high efficiency in certain alkyl-alkyl couplings.[22]

  • Enabling Ligands:

    • Cyclopropenimine-based Ligands: These have been shown to facilitate copper-catalyzed C-C couplings of tertiary alkyl halides with anilines.[21]

    • Anionic N,N,N-Ligands: These ligands boost the reducing capability of Cu(I) catalysts, enabling the general cross-coupling of unactivated alkyl halides with a variety of nucleophiles.[19]

II. Application Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol details the C(sp²)-C(sp³) coupling of this compound with an arylboronic acid, a powerful method for synthesizing alkylarenes. The chosen catalyst system is adapted from methodologies proven effective for sterically hindered alkyl halides.[2]

Reaction Scheme: R-B(OH)₂ + Cl-CH₂-C(CH₃)₂-(CH₂)₃-CH₃ → (with Ni catalyst, base) → R-CH₂-C(CH₃)₂-(CH₂)₃-CH₃

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • NiBr₂·diglyme

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran (THF))

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strong flow of inert gas, add NiBr₂·diglyme (5 mol%) and dtbbpy (6 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add Reagents: To the vessel, add the arylboronic acid (1.2 equivalents) and the base (K₃PO₄, 3.0 equivalents).

  • Add Solvent and Substrate: Add anhydrous dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent). Stir the mixture for 10 minutes at room temperature. Finally, add this compound (1.0 equivalent).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Negishi Coupling

This protocol describes the coupling of this compound with an organozinc reagent. The higher reactivity of organozinc reagents makes this an excellent alternative to Suzuki coupling, especially for less reactive electrophiles.[23] The use of a specialized Buchwald ligand is critical for success.[15][24]

Reaction Scheme: Ar-ZnCl + Cl-CH₂-C(CH₃)₂-(CH₂)₃-CH₃ → (with Pd catalyst) → Ar-CH₂-C(CH₃)₂-(CH₂)₃-CH₃

Materials:

  • This compound

  • Arylzinc chloride (prepared in situ from the corresponding aryl bromide and zinc dust, or purchased)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like SPhos Pd G3

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Anhydrous solvent (e.g., THF/NMP mixture)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (2 mol%) and SPhos (4.4 mol%) to an oven-dried reaction vessel. Add anhydrous THF and stir for 15 minutes at room temperature to allow for catalyst activation. (If using a pre-catalyst, this pre-mixing step is not required).

  • Add Reagents: To the activated catalyst solution, add the arylzinc chloride solution (1.5 equivalents, typically as a 0.5 M solution in THF).

  • Add Substrate: Add this compound (1.0 equivalent) to the mixture. If reactivity is low, a co-solvent such as N-Methyl-2-pyrrolidone (NMP) can be added (e.g., 1:1 THF/NMP).[15]

  • Reaction: Seal the vessel and stir at room temperature or heat gently to 50-60 °C.

  • Monitoring: Monitor the reaction by GC-MS. Negishi couplings are often faster than Suzuki couplings, with typical times ranging from 2-12 hours.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is highly dependent on the correct choice of ligand and a strong, non-nucleophilic base.[25][26][27]

Reaction Scheme: R₂NH + Cl-CH₂-C(CH₃)₂-(CH₂)₃-CH₃ → (with Pd catalyst, base) → R₂N-CH₂-C(CH₃)₂-(CH₂)₃-CH₃

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Add Reagents: Add anhydrous toluene to the tube, followed by the amine (1.2 equivalents) and finally this compound (1.0 equivalent).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite to remove the palladium catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to yield the desired amine product.

III. Data and Workflow Visualization

Comparative Data Summary
Reaction Type Catalyst System Typical Ligand Base Solvent Temp (°C)
Suzuki-Miyaura NiBr₂·diglymedtbbpyK₃PO₄Dioxane80-100
Negishi Pd(OAc)₂ or SPhos G3SPhosNoneTHF/NMP25-60
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100-110
Visualizing the Mechanism and Workflow

A key mechanistic pathway for coupling hindered alkyl halides involves radical intermediates. The diagram below illustrates a plausible catalytic cycle for a Nickel-catalyzed process.

Radical_Cross_Coupling_Cycle cluster_cycle Ni(I)/Ni(III) Catalytic Cycle cluster_inputs Inputs cluster_outputs Output A Ni(I)X B [R-X---Ni(I)]‡ A->B Oxidative Addition (SET from Ni) C R• + Ni(II)X₂ B->C Radical Formation E R-Ni(III)(R')X C->E Radical Capture + Transmetalation (R'M) D [R'M---Ni(II)X₂] E->A Reductive Elimination F R-R' E->F RR_out R-R' F->RR_out RX R-X (Neopentyl-Cl) RX->B RM R'-M (Organoboron/-zinc) RM->D Experimental_Workflow sub Substrate Preparation (this compound, Coupling Partner) screen Catalyst/Ligand Screening (Ni vs. Pd, Ligand Choice) sub->screen Initial Tests optimize Reaction Optimization (Base, Solvent, Temp.) screen->optimize Identify Lead System scaleup Scale-Up Reaction optimize->scaleup Optimized Conditions workup Workup & Purification (Extraction, Chromatography) scaleup->workup analyze Product Analysis (NMR, MS, Yield) workup->analyze

Caption: General experimental workflow for developing a cross-coupling reaction.

IV. Conclusion

The successful cross-coupling of this compound is eminently achievable despite its significant steric hindrance. The key lies in moving beyond traditional palladium/phosphine systems and embracing more potent catalytic combinations. Nickel-based catalysts, often operating through radical mechanisms, provide a robust and reliable platform for C-C bond formation. For C-N bond formation, palladium catalysis remains dominant, but only when paired with highly specialized, bulky biarylphosphine ligands like XPhos. By understanding the underlying mechanistic challenges and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively incorporate the neopentyl motif into a diverse array of complex molecules.

References

  • Copper-Catalyzed C–C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands.Journal of the American Chemical Society. [Link]
  • A General Copper-Catalyzed Radical Cross-Coupling of Unactivated Alkyl Halides.Journal of the American Chemical Society. [Link]
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.ACS Omega. [Link]
  • Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives.PubMed. [Link]
  • Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents.Journal of the American Chemical Society. [Link]
  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Aryl
  • Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry.CCS Chemistry. [Link]
  • Nickel-catalyzed cross-couplings of unactivated secondary and tertiary alkyl halides and photoinduced copper-mediated asymmetric C-N cross-couplings.DSpace@MIT. [Link]
  • Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations.Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.MIT Open Access Articles. [Link]
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH Public Access. [Link]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.Dalton Transactions (RSC Publishing). [Link]
  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIV
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.ACS Omega. [Link]
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates.Journal of the American Chemical Society. [Link]
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.Wipf Group, University of Pittsburgh. [Link]
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Palladium-catalyzed C-C, C-N and C-O bond form
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.NIH Public Access. [Link]
  • Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts. [Link]
  • Cross-Coupling Reactions.The Journal of Organic Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Negishi coupling.Wikipedia. [Link]
  • Suzuki reaction.Wikipedia. [Link]
  • Buchwald-Hartwig Amination.ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Mechanistic studies. (a) Cross-coupling reactions using alkyl halides...
  • Buchwald-Hartwig Amin
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions.International Journal of Advanced Chemistry Research. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube. [Link]
  • Suzuki Coupling.Organic Chemistry Portal. [Link]
  • Nickel N-Heterocyclic Carbene Catalyst for Cross-Coupling of Neopentyl Arenesulfonates with Methyl and Primary Alkyl Grignard Reagents.
  • Cross-coupling reactions: Method development, mechanistic studies, and comput
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).YouTube. [Link]
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • The Suzuki Reaction.Andrew G. Myers Research Group, Harvard University. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online. [Link]

Sources

Topic: Derivatization of 1-Chloro-2,2-dimethylhexane for Enhanced Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the derivatization of 1-chloro-2,2-dimethylhexane, a primary alkyl chloride, to improve its analytical characterization by gas chromatography-mass spectrometry (GC-MS). Direct analysis of volatile and relatively non-polar alkyl halides can present challenges in terms of chromatographic resolution, sensitivity, and structural confirmation. Chemical derivatization transforms the analyte into a compound with more favorable properties for analysis.[1][2][3] We present three distinct, robust derivatization protocols—Halide Exchange (Finkelstein Reaction), Thioetherification, and Friedel-Crafts Alkylation—each explained with mechanistic insight, step-by-step instructions, and expected analytical outcomes. This guide is intended for researchers in pharmaceutical development, environmental analysis, and chemical synthesis who require reliable methods for the trace-level detection and quantification of halogenated alkanes.

Introduction: The Rationale for Derivatization

This compound is a halogenated alkane, a class of compounds often used as synthetic intermediates or encountered as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[4][5] While gas chromatography (GC) is the method of choice for analyzing such volatile organic compounds (VOCs), direct injection of primary alkyl chlorides can be suboptimal for several reasons:

  • Volatility: High volatility can lead to poor chromatographic peak shape, co-elution with solvent fronts, and difficulty in pre-concentration steps.

  • Detector Response: Standard detectors like Flame Ionization Detectors (FID) may offer limited sensitivity, while the mass spectra under electron ionization (EI) can be ambiguous due to extensive fragmentation and the absence of a clear molecular ion.

  • Chromatographic Interaction: While less of an issue for non-polar compounds, derivatization can predictably alter retention times, moving the analyte to a cleaner region of the chromatogram away from matrix interferences.

Chemical derivatization addresses these issues by covalently modifying the analyte to produce a derivative with superior analytical properties, such as increased molecular weight, enhanced detector response, or more characteristic mass fragmentation patterns.[2][6]

Overview of Derivatization Strategies

The primary chlorine atom in this compound is susceptible to nucleophilic substitution (SN2) reactions. This reactivity is the foundation of the derivatization strategies explored in this note. We will detail three effective approaches.

G cluster_0 Derivatization Workflow Sample Sample containing This compound Deriv Select Derivatization Protocol (Halide Exchange, Thioetherification, or Friedel-Crafts) Sample->Deriv Reaction Perform Chemical Reaction (Heating, Catalysis) Deriv->Reaction Workup Quench Reaction & Extract Derivative Reaction->Workup Analysis GC-MS Analysis Workup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for the derivatization and analysis of this compound.

Protocol I: Halide Exchange Reaction

Principle: This protocol utilizes the Finkelstein reaction, a classic SN2 process where an alkyl chloride is converted into an alkyl iodide by treatment with sodium iodide in acetone. The rationale is that the resulting 1-iodo-2,2-dimethylhexane is often more stable for headspace analysis, more responsive to an Electron Capture Detector (ECD), and provides a highly characteristic mass spectrum due to the large, isotopic signature of iodine. This approach is analogous to methods developed for converting alkyl iodides and bromides to their corresponding chlorides for improved volatility and stability.[7]

Mechanism: R-Cl + NaI (in acetone) → R-I + NaCl (precipitate) The reaction is driven to completion by the precipitation of sodium chloride in acetone, effectively removing it from the equilibrium, in accordance with Le Châtelier's principle.

Experimental Protocol:

  • Reagents & Materials:

    • This compound standard or sample solution in a non-polar solvent (e.g., hexane).

    • Anhydrous Acetone (ACS grade).

    • Sodium Iodide (NaI), dried.

    • 2 mL GC vials with screw caps.

    • Heating block or water bath.

  • Step-by-Step Procedure:

    • Prepare a saturated solution of NaI in anhydrous acetone.

    • To a 2 mL GC vial, add 500 µL of the NaI/acetone solution.

    • Add 100 µL of the sample containing this compound.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block set to 50-60°C for 2 hours.

    • After cooling to room temperature, a white precipitate (NaCl) should be visible.

    • Centrifuge the vial to pellet the precipitate.

    • Carefully transfer the supernatant to a new vial for GC-MS analysis. An optional cleanup can involve adding 1 mL of hexane and 1 mL of water, vortexing, and analyzing the hexane layer.

Protocol II: Thioetherification

Principle: This method involves the reaction of the alkyl chloride with a nucleophilic thiol, such as thiophenol, to form a stable thioether. This derivatization significantly increases the boiling point and molecular weight of the analyte, shifting its retention time to a later, often clearer, region of the chromatogram. The sulfur atom in the derivative provides a distinct fragmentation pattern in MS, aiding in identification.

Mechanism: R-Cl + Ph-SH + Base → R-S-Ph + Base·HCl A mild base, like potassium carbonate, is used to deprotonate the thiol, forming a more potent thiolate nucleophile.

Experimental Protocol:

  • Reagents & Materials:

    • Sample containing this compound.

    • Thiophenol.

    • Potassium Carbonate (K₂CO₃), anhydrous powder.

    • Acetonitrile (ACN) or Dimethylformamide (DMF) as the reaction solvent.

    • Diethyl ether and deionized water for extraction.

  • Step-by-Step Procedure:

    • In a 4 mL vial, dissolve approximately 10 mg of K₂CO₃ in 1 mL of ACN.

    • Add 10 µL of thiophenol to the solution.

    • Add 100 µL of the sample solution.

    • Seal the vial and heat at 70°C for 1 hour with stirring.

    • Cool the reaction to room temperature.

    • Add 1 mL of deionized water and 1 mL of diethyl ether.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate.

    • Transfer the top organic layer (diethyl ether) to a clean GC vial for analysis.

Protocol III: Friedel-Crafts Alkylation

Principle: This protocol uses the alkyl chloride as an alkylating agent to react with an aromatic ring, such as benzene or toluene, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This creates a C-C bond, forming a stable, less volatile, and highly chromophoric derivative that is ideal for GC-MS analysis. The resulting alkylbenzene derivative will exhibit a strong molecular ion and a characteristic benzylic fragmentation pattern (m/z 91 for toluene derivatives).

Mechanism: R-Cl + AlCl₃ → R⁺[AlCl₄]⁻ R⁺[AlCl₄]⁻ + C₆H₆ → R-C₆H₅ + HCl + AlCl₃ The Lewis acid activates the alkyl chloride, facilitating the electrophilic attack on the aromatic ring.

Experimental Protocol:

  • Reagents & Materials:

    • Sample containing this compound.

    • Anhydrous Benzene or Toluene (ACS grade).

    • Aluminum Chloride (AlCl₃), anhydrous powder.

    • Ice bath.

    • Hydrochloric acid (1M HCl), chilled.

    • Hexane.

  • Step-by-Step Procedure:

    • Caution: This reaction should be performed in a fume hood. Benzene is a known carcinogen.

    • To a dry 4 mL vial equipped with a magnetic stir bar, add 1 mL of anhydrous benzene.

    • Cool the vial in an ice bath.

    • Carefully add ~5 mg of anhydrous AlCl₃ powder. The catalyst should be fresh.

    • While stirring in the ice bath, slowly add 100 µL of the sample solution.

    • Allow the reaction to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for another hour.

    • Quench the reaction by slowly adding 1 mL of chilled 1M HCl.

    • Add 1 mL of hexane, vortex, and allow the layers to separate.

    • Transfer the top organic layer to a clean GC vial for analysis.

G cluster_1 Derivatization Pathways cluster_2 Analytical Derivatives Analyte This compound (R-Cl) P1 Protocol I: Halide Exchange + NaI Analyte->P1 P2 Protocol II: Thioetherification + PhSH / Base Analyte->P2 P3 Protocol III: Friedel-Crafts + Benzene / AlCl₃ Analyte->P3 D1 1-Iodo-2,2-dimethylhexane (R-I) P1->D1 D2 Phenyl-(2,2-dimethylhexyl)-sulfide (R-S-Ph) P2->D2 D3 (2,2-Dimethylhexyl)benzene (R-Ph) P3->D3

Caption: Reaction pathways for the derivatization of this compound.

GC-MS Analytical Conditions

The following are general starting conditions for the analysis of the derivatives. Method optimization is recommended.

  • Instrument: Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Column: Mid-polar capillary column, such as a VF-624ms (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness.[4][5]

  • Injection: 1 µL, Splitless mode.

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

Comparison of Derivatization Strategies

FeatureProtocol I: Halide ExchangeProtocol II: ThioetherificationProtocol III: Friedel-Crafts
Reaction Time ~2 hours~1 hour~1.5 hours
Complexity LowMediumHigh (moisture sensitive)
Retention Time Shift ModerateSignificantVery Significant
Key Diagnostic Ions M-I (loss of iodine), m/z 127 (I⁺)Molecular Ion (M⁺), m/z 109 (thiophenyl fragment)Molecular Ion (M⁺), m/z 91 (tropylium ion if toluene is used)
Pros Simple, clean reaction. Drives to completion.Creates a much less volatile derivative. Good MS fragmentation.Forms a very stable derivative with a strong molecular ion.
Cons Derivative is still relatively volatile.Thiophenol has a strong odor.Requires anhydrous conditions. Catalyst is hazardous.

Conclusion and Best Practices

The choice of derivatization strategy depends on the specific analytical goal.

  • For routine screening and improved sensitivity with specific detectors (ECD), the Halide Exchange protocol is simple and effective.

  • For analyses requiring a significant shift in retention time to avoid matrix interference, Thioetherification is an excellent choice.

  • For definitive structural confirmation where a clear molecular ion and predictable fragmentation are critical, Friedel-Crafts Alkylation provides the most robust derivative, albeit with a more demanding protocol.

Regardless of the method chosen, it is crucial to run a procedural blank (all reagents minus the analyte) to identify any potential interferences. A positive control with a known standard of this compound should also be analyzed to confirm reaction efficiency and establish retention times. These self-validating steps ensure the trustworthiness and accuracy of the results.

References

  • Environment and Climate Change Canada. (2023).
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
  • Jiang, Z., & Li, Y. (2023). Analytical methods for the analysis of volatile natural products.
  • Jiang, Z., & Li, Y. (2023).
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. [Link]
  • St. Jean, S., et al. (2021). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
  • AZoM. (2017). Analyzing Volatile Organic Compounds (VOCs) In the Environment. AZoM.com. [Link]
  • Silaghi, F. A. (2017). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Yeh, M. K. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(1), 1. [Link]
  • Orata, F. (2012).

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 1-Chloro-2,2-dimethylhexane for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable laboratory-scale protocol for the synthesis of 1-Chloro-2,2-dimethylhexane, a valuable alkyl chloride intermediate in organic synthesis. The document provides an in-depth examination of the synthesis strategy, a step-by-step experimental protocol, safety considerations, and analytical characterization methods. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a reliable pathway to produce high-purity this compound.

Introduction and Strategic Overview

This compound is a halogenated alkane that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Its structure, featuring a neopentyl-like arrangement, imparts specific steric and electronic properties that can be exploited in nucleophilic substitution and organometallic reactions.[2]

The conversion of primary alcohols to their corresponding alkyl chlorides is a fundamental transformation in organic chemistry. For large-scale applications, the ideal method should be high-yielding, utilize cost-effective reagents, and allow for straightforward purification.[3][4] This guide focuses on the chlorination of 2,2-dimethylhexan-1-ol using thionyl chloride (SOCl₂) in the presence of pyridine. This method is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.

The Chemistry: Mechanism and Rationale

The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate. In the absence of a base, this intermediate decomposes via an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of stereochemistry. However, the inclusion of a tertiary amine, such as pyridine, alters the reaction pathway. Pyridine acts as a nucleophile, attacking the chlorosulfite ester to form a pyridinium salt. This is followed by a backside attack by the chloride ion in a classic Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center. For a primary alcohol like 2,2-dimethylhexan-1-ol, this ensures a clean and efficient conversion to the primary alkyl chloride.

Experimental Protocol: Large-Scale Laboratory Synthesis

This protocol is optimized for a laboratory scale that is readily adaptable for larger quantities.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,2-Dimethylhexan-1-ol≥98%Commercially AvailableEnsure dryness before use.
Thionyl Chloride (SOCl₂)≥99%Commercially AvailableHandle with extreme caution in a fume hood.[5][6][7]
PyridineAnhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableUse a freshly opened bottle or freshly distilled.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Aqueous solution.
Brine (Saturated NaCl)ACS Grade-Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying.
Equipment Setup
  • Three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen/argon inlet and an outlet to a gas trap (e.g., a bubbler containing mineral oil or a sodium hydroxide solution to neutralize HCl and SO₂).

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Fractional distillation apparatus for vacuum distillation.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the reaction apparatus and ensure it is flame-dried or oven-dried to remove any moisture. Allow the apparatus to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Charging the Flask: In the 1 L three-necked round-bottom flask, dissolve 2,2-dimethylhexan-1-ol (e.g., 65.1 g, 0.5 mol) and anhydrous pyridine (e.g., 43.5 g, 0.55 mol) in 400 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 65.4 g, 0.55 mol) to the dropping funnel. Add the thionyl chloride dropwise to the cooled, stirred solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for an additional 12-16 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker with gentle stirring.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 2 x 150 mL of 1 M HCl to remove pyridine.

      • 2 x 150 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

      • 1 x 150 mL of brine to aid in the separation of layers.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[8][9]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Charge Flask: 2,2-dimethylhexan-1-ol, Pyridine, Anhydrous Et2O B Cool to 0 °C (Ice Bath) A->B C Slowly Add Thionyl Chloride B->C D Stir at Room Temperature (12-16 hours) C->D E Quench with Ice D->E Proceed to Work-up F Separate Organic Layer E->F G Wash with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine F->G H Dry with MgSO4 G->H Proceed to Purification I Solvent Removal (Rotary Evaporator) H->I J Fractional Distillation (Under Vacuum) I->J K Characterization: GC-MS, NMR, FT-IR J->K

Sources

The Untapped Potential of 1-Chloro-2,2-dimethylhexane in Pharmaceutical Synthesis: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: January 8, 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Synthesis Group

Subject: Application Notes and Protocols on the Use of 1-Chloro-2,2-dimethylhexane in Pharmaceutical Synthesis

Executive Summary

Extensive investigation of scientific literature, patent databases, and chemical registries reveals a notable absence of documented applications for this compound in the synthesis of commercially available or late-stage investigational pharmaceuticals. This primary alkyl halide, while possessing chemical properties that suggest its utility as a synthetic building block, remains an unexplored reagent in the field of medicinal chemistry.

This document, therefore, serves as a forward-looking guide, presenting a theoretical framework for the potential applications of this compound in pharmaceutical development. Based on established principles of organic synthesis and the known reactivity of similar chloroalkanes, we outline hypothetical synthetic strategies and detailed protocols. Our aim is to stimulate research into the utility of this compound, providing a foundation for its potential incorporation into novel synthetic pathways for bioactive molecules.

Introduction to this compound: A Building Block in Waiting

This compound is a halogenated alkane with the chemical formula C₈H₁₇Cl.[1] Its structure features a neopentyl-like arrangement at the carbon adjacent to the chlorine atom, which introduces significant steric hindrance. This structural feature is critical in dictating its reactivity, primarily in nucleophilic substitution reactions.

The presence of a primary chloride offers a reactive handle for the introduction of the 2,2-dimethylhexyl moiety onto a variety of molecular scaffolds. In medicinal chemistry, the incorporation of sterically bulky, lipophilic aliphatic groups can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. Such groups can enhance membrane permeability, modulate binding to biological targets, and protect against metabolic degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇ClPubChem[1]
Molecular Weight 148.67 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 99166-19-5PubChem[1]

Theoretical Applications in Pharmaceutical Synthesis

Given its structure as a primary alkyl halide, this compound is an ideal candidate for introducing a bulky alkyl group via nucleophilic substitution reactions. The steric hindrance around the reaction center would likely favor an Sₙ2 mechanism with appropriate nucleophiles and reaction conditions.

Alkylation of Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The alkylation of nitrogen atoms within these rings is a common strategy for modulating biological activity. This compound could be employed to introduce the 2,2-dimethylhexyl group onto various heterocyclic cores, such as imidazoles, pyrazoles, triazoles, and piperazines. This modification could enhance lipophilicity and influence the binding affinity of the molecule to its target.

Hypothetical Workflow: N-Alkylation of a Generic Heterocycle

reagent This compound process Sₙ2 Reaction reagent->process heterocycle Nitrogen-containing Heterocycle (Nu-H) heterocycle->process base Base (e.g., K₂CO₃, NaH) base->process solvent Solvent (e.g., DMF, ACN) solvent->process product N-Alkylated Heterocycle process->product

Caption: Workflow for N-alkylation of a heterocyclic compound.

Synthesis of Ether and Thioether Derivatives

Phenolic and thiophenolic moieties are present in numerous active pharmaceutical ingredients. This compound could be used to alkylate these functional groups to form bulky ether and thioether linkages, respectively. This could be particularly useful in modifying the properties of natural products or existing drug scaffolds.

Detailed (Theoretical) Experimental Protocols

The following protocols are hypothetical and intended to serve as a starting point for experimental design. Researchers should conduct appropriate safety assessments and optimization studies.

Protocol 1: General Procedure for N-Alkylation of a Heterocycle

Objective: To synthesize an N-(2,2-dimethylhexyl) substituted heterocyclic compound.

Materials:

  • This compound (1.0 eq)

  • Nitrogen-containing heterocycle (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing heterocycle, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation:

  • Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.

  • Anhydrous Conditions: Water can compete with the nucleophile and hydrolyze the alkyl halide.

  • Base: The base is essential to deprotonate the nitrogen atom of the heterocycle, generating the nucleophile for the Sₙ2 reaction.

  • Monitoring: Regular monitoring of the reaction ensures that it is proceeding as expected and allows for timely quenching, preventing the formation of byproducts.

  • Purification: Column chromatography is crucial for isolating the desired product from unreacted starting materials and byproducts, ensuring the purity of the final compound.

Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

Objective: To synthesize a (2,2-dimethylhexyloxy)benzene derivative.

Materials:

  • This compound (1.1 eq)

  • Substituted phenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup

  • Ice bath

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add the substituted phenol and anhydrous THF.

  • Cool the solution in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound via the dropping funnel.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship: Sₙ2 Reaction Mechanism

start Nucleophile (Nu⁻) + This compound transition_state Transition State [Nu---C---Cl]⁻ start->transition_state Backside Attack product Alkylated Product (Nu-R) + Chloride Ion (Cl⁻) transition_state->product Inversion of Stereochemistry (if chiral center were present)

Caption: The Sₙ2 mechanism for alkylation reactions.

Conclusion and Future Outlook

While this compound has not yet found its place in the pharmaceutical synthesis lexicon, its potential as a valuable building block should not be overlooked. The theoretical applications and protocols outlined in this document are intended to inspire further research into the utility of this and other sterically hindered alkylating agents. The exploration of such underutilized reagents may lead to the discovery of novel molecular architectures with enhanced therapeutic properties.

We encourage the research community to investigate the reactivity of this compound with a diverse range of pharmaceutical scaffolds and to share their findings to collectively advance the field of medicinal chemistry.

References

  • PubChem. This compound.

Sources

Application Notes and Protocols for 1-Chloro-2,2-dimethylhexane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Niche Yet Potentially Valuable Building Block

Disclaimer: The direct application of 1-Chloro-2,2-dimethylhexane in materials science is not yet extensively documented in publicly available literature. The following application notes and protocols are based on established principles of organic and polymer chemistry and are intended to serve as a scientifically grounded, theoretical guide for researchers exploring its potential uses. The methodologies are derived from analogous reactions with structurally similar compounds.

Introduction: Unveiling the Potential of a Sterically Hindered Alkyl Halide

This compound is a primary alkyl chloride characterized by a significant steric hindrance due to the gem-dimethyl group at the C2 position. This unique structural feature governs its reactivity and suggests its potential as a precursor for specialty materials where the incorporation of a bulky, aliphatic moiety is desired. Such a group can influence the physical and chemical properties of a material, including its solubility, thermal stability, and morphology. This guide explores the plausible applications of this compound in the synthesis of specialty monomers and the modification of material surfaces, providing detailed protocols and the scientific rationale behind them.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in any synthetic protocol.

PropertyValueSource
Molecular FormulaC₈H₁₇Cl
Molecular Weight148.67 g/mol
IUPAC NameThis compound
Boiling Point(Predicted)
Density(Predicted)
SolubilityInsoluble in water; soluble in common organic solvents like ethers and hydrocarbons.General principle for alkyl halides

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.

Application I: Synthesis of Specialty Monomers for Advanced Polymers

The introduction of the bulky 2,2-dimethylhexyl group into a polymer backbone can impart unique properties such as increased solubility in nonpolar solvents, enhanced thermal stability, and altered mechanical characteristics. This compound can serve as a key starting material for the synthesis of novel monomers.

A. Synthesis of 4-(2,2-Dimethylhexyl)styrene: A Bulky Monomer for Specialty Polystyrenes

This protocol outlines a two-step synthesis of 4-(2,2-dimethylhexyl)styrene. The first step involves a Friedel-Crafts alkylation to attach the 2,2-dimethylhexyl group to a benzene ring, followed by the conversion of the resulting ethylbenzene derivative to the corresponding styrene.

Scientific Rationale: The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide in the presence of a Lewis acid catalyst.[1][2][3][4][5] Due to the primary nature of the alkyl halide, a carbocation rearrangement is a concern. However, the use of a sterically hindered Lewis acid or milder reaction conditions can favor direct substitution.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound148.6714.87 g0.1
Benzene78.1180 mL(excess)
Anhydrous Aluminum Chloride (AlCl₃)133.3414.67 g0.11
Anhydrous Dichloromethane (DCM)-100 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). The entire apparatus should be under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (0.11 mol) in anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants: Dissolve this compound (0.1 mol) in benzene (80 mL) and add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product, (2,2-dimethylhexyl)benzene, by vacuum distillation.

Friedel_Crafts_Alkylation A This compound I1 Carbocation-like complex [R---Cl---AlCl₃] A->I1 + AlCl₃ B Benzene I2 Arenium Ion Intermediate B->I2 + Carbocation complex C AlCl₃ (Lewis Acid) I1->I2 P (2,2-Dimethylhexyl)benzene I2->P - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated) Grignard_Formation AlkylHalide This compound (R-Cl) Grignard (2,2-Dimethylhexyl)magnesium Chloride (R-MgCl) AlkylHalide->Grignard Mg Magnesium (Mg) Mg->Grignard insertion Solvent Anhydrous Ether Solvent->Grignard stabilization

Caption: Formation of a Grignard reagent.

Application II: Surface Modification of Materials

The bulky and hydrophobic 2,2-dimethylhexyl group can be tethered to the surface of materials to alter their surface properties, such as increasing hydrophobicity or improving compatibility with nonpolar polymer matrices.

A. Hydrophobization of Cellulose Nanocrystals (CNCs)

This protocol describes a hypothetical method for the surface alkylation of cellulose nanocrystals to enhance their dispersion in nonpolar media.

Scientific Rationale: The hydroxyl groups on the surface of CNCs can be deprotonated to form alkoxides, which can then act as nucleophiles in a substitution reaction with an alkyl halide. [6]Due to the primary nature of this compound and the potential for steric hindrance, this reaction would likely proceed via an Sₙ2 mechanism, albeit potentially requiring forcing conditions. [6][7][8][9]

Materials:

ReagentQuantity
Cellulose Nanocrystals (CNCs)1.0 g
Sodium Hydroxide (NaOH)0.8 g
Dimethyl Sulfoxide (DMSO), anhydrous100 mL
This compound5.0 g
Ethanol200 mL
Deionized Water200 mL

Procedure:

  • CNC Dispersion: Disperse 1.0 g of CNCs in 100 mL of anhydrous DMSO by sonication for 30 minutes.

  • Activation: Add 0.8 g of powdered NaOH to the CNC dispersion and stir at 60 °C for 2 hours under a nitrogen atmosphere to deprotonate the surface hydroxyl groups.

  • Alkylation: Add 5.0 g of this compound to the reaction mixture and increase the temperature to 80-100 °C. Let the reaction proceed for 24-48 hours.

  • Purification: Cool the reaction mixture to room temperature. Precipitate the modified CNCs by adding the mixture to 200 mL of ethanol.

  • Washing: Collect the modified CNCs by centrifugation. Wash the product repeatedly with a 1:1 mixture of ethanol and deionized water until the supernatant is neutral.

  • Drying: Dry the modified CNCs by lyophilization (freeze-drying).

  • Characterization: Characterize the degree of substitution using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and contact angle measurements to confirm the increased hydrophobicity.

Surface_Modification CNC_OH Cellulose Nanocrystal with surface -OH groups CNC_O_Na Deprotonated CNC (CNC-O⁻Na⁺) CNC_OH->CNC_O_Na + NaOH Base NaOH AlkylHalide This compound Modified_CNC Hydrophobized CNC with surface -O-R groups AlkylHalide->Modified_CNC CNC_O_Na->Modified_CNC + R-Cl (Sₙ2 reaction)

Caption: Workflow for surface modification of CNCs.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet established, its unique sterically hindered structure presents intriguing possibilities. As a precursor to specialty monomers, it could lead to the development of polymers with tailored properties for specific high-performance applications. [10][11][12][13]Furthermore, its use as a surface modifying agent offers a potential route to alter the interfacial properties of various materials, enhancing their performance in composites and other advanced systems. [6][14]The protocols outlined in this guide provide a foundational framework for researchers to begin exploring the untapped potential of this interesting chemical building block. Further research is warranted to validate these hypothetical pathways and to fully elucidate the structure-property relationships of materials derived from this compound.

References

  • Friedel-crafts alkyl
  • Lee, K. Y., et al. (2014). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. ACS Applied Materials & Interfaces, 6(21), 19344–19352.
  • Culbertson, B. M. (Ed.). (1998).
  • 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. (2015, April 10). YouTube. [Link]
  • Clark, J. (2002). grignard reagents. Chemguide. [Link]
  • Friedel–Crafts reaction. In Wikipedia. [Link]
  • Li, Z., et al. (2022). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride).
  • Grignard reagent. In Wikipedia. [Link]
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
  • Specialty Monomers and Their Polymers. (n.d.). DOKUMEN.PUB. [Link]
  • This compound. PubChem. [Link]
  • Friedel-Crafts Alkyl
  • Friedel-Crafts Alkyl
  • Grignard Reagent | Overview, Reactions & Uses. (n.d.). Study.com. [Link]
  • Functional & Specialty Monomers. SPECIFIC POLYMERS. [Link]
  • 1,1-dichloro-2,2-dimethylhexane. ChemSynthesis. [Link]
  • Preparation of Grignard Reactions. (2018, February 22). YouTube. [Link]
  • Solved Nucleophilic Substitution Post-Lab Questions: Wh
  • Havelka, K. O., & McCormick, C. L. (Eds.). (1999). Specialty Monomers and Polymers.
  • Gao, J., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells.
  • Coessens, V., et al. (2001). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization.
  • 7.1 The Discovery of Nucleophilic Substitution Reactions. (n.d.).
  • Zhang, Y., et al. (2024).
  • 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021, October 29). Chemistry LibreTexts. [Link]
  • Damia, G., & D'Incalci, M. (1998). Mechanisms of resistance to alkylating agents. Cytotechnology, 27(1-3), 165–173.
  • Almeida, V. L., et al. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmacy and Chemistry, 8(1), 114-123.
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
  • Wang, J., et al. (2021). Applications of Surface Modification Technologies in Nanomedicine for Deep Tumor Penetration.
  • Ashenhurst, J. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry. [Link]
  • Begg, A. C., et al. (1986). Modification of alkylating agent cytotoxicity by cisplatin. British Journal of Cancer, 54(4), 655–660.
  • Propose a mechanism for the formation of the following reaction. (1S 2S)-1-chloro-1, 2 -dimethyl... (n.d.). Homework.Study.com. [Link]
  • Locking small solvents by hypercrosslinked polymers towards sterically hindered organogels. (2024, August 20).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2,2-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will explore the underlying mechanisms of side product formation and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I attempted to synthesize this compound from 2,2-dimethylhexan-1-ol using concentrated HCl, but my GC-MS analysis shows multiple product peaks. What are these unexpected isomers?

A1: This is a classic and anticipated issue when synthesizing sterically hindered primary halides like this compound, which has a neopentyl-like structure. The use of strong acids like HCl with this substrate promotes a reaction mechanism that involves carbocation intermediates. While a direct Sₙ2 reaction on this primary alcohol is sterically hindered, an Sₙ1-type pathway is initiated by protonation of the alcohol and loss of water. This forms a highly unstable primary carbocation, which rapidly rearranges to more stable secondary and tertiary carbocations via a 1,2-methyl shift.[1][2][3]

The primary side products you are observing are likely:

  • 2-Chloro-2,3-dimethylhexane (Major Side Product): Formed from the most stable tertiary carbocation.

  • 3-Chloro-2,2-dimethylhexane (Minor Side Product): Formed from a secondary carbocation.

This rearrangement cascade is a fundamental characteristic of carbocation chemistry, driven by the quest for stability.[4][5]

Q2: How can I minimize the formation of these rearranged alkyl chloride isomers?

A2: To minimize rearranged products, you must choose a chlorination method that avoids the formation of "free" carbocation intermediates. The most effective strategy is to use a reagent system that favors a direct Sₙ2 displacement mechanism.

We strongly recommend using thionyl chloride (SOCl₂) in the presence of a base like pyridine .[6][7]

Mechanism of Action:

  • The alcohol (2,2-dimethylhexan-1-ol) first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate.

  • Pyridine then deprotonates the intermediate.

  • The chloride ion, released during the initial step, acts as a nucleophile and attacks the carbon bearing the chlorosulfite group in an Sₙ2 fashion.

  • This concerted backside attack displaces the good leaving group (which decomposes into SO₂ gas and another chloride ion), resulting in the desired this compound with minimal rearrangement.[7][8]

While Sₙ2 reactions on neopentyl-like centers are slow, this pathway is significantly more favorable for obtaining the desired product than routes involving carbocations.

Q3: My starting material is 3,3-dimethyl-1-hexene, and I'm using HCl addition. Can I avoid side products with this method?

A3: It is highly unlikely you will be able to synthesize this compound using this route. The electrophilic addition of HCl to 3,3-dimethyl-1-hexene will not yield the desired product. Instead, it will produce the same rearranged isomers discussed in Q1.

Mechanism Breakdown:

  • The alkene's π-bond attacks the proton of HCl, following Markovnikov's rule to form the most stable possible carbocation. In this case, a secondary carbocation is formed at C2.

  • This secondary carbocation is immediately susceptible to a 1,2-methyl shift from the adjacent quaternary carbon (C3), leading to the formation of a more stable tertiary carbocation at C3.[3]

  • The chloride ion (Cl⁻) will then attack both the secondary and tertiary carbocations, leading to a mixture of 2-Chloro-3,3-dimethylhexane and 2-Chloro-2,3-dimethylhexane, respectively.

This pathway does not provide a route to the terminal 1-chloro isomer.

Troubleshooting Guide: In-depth Scenarios

Scenario 1: Low Yield of this compound Despite Using Thionyl Chloride

Question: I've switched to using thionyl chloride (SOCl₂) but my yield of the desired product is still low, and I'm observing some elimination byproducts (alkenes). What is causing this and how can I fix it?

Answer: This issue typically arises from two main factors: reaction temperature and the absence of a suitable base.

Causality: Thionyl chloride reactions can proceed via different mechanisms depending on the conditions.[9] In the absence of a base like pyridine, an "Sₙi" (internal nucleophilic substitution) mechanism can occur, which involves a tight ion pair. This ion pair has some carbocation character and can lead to minor rearrangements or elimination. More importantly, the HCl generated as a byproduct can catalyze both rearrangement and elimination (E1) pathways, especially if the reaction is heated.[6][9]

Troubleshooting Protocol:

  • Incorporate a Base: Always include pyridine or a similar non-nucleophilic tertiary amine in the reaction. The base serves two critical roles:

    • It catalyzes the desired Sₙ2 pathway.[8]

    • It neutralizes the HCl byproduct, preventing it from catalyzing unwanted side reactions.[7]

  • Control the Temperature: Run the reaction at a low temperature initially (e.g., 0 °C) during the addition of thionyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature. Avoid excessive heating, which favors elimination.

  • Order of Addition: Add the alcohol/pyridine mixture dropwise to the cooled thionyl chloride solution. This maintains a stoichiometric excess of SOCl₂ and minimizes side reactions.

Workflow Diagram: Optimizing SOCl₂ Chlorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve 2,2-dimethylhexan-1-ol in Pyridine R1 Add alcohol/pyridine solution dropwise to SOCl₂ solution P1->R1 P2 Cool SOCl₂ in an appropriate solvent (e.g., ether) to 0 °C P2->R1 R2 Maintain temperature at 0 °C during addition R1->R2 R3 Stir at room temperature post-addition (monitor by TLC/GC) R2->R3 W1 Quench with ice water R3->W1 W2 Extract with ether W1->W2 W3 Wash organic layer (aq. NaHCO₃, brine) W2->W3 W4 Dry (MgSO₄), filter, concentrate W3->W4 W5 Purify via fractional distillation W4->W5

Caption: Optimized workflow for the synthesis of this compound using SOCl₂.

Scenario 2: Identifying and Quantifying Reaction Products and Byproducts

Question: How can I reliably identify and quantify the desired this compound versus the rearranged side products in my crude reaction mixture?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this analysis.[10] The different isomers will have distinct retention times on the GC column, and their mass spectra will show characteristic fragmentation patterns.

Analytical Protocol: GC-MS Method

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Expected Observations: The isomers, while having the same molecular weight (148.67 g/mol ), will exhibit different fragmentation patterns and retention times. The more branched isomers are typically more volatile and may have shorter retention times.

CompoundExpected Retention Time (Relative)Key Mass Fragments (m/z)Rationale for Fragmentation
This compound (Desired Product)Longest93, 57Loss of C₄H₉ (butyl radical) to give [M-57]⁺; prominent C(CH₃)₂CH₂Cl fragment. Loss of CH₂Cl.
3-Chloro-2,2-dimethylhexane (Side Product)Intermediate113, 85, 57Alpha-cleavage on either side of the chlorine-bearing carbon. Loss of C₂H₅ (ethyl) or C₄H₉ (butyl).
2-Chloro-2,3-dimethylhexane (Side Product)Shortest113, 77Cleavage to lose a C₄H₉ (butyl) radical is highly favored, giving a stable tertiary carbocation fragment.

Note: Actual retention times will vary based on the specific GC system and conditions used.[10]

Mechanism Diagram: Carbocation Rearrangement and Product Formation

G Start 2,2-Dimethylhexan-1-ol Protonated Protonated Alcohol Start->Protonated + H⁺ PrimaryCation Primary Carbocation (Unstable) Protonated->PrimaryCation - H₂O SecondaryCation Secondary Carbocation PrimaryCation->SecondaryCation 1,2-Hydride Shift (less likely) TertiaryCation Tertiary Carbocation (Most Stable) PrimaryCation->TertiaryCation 1,2-Methyl Shift (Highly Favored) Product1 This compound (Desired, Minor via this route) PrimaryCation->Product1 + Cl⁻ Product2 3-Chloro-2,2-dimethylhexane (Side Product) SecondaryCation->Product2 + Cl⁻ Product3 2-Chloro-2,3-dimethylhexane (Major Side Product) TertiaryCation->Product3 + Cl⁻

Caption: Rearrangement cascade from the primary carbocation intermediate in the HCl reaction.

References

  • Vertex AI Search Result[11],[12]
  • Vertex AI Search Result[13]
  • Chemistry LibreTexts. (2023). 13.4.2.
  • Chemistry LibreTexts. (2019). 9.
  • Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride. [Link]
  • Chemistry LibreTexts. (2020). 4.
  • PubChem. This compound. [Link]
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
  • OpenStax. (2023). 7.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2013). Reaction with Thionyl Chloride. [Link]
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

Sources

Preventing elimination byproducts in substitution reactions of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maximizing Substitution and Minimizing Elimination Byproducts

Welcome to the technical support center for substitution reactions involving 1-chloro-2,2-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of achieving high yields of substitution products with this sterically hindered primary alkyl halide. Due to its neopentyl-like structure, this compound is particularly susceptible to elimination reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you suppress the formation of unwanted elimination byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter and provides actionable solutions based on established chemical principles.

Question: My reaction with this compound is yielding a significant amount of 2,2-dimethylhex-1-ene. What are the primary factors causing this elimination byproduct?

Answer: The formation of 2,2-dimethylhex-1-ene is a classic example of a competing E2 elimination reaction. The primary drivers for this outcome with this compound are:

  • Steric Hindrance: The bulky tert-butyl group adjacent to the carbon bearing the chlorine atom severely hinders the backside attack required for an SN2 reaction.[1][2] This steric congestion makes it easier for the reacting species to act as a base and abstract a proton from a beta-carbon, leading to elimination.

  • Nature of the Nucleophile/Base: If your reagent is a strong base, it will favor the E2 pathway.[3][4] Even good nucleophiles can act as bases, especially when the SN2 pathway is sterically blocked.

  • Reaction Temperature: Higher temperatures disproportionately favor elimination reactions over substitution.[5][6][7] Elimination reactions generally have a higher activation energy and result in a greater increase in entropy, making them more favorable at elevated temperatures.[5][6][7]

Question: How can I modify my reaction conditions to favor the desired substitution product?

Answer: To maximize the yield of the substitution product, you need to create conditions that favor the SN2 mechanism over the E2 mechanism. Here are key parameters to adjust:

  • Choice of Nucleophile: Select a nucleophile that is a weak base.[4][8] Good candidates include azide (N₃⁻), cyanide (CN⁻), and halide ions like iodide (I⁻) or bromide (Br⁻).[4] Avoid strong, bulky bases such as tert-butoxide, as these will almost exclusively yield the elimination product.[1]

  • Solvent Selection: The choice of solvent is critical. Use a polar aprotic solvent such as DMSO, DMF, or acetone.[3][9][10] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive for substitution.[10] Protic solvents, like alcohols, can hydrogen bond with the nucleophile, increasing its effective bulk and favoring elimination.[10][11][12]

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures favor substitution because it generally has a lower activation energy than elimination.[6][7][13]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to elimination, even though it's a primary alkyl halide?

Although it is a primary halide, the significant steric hindrance from the adjacent tert-butyl group makes the electrophilic carbon much less accessible for a backside nucleophilic attack, which is necessary for an SN2 reaction.[1] This steric hindrance lowers the rate of the SN2 reaction, allowing the competing E2 elimination pathway to become more prominent.[14][15]

Q2: What is the ideal nucleophile to use for a substitution reaction with this substrate?

The ideal nucleophile should have high nucleophilicity but low basicity. Good examples include iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), and azide (N₃⁻).[4] These species are effective at attacking the carbon atom but are less likely to abstract a proton.

Q3: Can I use a stronger nucleophile like an alkoxide?

Using alkoxides, which are strong bases, is generally not recommended as they will significantly favor the E2 elimination product.[16] If an ether synthesis is desired, alternative synthetic routes that avoid this direct substitution should be considered.

Q4: How does temperature specifically affect the product ratio?

Increasing the reaction temperature provides more energy to overcome the activation energy barriers of both substitution and elimination. However, elimination reactions typically have a higher activation energy and a more positive entropy change.[5][6][7] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making the elimination pathway more favorable.[6]

Experimental Protocols and Data

Table 1: Effect of Reaction Conditions on Product Distribution
Nucleophile/BaseSolventTemperature (°C)Major ProductMinor Product
Sodium Iodide (NaI)Acetone251-Iodo-2,2-dimethylhexane (SN2)2,2-Dimethylhex-1-ene (E2)
Sodium Cyanide (NaCN)DMSO252,2-Dimethylheptanenitrile (SN2)2,2-Dimethylhex-1-ene (E2)
Potassium tert-butoxidetert-Butanol802,2-Dimethylhex-1-ene (E2)None
Sodium EthoxideEthanol552,2-Dimethylhex-1-ene (E2)1-Ethoxy-2,2-dimethylhexane (SN2)
Optimized Protocol for SN2 Reaction

This protocol is designed to maximize the yield of the substitution product, 1-iodo-2,2-dimethylhexane.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Addition of Nucleophile: Add sodium iodide (1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by distillation or column chromatography if necessary.

Mechanistic Diagrams

SN2_vs_E2 cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound SN2 SN2 Pathway (Favored by: - Good Nucleophile - Weak Base - Polar Aprotic Solvent - Low Temperature) This compound->SN2 Backside Attack E2 E2 Pathway (Favored by: - Strong/Bulky Base - High Temperature) This compound->E2 Proton Abstraction Nucleophile/Base Nucleophile/Base Nucleophile/Base->SN2 Nucleophile/Base->E2 Substitution Substitution Product SN2->Substitution Elimination Elimination Product E2->Elimination Steric_Hindrance substrate This compound Structure nucleophile Nucleophile (Nu⁻) nucleophile->substrate Hindered Path label Bulky tert-butyl group blocks backside attack label->substrate

Caption: Steric hindrance in this compound.

References

  • Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions?
  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?.
  • Chemistry Stack Exchange. (2017). Why substitution and elimination reactions are favored respectively at lower and higher temperature?
  • YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions.
  • ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition.
  • PubMed Central. (2021). How Solvation Influences the SN2 versus E2 Competition.
  • Chemistry Steps. (n.d.). SN2 vs E2.
  • Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?
  • Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide.
  • Reddit. (2022). Primary Halides and E2.
  • ACS Publications. (2018). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
  • PubMed Central. (2013). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
  • Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
  • Chemistry Stack Exchange. (2016). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

Sources

Improving the yield of Grignard formation with 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Improving the Yield of Grignard Formation with 1-Chloro-2,2-dimethylhexane

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grignard reagents from sterically hindered primary alkyl halides, specifically this compound (neohexyl chloride). The unique structural features of this substrate present specific hurdles that can lead to low yields and reaction failures. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you might be facing in the laboratory.

Q1: My Grignard reaction with this compound fails to initiate. What are the primary causes and how can I resolve this?

A1: Failure to initiate is the most common issue with sterically hindered and less reactive alkyl chlorides. The primary obstacles are the inertness of the magnesium surface and the inherent low reactivity of the C-Cl bond in your substrate.

The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which prevents the magnesium from reacting with the alkyl halide.[1][2] For a successful reaction, this layer must be removed to expose the fresh, reactive metal.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3][4] Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Your solvent must be strictly anhydrous.

  • Effective Magnesium Activation: This is the most critical step for a sluggish Grignard reaction. Several methods can be employed:

    • Mechanical Activation: In a dry flask, vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent.[5] Another method is to use a glass stirring rod to crush some of the magnesium pieces in situ to expose fresh surfaces.[6]

    • Chemical Activation: The use of activating agents is highly recommended. Common choices include:

      • Iodine: Add a single crystal of iodine to the magnesium suspension. The disappearance of the purple color is an indicator of activation.[1]

      • 1,2-Dibromoethane (DBE): Add a small amount of DBE to the magnesium suspension. The observation of ethylene bubbles indicates an active magnesium surface.[1]

  • Initiation with a More Reactive Halide: Add a small amount of a more reactive halide, such as methyl iodide or ethyl bromide, to "kick-start" the reaction before adding your this compound solution.

Q2: The reaction initiated, but the yield of my Grignard reagent is consistently low. What are the likely side reactions, and how can I minimize them?

A2: Low yields, even after successful initiation, are typically due to competing side reactions. For this compound, the most significant side reaction is Wurtz coupling .[7][8] In this reaction, the newly formed Grignard reagent (neohexylmagnesium chloride) reacts with another molecule of this compound to form a dimer (2,2,7,7-tetramethyloctane).

Troubleshooting Steps:

  • Slow and Controlled Addition: Add the solution of this compound to the activated magnesium suspension very slowly, using a dropping funnel. This maintains a low concentration of the alkyl halide in the reaction mixture, which disfavors the bimolecular Wurtz coupling reaction.[7][9]

  • Temperature Management: Grignard formation is an exothermic reaction.[10] If the reaction becomes too vigorous, the localized high temperature can promote Wurtz coupling.[7] Maintain a gentle reflux by controlling the addition rate or using an external cooling bath if necessary.

  • Optimal Solvent Choice: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often superior for less reactive chlorides due to its better solvating properties, which help to stabilize the Grignard reagent.[2][3]

Q3: I am observing the formation of an alkene (2,2-dimethyl-1-hexene). Is this due to beta-hydride elimination, and how can I prevent it?

A3: The formation of an alkene from a Grignard reagent is typically the result of a side reaction called beta-hydride elimination.[11][12] This reaction requires a hydrogen atom on the carbon that is beta to the carbon-magnesium bond.

In the case of this compound, the resulting Grignard reagent is neohexylmagnesium chloride. The beta-carbon in this molecule is a quaternary carbon with no attached hydrogen atoms. Therefore, beta-hydride elimination is not a possible side reaction for this specific substrate.

If you are observing the formation of 2,2-dimethyl-1-hexene, it is more likely due to other reaction pathways, possibly involving impurities or unforeseen rearrangements under harsh conditions. A thorough analysis of your starting materials and reaction conditions is warranted.

Frequently Asked Questions (FAQs)
Q4: What is the best solvent for preparing neohexylmagnesium chloride?

A4: For sterically hindered and less reactive alkyl halides like this compound, tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether.[2][3] The oxygen atom in THF is a Lewis base that coordinates with the magnesium atom in the Grignard reagent, forming a stabilizing complex.[3] THF is a better Lewis base and has a higher boiling point than diethyl ether, which can be advantageous for initiating and sustaining the reaction with a less reactive chloride.

SolventBoiling Point (°C)Key Advantage
Diethyl Ether34.6Easier to remove post-reaction.
Tetrahydrofuran (THF)66Superior solvating ability for difficult Grignard formations.[2]
Q5: Should I be using magnesium turnings, powder, or ribbon?

A5: For laboratory-scale preparations, magnesium turnings are the most common and generally recommended form. They provide a good balance of surface area and manageability. Magnesium powder can be too reactive and difficult to handle safely, while ribbon may have a lower effective surface area. The key to success is not the form of magnesium, but its effective activation.[1]

Q6: Can I use 1-bromo-2,2-dimethylhexane instead of the chloride?

A6: Yes, and it is highly recommended if feasible. The reactivity of alkyl halides in Grignard formation follows the trend: R-I > R-Br > R-Cl.[2] 1-Bromo-2,2-dimethylhexane will be significantly more reactive than its chloride counterpart, leading to easier initiation and potentially higher yields under standard conditions.

Experimental Protocols
Protocol 1: Activation of Magnesium Turnings

This protocol describes a standard method for activating magnesium for Grignard reagent synthesis.

Materials:

  • Magnesium turnings

  • Iodine crystal or 1,2-dibromoethane (DBE)

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Preparation: In the flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the required amount of magnesium turnings.

  • Activation:

    • Method A (Iodine): Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates.

    • Method B (DBE): Add a few drops of a 1 M solution of 1,2-dibromoethane in anhydrous THF. Gentle warming may be required to initiate the reaction, which is indicated by the evolution of gas (ethylene).[1]

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of nitrogen. The magnesium is now activated and ready for use.

Protocol 2: Formation of Neohexylmagnesium Chloride

This protocol provides a step-by-step guide for the synthesis, emphasizing slow addition to maximize yield.

Setup:

  • To the flask containing activated magnesium, add anhydrous THF via a syringe to cover the magnesium.

  • In the separate flame-dried dropping funnel, prepare a solution of this compound in anhydrous THF.

Procedure:

  • Initiation: Add a small portion (approximately 10%) of the alkyl chloride solution from the dropping funnel to the magnesium suspension.

  • Observation: The reaction has initiated if you observe gentle bubbling, a slight increase in temperature, or the disappearance of the iodine color (if used). If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7] Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish, cloudy solution is your Grignard reagent.

Visualizing the Process
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Grignard reaction.

Grignard_Troubleshooting Start Low Grignard Yield Initiation Reaction Initiation Failure? Start->Initiation SideReactions Side Reactions Occurring? Initiation->SideReactions No ActivateMg Activate Magnesium (Iodine, DBE, Mechanical) Initiation->ActivateMg Yes SlowAddition Slow Dropwise Addition of Alkyl Halide SideReactions->SlowAddition Yes (Wurtz Coupling) DrySystem Ensure Rigorous Anhydrous Conditions ActivateMg->DrySystem DrySystem->SideReactions ControlTemp Control Reaction Temperature (Maintain Gentle Reflux) OptimalSolvent Use Optimal Solvent (THF) ControlTemp->OptimalSolvent SlowAddition->ControlTemp Success Improved Yield OptimalSolvent->Success

Caption: Logical workflow for improving Grignard reagent yield.

References
  • Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Link
  • Grignard Reaction. Alfa Chemistry. Link
  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale.
  • Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Link
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Grignard reagent. Wikipedia. Link
  • Grignard Reagent. BYJU'S. Link
  • Reactions of Alkyl Halides: Grignard Reagents. OpenStax. Link
  • Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. Benchchem. Link
  • A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES. Journal of the American Chemical Society. Link
  • Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem. Link
  • Effect of temperature on Grignard reaction.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. SpringerLink. Link
  • What is the best solvent for making a Grignard Reagent? Quora. Link
  • Does anyone know the best way to activate magnesium for the grignard reagent?
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
  • Beta-hydride elimin
  • Calorimetric investigation of the formation of Grignard reagents.
  • 24.
  • β-Hydride elimin

Sources

Removal of unreacted 1-Chloro-2,2-dimethylhexane from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals in chemical research and drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 1-chloro-2,2-dimethylhexane from reaction mixtures. As a primary alkyl halide with significant steric hindrance near the reactive center, its purification presents unique challenges that require a methodical approach. This document is designed to provide you with the causal logic behind experimental choices, ensuring both efficiency and purity in your work.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physical properties of your starting material is the foundation for selecting an appropriate purification strategy. The properties of this compound dictate its behavior in different separation techniques.

PropertyValueSource
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [1]
Appearance Likely a colorless liquidInferred from similar compounds[2]
Boiling Point ~155-165 °C (estimated)Inferred from similar structures like 2-chloro-2,5-dimethylhexane (157.6 °C)[3] and 1-chlorohexane (135 °C)[2]
Solubility Sparingly soluble in water; miscible with common organic solvents (e.g., diethyl ether, THF, hexanes, dichloromethane)[2][4]
Polarity Non-polar to weakly polar organic compoundInferred from structure

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process.

Q1: My reaction is complete. What is the very first step I should take to begin purification?

A1: The first step is always to ensure the reaction is safe to handle. This often involves quenching any highly reactive species. The specific procedure depends on the reagents used:

  • For Organometallic Reactions (e.g., Grignard, Organolithium): If you used this compound to form an organometallic reagent, any unreacted metal (like Mg or Li) and the organometallic species itself must be safely neutralized.[5] This is a highly exothermic process that requires extreme caution.[6] The standard procedure involves cooling the reaction mixture in an ice bath (0 °C) and slowly adding a quenching agent, often in a sequence of decreasing reactivity (e.g., isopropanol, then methanol, then water, followed by a saturated aqueous solution like ammonium chloride).[6]

  • For Nucleophilic Substitution/Elimination Reactions: If your reaction involves bases (e.g., hydroxides, alkoxides) or acids, the first step is typically to neutralize the mixture. This is followed by a liquid-liquid extraction to separate the organic product from inorganic salts and water-soluble components.[7]

Q2: How do I choose the best primary purification method: extraction, distillation, or chromatography?

A2: The choice depends on the properties of your desired product relative to the unreacted this compound. The decision can be visualized with the following workflow:

G start Reaction Workup Complete q1 Is there a significant boiling point difference (> 25-30 °C)? start->q1 q2 Is there a significant polarity difference between product and starting material? q1->q2  No distill Fractional Distillation q1->distill  Yes chrom Column Chromatography q2->chrom  Yes extract Consider Advanced Extraction or Derivatization q2->extract  No

Caption: Decision tree for selecting a purification method.

  • Fractional Distillation: This is the most efficient method if your product's boiling point is significantly different (>25-30 °C) from that of this compound (~155-165 °C). It is a bulk separation technique ideal for larger scales.[8]

  • Column Chromatography: This is the preferred method when boiling points are too close for distillation.[9] Separation is achieved based on differences in polarity. Since this compound is very non-polar, it will elute quickly from a standard silica gel column using a non-polar eluent (e.g., hexanes). A more polar product will be retained on the column longer, allowing for effective separation.[10]

  • Liquid-Liquid Extraction: While a standard part of workup, it can sometimes be used for purification if the product has a functional group that can be ionized. For example, if your product is a carboxylic acid or an amine, you can use an aqueous base or acid, respectively, to pull it into the aqueous layer, leaving the neutral this compound behind in the organic layer.[7][11]

Q3: I am performing a liquid-liquid extraction and have a persistent emulsion. What should I do?

A3: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[12]

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the dispersed droplets.

Q4: My product is also a non-polar organic molecule with a similar boiling point to the starting material. How can I purify it?

A4: This is the most challenging scenario and where column chromatography is indispensable.[13][14]

  • Optimize Your Solvent System: Use thin-layer chromatography (TLC) to find a solvent system (mobile phase) that gives good separation (difference in Rf values) between your product and this compound. Start with a very non-polar solvent like pure hexanes and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Use a High-Performance Column: For very difficult separations, consider using a longer column, a smaller diameter silica gel, or flash chromatography systems for better resolution.[13]

Section 3: In-Depth Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most common purification workflows.

Protocol 1: General Aqueous Workup & Liquid-Liquid Extraction

This protocol is the standard first step after a reaction has been quenched or neutralized.

G cluster_workflow Aqueous Workup Workflow A 1. Transfer Quenched Reaction Mixture to Separatory Funnel B 2. Add Immiscible Organic Solvent (e.g., Diethyl Ether) A->B C 3. Shake Funnel with Venting & Allow Layers to Separate B->C D 4. Drain Aqueous Layer C->D E 5. Repeat Extraction of Aqueous Layer (2x) D->E F 6. Combine Organic Layers E->F G 7. Wash with Water, then Brine F->G H 8. Dry Organic Layer (e.g., over Na₂SO₄) G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I J Crude Product I->J

Caption: Standard workflow for liquid-liquid extraction.

  • Transfer: Transfer the quenched and neutralized reaction mixture to a separatory funnel of appropriate size.

  • Dilute: Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve your product and unreacted starting material. Add deionized water if needed to dissolve inorganic salts.

  • Extract: Stopper the funnel, invert it, and vent carefully to release any pressure. Shake vigorously for 30-60 seconds with frequent venting.

  • Separate: Place the funnel in a ring stand and allow the layers to fully separate.[15]

  • Drain: Remove the stopper and drain the lower (typically aqueous) layer.

  • Repeat: Re-extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the organic components.

  • Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with deionized water and then with brine. The brine wash helps remove residual water from the organic phase.[6]

  • Dry: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps together.

  • Isolate: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which is now a mixture of your desired compound and unreacted this compound.

Protocol 2: Purification by Fractional Distillation

Use this protocol when the boiling point of your product differs from this compound by at least 25-30 °C.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (packed with Raschig rings or Vigreux indentations), a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude product mixture and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. The goal is to establish a temperature gradient along the column.

  • Collect Fractions: Collect the liquid (distillate) that condenses and flows into the receiving flask in separate fractions. Monitor the temperature at the top of the column. A sharp, stable temperature plateau indicates that a pure component is distilling.

    • The lower-boiling component will distill first.

    • The higher-boiling component will distill second.

    • If this compound is your unreacted starting material and your product has a higher boiling point, you will collect the this compound first at a temperature around its boiling point (~155-165 °C). A subsequent rise in temperature will indicate the distillation of your product.

Protocol 3: Purification by Flash Column Chromatography

This is the method of choice for separating compounds with similar physical properties.[9][13]

  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent (a non-polar solvent system like hexanes or a 98:2 hexanes:ethyl acetate mixture, determined by TLC analysis). Create a uniform slurry.

  • Column Packing: Secure a glass column vertically. With the stopcock closed, pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully add this concentrated solution to the top of the column using a pipette.

  • Elution: Open the stopcock and begin adding fresh eluent to the top of the column, maintaining a constant level of solvent above the silica. Use gentle positive pressure (flash chromatography) to push the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Since this compound is very non-polar, it will travel down the column and elute in the earlier fractions.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain your desired product.

  • Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

By methodically applying these principles and protocols, researchers can confidently and efficiently remove unreacted this compound, ensuring the high purity of their final products.

References

  • Liu, S., & Anderson, J. (n.d.). Chromatographic separation of alcohols, haloalkanes, nitroalkanes, and... ResearchGate.
  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from an overview of the principles and techniques of liquid-liquid extraction. [Link]
  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 96, 274-282. [Link]
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from a guide on optimizing LLE procedures, including the use of brine. [Link]
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from a detailed explanation of liquid-liquid extraction theory and practice. [Link]
  • An Introduction to Chromatographic Separations. (n.d.).
  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • W.M. Keck Science Department. (2019, April 29). Liquid-Liquid Extraction [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). 1-Chlorohexane. Retrieved from an article detailing the properties of a similar alkyl chloride. [Link]

Sources

Technical Support Center: Optimizing Reactions with 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-2,2-dimethylhexane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the unique reactivity of this sterically hindered primary alkyl halide. As your Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.

Introduction to this compound: A Molecule of Nuance

This compound, also known as neohexyl chloride, presents a fascinating case study in chemical reactivity. As a primary alkyl halide, one might initially predict straightforward bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a bulky tert-butyl group at the adjacent carbon (the C2 or "neo" position) introduces significant steric hindrance, dramatically influencing reaction pathways and outcomes.[1][2][3][4][5] This guide will dissect these challenges and provide you with the strategies needed to control your reaction outcomes, with a special focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should be aware of?

A1: The most critical feature is the steric bulk originating from the two methyl groups on the carbon adjacent to the electrophilic carbon bearing the chlorine atom.[1][3] This steric hindrance severely impedes the backside attack required for a typical SN2 reaction, making this pathway much slower than for unhindered primary alkyl halides.[2][3]

Q2: How is this compound typically synthesized?

A2: A common and effective method is the treatment of 2,2-dimethylhexan-1-ol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine.[6][7] This reaction generally proceeds with an inversion of configuration and avoids the formation of carbocation intermediates, which is crucial for preventing unwanted rearrangement reactions.[6] Using reagents like HCl can lead to carbocation formation and subsequent rearrangement, yielding a mixture of undesired isomeric chlorides.[8][9][10]

Q3: Why is temperature so critical in reactions involving this compound?

A3: Temperature is a key determinant in the competition between substitution and elimination reactions. Generally, higher temperatures favor elimination (E2) over substitution (SN2).[11][12][13] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS), which is favored at higher temperatures as per the Gibbs free energy equation (ΔG = ΔH - TΔS).[12][14]

Q4: What are the main competing reactions I should expect?

A4: The primary competition is between SN2 (substitution) and E2 (elimination) pathways.[15][16] Due to the steric hindrance, the SN2 reaction is slow. If a strong, bulky base is used, or if the temperature is elevated, the E2 pathway will likely dominate, leading to the formation of an alkene.[17][18] Under conditions that might favor SN1/E1 reactions (e.g., with a weak nucleophile in a polar protic solvent), there is a significant risk of carbocation rearrangement.[8][19]

Troubleshooting Guide: Synthesis of this compound

Problem 1: Low yield during synthesis from 2,2-dimethylhexan-1-ol.
  • Potential Cause: Incomplete reaction or side reactions due to suboptimal reagents or conditions.

  • Troubleshooting Steps:

    • Reagent Choice: Use freshly distilled thionyl chloride (SOCl₂) for the best results. The reaction of alcohols with SOCl₂ is an effective method for creating alkyl chlorides.[7][20][21]

    • Use of a Base: Incorporate a non-nucleophilic base like pyridine in the reaction. Pyridine neutralizes the HCl generated during the reaction and facilitates the conversion of the alcohol's hydroxyl group into a good leaving group without forming a carbocation.[6]

    • Temperature Control: The initial addition of the alcohol to thionyl chloride is often exothermic.[21] Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions. After the addition is complete, a gentle reflux may be required to drive the reaction to completion.[20]

Problem 2: Formation of isomeric chloride byproducts.
  • Potential Cause: Use of acidic reagents (e.g., concentrated HCl) that promote the formation of a primary carbocation, which then rapidly rearranges to a more stable tertiary carbocation via a 1,2-alkyl shift.[8][22]

  • Troubleshooting Workflow:

G cluster_0 Problem: Isomeric Byproducts cluster_1 Solution start Starting Material: 2,2-dimethylhexan-1-ol reagent Reagent Used: Concentrated HCl start->reagent Reaction with protonation Protonation of -OH group reagent->protonation h2o_loss Loss of H₂O protonation->h2o_loss primary_carbocation Formation of unstable primary carbocation h2o_loss->primary_carbocation rearrangement 1,2-Alkyl Shift (Rearrangement) primary_carbocation->rearrangement solution_reagent Use SOCl₂ with Pyridine primary_carbocation->solution_reagent Avoid this path tertiary_carbocation Formation of stable tertiary carbocation rearrangement->tertiary_carbocation cl_attack Attack by Cl⁻ tertiary_carbocation->cl_attack product_mixture Product Mixture: Isomeric Chlorides cl_attack->product_mixture no_carbocation Mechanism avoids carbocation formation solution_reagent->no_carbocation desired_product Desired Product: This compound no_carbocation->desired_product

Caption: Carbocation rearrangement pathway leading to isomeric byproducts and the recommended solution.

Optimizing Temperature for Subsequent Reactions

The choice of reaction temperature is paramount when using this compound as a substrate. The primary goal is to selectively favor either substitution (SN2) or elimination (E2).

Scenario 1: Favoring Substitution (SN2)
  • Objective: Replace the chlorine atom with a nucleophile.

  • Challenge: The steric hindrance around the reaction center dramatically slows down the SN2 reaction rate.[2][3]

  • Strategy:

    • Temperature: Keep the reaction temperature as low as reasonably possible. Lower temperatures decrease the rate of all reactions but will favor the pathway with the lower activation energy, which is typically substitution over elimination.[12] Room temperature or slightly below is a good starting point.

    • Nucleophile: Use a strong, non-bulky nucleophile. Good examples include iodide, azide, or cyanide.[16] Avoid strongly basic nucleophiles if possible.

    • Solvent: Employ a polar aprotic solvent such as DMSO or DMF. These solvents are known to accelerate SN2 reactions.[17]

Scenario 2: Favoring Elimination (E2)
  • Objective: Synthesize the corresponding alkene, 2,2-dimethylhex-1-ene.

  • Challenge: Ensuring the elimination pathway dominates over the slow substitution.

  • Strategy:

    • Temperature: Increase the reaction temperature. Refluxing the reaction mixture is a common strategy to promote elimination.[11][12][14]

    • Base: Use a strong, sterically hindered base. Potassium tert-butoxide (t-BuOK) is the classic choice.[17][23] Its bulk makes it a poor nucleophile but an excellent base for abstracting a proton, thus strongly favoring the E2 pathway.[23][24]

    • Solvent: The solvent should be compatible with the strong base, often the corresponding alcohol (e.g., tert-butanol for t-BuOK).

Reaction TypeOptimal TemperatureRecommended Reagent (Nucleophile/Base)SolventExpected Major Product
SN2 (Substitution) Low (e.g., 0-25 °C)Strong, non-bulky nucleophile (e.g., NaI, NaN₃)Polar Aprotic (e.g., DMSO, DMF)1-Substituted-2,2-dimethylhexane
E2 (Elimination) High (e.g., Reflux)Strong, hindered base (e.g., K-OtBu)Aprotic or corresponding alcohol2,2-Dimethylhex-1-ene

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride
  • Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add freshly distilled thionyl chloride (1.2 eq).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition: Dissolve 2,2-dimethylhexan-1-ol (1.0 eq) and pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., diethyl ether). Add this solution dropwise to the stirred thionyl chloride solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.[20]

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice. Separate the organic layer, wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Temperature-Controlled Elimination Reaction
  • Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous THF or tert-butanol.

  • Base Preparation: In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in the same solvent.

  • Reaction: Add the base solution to the stirred solution of the alkyl halide.

  • Temperature Optimization:

    • For Elimination: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

    • To Test Temperature Effect: Run parallel reactions at different temperatures (e.g., 25 °C, 50 °C, and reflux) and analyze the product ratios (alkene vs. substitution product) at various time points. This will provide an empirical understanding of the temperature dependency for your specific system.

G cluster_sub Substitution Pathway cluster_elim Elimination Pathway start This compound decision Desired Outcome? start->decision substitution Substitution (SN2) decision->substitution Substitution elimination Elimination (E2) decision->elimination Elimination temp_low Low Temperature (e.g., 0-25°C) substitution->temp_low temp_high High Temperature (e.g., Reflux) elimination->temp_high nuc_strong Strong, Non-bulky Nucleophile temp_low->nuc_strong solvent_aprotic Polar Aprotic Solvent nuc_strong->solvent_aprotic product_sub Substitution Product solvent_aprotic->product_sub base_bulky Strong, Bulky Base temp_high->base_bulky product_elim Elimination Product (Alkene) base_bulky->product_elim

Caption: Decision workflow for optimizing reaction conditions based on the desired product.

References

  • Competition between substitution and elimination. (2023, January 22). Chemistry LibreTexts. [Link]
  • Zaitsev Rule – Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]
  • Elimination Reactions: Zaitsev's Rule. Fiveable. [Link]
  • 7.19: Comparing Substitution and Elimination Reactions. (2020, May 30). Chemistry LibreTexts. [Link]
  • Predict Substitution vs Elimination for Primary Alkyl Halides. (2021, October 24). YouTube. [Link]
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
  • Synthesis of neohexene. PrepChem.com. [Link]
  • 11.7: Elimination Reactions- Zaitsev's Rule. (2024, March 24). Chemistry LibreTexts. [Link]
  • 11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
  • 7.7 Elimination Reactions: Zaitsev’s Rule. Fundamentals of Organic Chemistry. [Link]
  • Cationic Rearrangements. MSU Chemistry. [Link]
  • Substitution & Elimination Reactions of Alkyl Halides. Scribd. [Link]
  • What is the major product formed when each alcohol is treated with HCl?. (2023, November 3). Filo. [Link]
  • Preparation of n-hexyl chloride. PrepChem.com. [Link]
  • Exceptions to Zaitsev's Rule for E2 Reactions. Chad's Prep. [Link]
  • Reaction with Thionyl Chloride. (2013, October 29). YouTube. [Link]
  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]
  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
  • 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. (2022, November 10). YouTube. [Link]
  • SN2 Reactions: Steric Hindrance & Backside
  • Elimin
  • Elimination Reactions Are Favored By Heat. (2012, September 10). Master Organic Chemistry. [Link]
  • Elimin
  • 68: Carbocation rearrangements. (2020, June 24). YouTube. [Link]
  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature.
  • Write the structure of neo-hexyl chloride. Gauth. [Link]
  • 9.9 Carbocation rearrangements. (2020, April 25). YouTube. [Link]
  • Give structure and iupac name of the neohexyl. Brainly.in. [Link]
  • Ch 8 : Carbocations (review). University of Calgary. [Link]
  • 8.5: Elimination reactions. (2020, July 1). Chemistry LibreTexts. [Link]
  • 10.9 Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. [Link]
  • Acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol gave a number of iso... Filo. [Link]
  • Carbocation Rearrangements. (2023, January 22). Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
  • 2,2-Dimethyl-1-hexanol. PubChem. [Link]
  • The reaction between alcohol and thionyl chloride. Filo. [Link]
  • Chapter 12: Organic Chemistry.
  • The reaction of thionyl chloride with β amino alcohols: a computational investigation.
  • The reaction of thionyl chloride with some Tricyclo[15][24][26]oct-6-en-8-ols.
  • 1-Hexanol, 2,2-dimethyl-. NIST WebBook. [Link]

Sources

Technical Support Center: Identification of Impurities in Commercial 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of commercial 1-Chloro-2,2-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in identifying impurities during their experiments. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth technical insights and practical, field-proven advice.

Introduction: The Challenge of Purity in a Neopentyl Halide

This compound, a neopentyl-type alkyl halide, is a valuable building block in organic synthesis. However, its synthesis and storage can present unique challenges that lead to the formation of various impurities. The steric hindrance around the chlorine-bearing carbon makes it susceptible to carbocation rearrangements during synthesis, and like all alkyl halides, it can undergo degradation over time. Ensuring the purity of this reagent is critical for the success of subsequent reactions and the safety of final products, particularly in pharmaceutical applications where alkyl halides are often considered potential genotoxic impurities (PGIs).[1]

This guide will walk you through the common impurities you might encounter, the analytical techniques to identify them, and how to interpret the data to ensure the quality of your this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I see multiple peaks in the GC-MS analysis of my commercial this compound. What are the likely identities of these impurities?

A1: Unraveling the Synthetic Pathway to Predict Impurities

The presence of multiple peaks in your gas chromatogram is a common issue. The identity of these impurities is often linked to the synthetic route used to produce this compound. The most probable commercial synthesis involves the chlorination of 2,2-dimethylhexan-1-ol. This can be achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). Both methods are prone to side reactions, primarily carbocation rearrangements.[2][3][4]

Common Impurities to Expect:

  • Unreacted Starting Material: 2,2-dimethylhexan-1-ol.

  • Rearrangement Isomers (C₈H₁₇Cl): These are the most common and often most challenging impurities to identify. The initial formation of the unstable primary carbocation during the reaction can trigger a 1,2-methyl or 1,2-hydride shift to form more stable secondary or tertiary carbocations.[2][3][4]

  • Dichlorinated Byproducts (C₈H₁₆Cl₂): Over-chlorination can lead to the formation of dichlorinated species.

  • Elimination Products (C₈H₁₆): The formation of various isomeric octenes through elimination reactions is also possible.

  • Degradation Products: Over time, especially if exposed to light or moisture, this compound can degrade. A common degradation pathway for similar chlorinated alkanes involves hydrolysis to the corresponding alcohol (2,2-dimethylhexan-1-ol in this case) or elimination to form alkenes.

Visualizing the Formation of Rearrangement Impurities:

The following diagram illustrates the likely carbocation rearrangement pathways during the synthesis of this compound from 2,2-dimethylhexan-1-ol.

G cluster_0 Synthesis of this compound cluster_1 Carbocation Rearrangement Pathways 2,2-dimethylhexan-1-ol 2,2-dimethylhexan-1-ol Protonation Protonation 2,2-dimethylhexan-1-ol->Protonation + H+ Primary Carbocation Primary Carbocation Protonation->Primary Carbocation - H2O This compound This compound Primary Carbocation->this compound + Cl- Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation 1,2-Hydride Shift Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation 1,2-Methyl Shift Rearranged Chloroalkanes Rearranged Chloroalkanes Secondary Carbocation->Rearranged Chloroalkanes + Cl- Tertiary Carbocation->Rearranged Chloroalkanes + Cl- G Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Volatility-based Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Elution Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Fragment Ions Detector Detector Mass Analyzer->Detector m/z Separation Data System Data System Detector->Data System Signal Chromatogram & Mass Spectra Chromatogram & Mass Spectra Data System->Chromatogram & Mass Spectra

Sources

Technical Support Center: Avoiding Rearrangement Reactions with 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with rearrangement reactions when using 1-chloro-2,2-dimethylhexane[1] and similar neopentyl-type substrates. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven strategies to achieve your desired substitution products.

The Challenge: Understanding the Inherent Reactivity of this compound

This compound is a primary alkyl halide. Typically, primary alkyl halides are excellent candidates for direct nucleophilic substitution via the SN2 mechanism.[2][3] However, the carbon atom adjacent to the electrophilic carbon (the β-carbon) is a quaternary center, creating significant steric hindrance.[4] This steric bulk dramatically slows down the rate of the SN2 reaction.[4][5][6]

When the SN2 pathway is inhibited, the alternative SN1 pathway becomes more competitive. The SN1 mechanism involves the formation of a carbocation intermediate.[2][3][7] In the case of this compound, the initial primary carbocation is highly unstable and will rapidly rearrange to a more stable tertiary carbocation via a hydride or alkyl shift.[8][9][10][11] This rearrangement is the root cause of undesired side products.

Visualizing the Reaction Pathways

To better understand the competing reaction pathways, let's visualize them.

G cluster_0 Desired SN2 Pathway (Direct Substitution) cluster_1 Undesired SN1 Pathway (Rearrangement) A This compound + Nu⁻ B Transition State (Hindered backside attack) A->B Slow C 2,2-dimethylhexan-1-ol (Desired Product) B->C Fast D This compound E Primary Carbocation (Unstable) D->E Slow, Rate-determining F 1,2-Hydride Shift E->F Fast G Tertiary Carbocation (More Stable) F->G Fast H Rearranged Products (e.g., Alkenes, Tertiary Alcohols) G->H Reaction with Nu:

Caption: Competing SN1 and SN2 pathways for this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with this challenging substrate.

Q1: Why am I getting a mixture of products instead of the expected 2,2-dimethylhexan-1-ol?

A1: The formation of a product mixture is a classic sign of a carbocation rearrangement.[11][12] While you may be aiming for a direct substitution, the steric hindrance of the neopentyl group slows the SN2 reaction, allowing the SN1 mechanism to compete.[4][8] The resulting primary carbocation rearranges to a more stable tertiary carbocation, which then reacts with your nucleophile (or eliminates a proton) to give a variety of rearranged products, such as 2,3-dimethylhexan-2-ol or various alkenes.

Q2: What reaction conditions favor the undesired rearrangement?

A2: Conditions that promote the formation of a carbocation (SN1 conditions) will favor rearrangement. These include:

  • Protic Solvents: Solvents like water, ethanol, and methanol can stabilize the carbocation intermediate.

  • Weak Nucleophiles: Weak nucleophiles are not strong enough to force the SN2 backside attack and will wait for the formation of a carbocation.[3]

  • Higher Temperatures: Increased thermal energy can provide the activation energy needed for the chloride to leave and form the initial carbocation.[13]

Q3: How can I force the reaction to proceed via the SN2 pathway?

A3: To favor the direct substitution product, you need to create conditions that are ideal for the SN2 mechanism and unfavorable for the SN1 mechanism.[3] This involves a multi-faceted approach:

FactorRecommendation to Favor SN2Rationale
Nucleophile Use a strong, non-bulky nucleophile.A strong nucleophile is more likely to attack the electrophilic carbon in a concerted step, rather than waiting for carbocation formation.[3][14]
Solvent Use a polar aprotic solvent.Polar aprotic solvents (e.g., acetone, DMF, DMSO) solvate the cation but not the anion, leaving the nucleophile "bare" and more reactive. They do not stabilize carbocations as well as protic solvents.[3]
Temperature Maintain a low to moderate reaction temperature.Lowering the temperature will disfavor the SN1 pathway, which has a higher activation energy due to the initial bond-breaking step.[13]
Leaving Group Consider using the corresponding iodide.Iodine is a better leaving group than chlorine, which can sometimes increase the rate of SN2 reactions. This can be achieved via a Finkelstein reaction.
Q4: Are there alternative strategies if direct substitution is proving too difficult?

A4: Absolutely. If you are consistently getting rearranged products, it may be more efficient to approach the synthesis of your target molecule, such as 2,2-dimethylhexan-1-ol[15][16], from a different angle. Consider a two-step process that avoids the formation of a primary halide on a neopentyl-like structure. For example, you could use an organometallic reagent to add the neopentyl group to an aldehyde.

Troubleshooting Guide & Experimental Protocols

This section provides actionable steps and detailed protocols to help you overcome common issues.

Problem: My reaction is very slow, and I'm still getting rearranged products.

This is a common issue due to the inherent steric hindrance of the substrate.[5][6] Here is a step-by-step protocol designed to maximize the yield of the direct substitution product.

Protocol: SN2 Reaction with Sodium Iodide and a Strong Nucleophile

This protocol first converts the less reactive chloride to a more reactive iodide in situ (Finkelstein reaction), and then a strong nucleophile is used to displace the iodide.

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Your chosen strong, non-bulky nucleophile (e.g., sodium azide, sodium cyanide)

  • Appropriate workup and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetone and sodium iodide (1.5 equivalents).

  • Stir the mixture until the sodium iodide is fully dissolved.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction to a gentle reflux and monitor the progress by TLC or GC-MS. You should see the formation of the corresponding 1-iodo-2,2-dimethylhexane.

  • Once the conversion to the iodide is complete, cool the reaction to room temperature.

  • In a separate flask, prepare a solution of your strong nucleophile (1.2 equivalents) in anhydrous acetone.

  • Slowly add the nucleophile solution to your reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (monitor by TLC/GC-MS) until the starting iodide is consumed.

  • Perform an appropriate aqueous workup to remove any remaining salts.

  • Purify the product by column chromatography or distillation.

Rationale behind the protocol:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Anhydrous Conditions: Water is a protic solvent and a weak nucleophile that can promote SN1 reactions.

  • Acetone as Solvent: A polar aprotic solvent that enhances the nucleophilicity of the anionic nucleophile and is ideal for the Finkelstein reaction as NaCl precipitates out, driving the equilibrium.

  • Iodide as Leaving Group: Iodide is a much better leaving group than chloride, which can accelerate the rate of the SN2 reaction.

Decision-Making Workflow

This flowchart can help you decide on the best approach for your specific needs.

G start Goal: Synthesize 2,2-dimethylhexyl-X q1 Is direct substitution with This compound the only option? start->q1 protocol Follow optimized SN2 protocol: - Strong, non-bulky Nu- - Polar aprotic solvent (Acetone, DMF) - Consider Finkelstein (NaI) q1->protocol Yes alt_route Consider alternative synthetic route. (e.g., Grignard reaction with an aldehyde) q1->alt_route No check Analyze product mixture. Is rearrangement still >10%? protocol->check check->alt_route Yes success Success! Purify desired product. check->success No

Caption: Decision workflow for synthesizing 2,2-dimethylhexane derivatives.

References

  • Organic Notes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.
  • University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Chemical Education Xchange. (n.d.). Mechanism of Nucleophilic Substitution - SN2.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides.
  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety.
  • YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides.
  • Chemistry LibreTexts. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).
  • YouTube. (2018, February 6). 21.02 Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile.
  • Pearson. (n.d.). Carbocation Intermediate Rearrangements: Videos & Practice Problems.
  • Homework.Study.com. (n.d.). Why is substitution disfavored after carbocation formation?.
  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements.
  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems.
  • De, S. K. (2021). Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH.
  • PubChem. (n.d.). This compound.
  • YouTube. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • PubChem. (n.d.). 2,2-Dimethyl-1-hexanol.
  • Master Organic Chemistry. (2011, October 17). Introduction to Rearrangement Reactions.
  • Michigan State University Department of Chemistry. (n.d.). Cationic Rearrangements.
  • PubChem. (n.d.). 2,2-Dimethylhexan-3-ol.
  • PubChem. (n.d.). 2,5-Dimethylhexan-1-ol.

Sources

Technical Support Center: Column Chromatography Purification of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the purification of halogenated alkanes, specifically 1-Chloro-2,2-dimethylhexane. As a non-polar compound, its purification presents unique challenges that deviate from standard protocols for more polar molecules. This document provides in-depth, field-proven insights and troubleshooting guidance to ensure successful purification outcomes.

Section 1: Fundamentals & Initial Considerations

This compound is a halogenated alkane with a molecular weight of approximately 148.67 g/mol .[1] Its structure lacks chromophores, rendering it invisible under UV light, a critical consideration for fraction analysis. The primary challenge in its purification is its low polarity, which dictates the choice of stationary and mobile phases and often places it in close proximity to non-polar impurities from synthesis, such as starting materials or hydrocarbon byproducts.

Choosing the Right Chromatographic Technique

For the purification of moderately volatile and non-polar compounds like this compound, flash column chromatography is vastly superior to traditional gravity chromatography.

Why Flash Chromatography? The application of positive pressure accelerates the elution process, leading to significant advantages:

  • Speed: Separations are completed in minutes rather than hours.[2][3]

  • Resolution: The faster flow rate and use of smaller silica gel particles (typically 230-400 mesh) minimize band broadening due to diffusion, resulting in sharper, more defined separation bands and higher purity fractions.[2][4]

  • Efficiency: Automated flash systems can use solvent gradients and employ detectors (like evaporative light scattering detectors, ELSD) to provide more reliable and reproducible results.[5]

G Start Purification Goal: Isolate this compound Method_Choice Choose Chromatography Method Start->Method_Choice Gravity Gravity Chromatography (Slower, Lower Resolution) Method_Choice->Gravity Traditional Approach Flash Flash Chromatography (Faster, Higher Resolution) Method_Choice->Flash Modern Approach Outcome Outcome: Higher Purity, Faster Results Flash->Outcome

Section 2: Method Development & Optimization

Successful purification begins with careful method development using Thin-Layer Chromatography (TLC).

Q: How do I select the optimal stationary and mobile phases?

A: Start with standard normal-phase conditions and optimize based on TLC results.

Stationary Phase:

  • Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography.[6][7] Its polar surface effectively retains residual polar impurities while allowing the non-polar this compound to elute. Use a standard mesh size of 230-400 for flash chromatography.

  • Alumina (Al₂O₃): If you observe compound degradation on silica (which is acidic and can sometimes react with sensitive compounds), neutral or basic alumina is a viable alternative.[8] However, for a relatively inert alkyl halide, this is typically unnecessary.

Mobile Phase (Eluent): The key is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2 - 0.4 on a TLC plate.[8][9]

  • Start with 100% Non-Polar Solvent: Begin with a pure non-polar solvent like n-hexane or petroleum ether. Given that this compound is an alkane derivative, it will have very little affinity for the polar silica gel.[10]

  • Gradually Increase Polarity: If the compound does not move from the baseline (Rf = 0) in pure hexane, add a slightly more polar co-solvent in very small increments. Good choices include toluene, dichloromethane (DCM), or diethyl ether. Avoid highly polar solvents like methanol or ethyl acetate initially, as they will likely push all non-polar compounds off the column immediately.[10]

Solvent System Development Workflow:

  • Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., DCM).

  • Spot the mixture on a silica gel TLC plate.

  • Develop plates in a series of solvent systems, starting with 100% hexane and progressing to mixtures with a slightly more polar solvent (e.g., 99:1 Hexane:DCM, 98:2 Hexane:DCM, etc.).

  • Visualize the plates to determine the Rf value.

Q: My compound is colorless. How can I visualize it on a TLC plate?

A: Since this compound lacks a UV chromophore, you must use a chemical stain for visualization.

Effective stains for non-polar, saturated compounds include:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background. It is a good general-purpose stain.

  • p-Anisaldehyde Stain: This stain, upon heating, can produce a range of colors for different functional groups and is often effective for visualizing otherwise inert compounds.

ParameterRecommended Starting ConditionRationale
Technique Flash Column ChromatographyProvides superior speed and resolution over gravity chromatography.[2]
Stationary Phase Silica Gel (230-400 mesh)Standard, effective polar stationary phase for separating non-polar compounds from polar impurities.[6]
Mobile Phase 100% n-Hexane, titrating with DichloromethaneThe very low polarity of the target requires a non-polar mobile phase. Use TLC to find the optimal ratio for an Rf of 0.2-0.4.[8]
TLC Visualization Potassium Permanganate (KMnO₄) StainThe compound is not UV active and requires a chemical stain for detection.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the column chromatography of this compound.

Issue 1: Elution Problems

Q: My product eluted immediately in the first few fractions (in the solvent front). What went wrong? A: Your mobile phase is too polar. For a very nonpolar compound like this compound, even a small percentage of a polar co-solvent can cause it to have no retention on the silica gel.

  • Solution: Reduce the polarity of your eluent. Start the column with 100% n-hexane. If you have already determined from TLC that a co-solvent is needed, ensure you are using the minimal amount required to achieve the target Rf of ~0.3. A high Rf on TLC, even if the spots are separated, can lead to co-elution on a column.[8]

Q: Nothing is coming off the column. Where is my compound? A: This is an unusual problem for a nonpolar compound. Several possibilities exist:

  • Fractions are too dilute: The compound may have eluted, but at a concentration too low to be detected by TLC. Solution: Try concentrating a few of the collected fractions and re-spotting them on a TLC plate.[8][11]

  • Incorrect Solvent System: You may have accidentally used the wrong solvent, for instance, reversing the polar and nonpolar components during preparation. Solution: Double-check the solvents you used to prepare the mobile phase.[8]

  • Compound Degradation: While less likely for this compound, some molecules can decompose on acidic silica gel. Solution: Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[8] If it is unstable, consider using a less acidic stationary phase like neutral alumina.

Issue 2: Separation & Purity Problems

Q: I can't separate my product from a non-polar impurity. The spots are too close on TLC. A: This is the most common challenge. Since both compounds have a high affinity for the mobile phase, enhancing separation requires optimizing selectivity.

  • Solution 1: Decrease Solvent Polarity: Use a less polar mobile phase than your initial TLC tests suggested. This will force both compounds to spend more time on the stationary phase, amplifying small differences in polarity and improving separation.

  • Solution 2: Change Co-Solvent: The choice of the "polar" co-solvent can influence selectivity. If a hexane/diethyl ether mixture fails, try a hexane/toluene or hexane/DCM mixture. The different intermolecular interactions (e.g., π-π interactions with toluene) can alter the elution order.

  • Solution 3: Dry Loading: For compounds that are highly soluble in the mobile phase, "wet loading" (dissolving the sample in the eluent) can cause the initial band to be too wide. Dry loading —adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column—creates a very narrow starting band, which significantly improves resolution.[9]

Q: My collected fractions show tailing or streaking on the TLC plate. A: Peak tailing can result from several factors.

  • Cause 1: Column Overloading: You have loaded too much crude material onto the column. A general rule is a 1:50 to 1:100 mass ratio of crude product to silica gel for difficult separations.

  • Cause 2: Poor Column Packing: Uneven packing can create channels where the solvent flows faster, leading to band broadening. Solution: Ensure your column is packed uniformly as a slurry, without any air bubbles or cracks.[12][13] Gently tapping the column as the silica settles can help.[14]

  • Cause 3: Strong Solvent Effects: Dissolving your sample in a solvent much stronger than the mobile phase can cause localized band distortion. Solution: If possible, dissolve your sample in the mobile phase itself or use the dry loading technique described above.

G Start Problem Encountered Problem_Type What is the issue? Start->Problem_Type Elution Elution Issue Problem_Type->Elution No or poor elution Separation Separation Issue Problem_Type->Separation Impure fractions Elutes_Fast Product in Solvent Front? Elution->Elutes_Fast No_Elution Nothing Eluting? Elution->No_Elution Poor_Sep Poor Separation from Non-polar Impurity? Separation->Poor_Sep Tailing Peak Tailing? Separation->Tailing Elutes_Fast->No_Elution No Sol1 Solution: Reduce Eluent Polarity (e.g., 100% Hexane) Elutes_Fast->Sol1 Yes Sol2 Solution: 1. Concentrate Fractions 2. Check Solvents 3. Test Stability No_Elution->Sol2 Yes Poor_Sep->Tailing No Sol3 Solution: 1. Decrease Polarity 2. Change Co-Solvent 3. Use Dry Loading Poor_Sep->Sol3 Yes Sol4 Solution: 1. Reduce Sample Load 2. Repack Column 3. Use Dry Loading Tailing->Sol4 Yes

Section 4: Detailed Protocol: Flash Chromatography

This protocol outlines the purification of ~500 mg of crude this compound.

Materials:

  • Glass column (e.g., 40g silica capacity)

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Flash chromatography system or regulated air/nitrogen source

  • Fraction collection tubes

  • TLC plates, chamber, and staining solution (KMnO₄)

Step-by-Step Procedure:

  • Column Preparation:

    • Place a small plug of cotton at the bottom of the column to retain the stationary phase.[13][14]

    • Add a thin layer of sand (~1 cm) over the plug.[9]

    • Clamp the column perfectly vertically.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix ~50g of silica gel with ~150 mL of 100% n-hexane to create a free-flowing slurry.[14][15]

    • Quickly pour the slurry into the column. Use a funnel to prevent spillage.

    • Open the stopcock to allow solvent to drain, while continuously tapping the side of the column to ensure an even, compact bed.[13]

    • Add more hexane as needed to rinse any remaining silica from the beaker and column walls.

    • Crucially, never let the solvent level drop below the top of the silica bed. [13][14]

  • Sample Loading (Dry Loading Method):

    • Dissolve ~500 mg of crude product in a minimal amount of a volatile solvent (e.g., 5 mL of DCM).

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Drain the hexane in the column until it is level with the top of the silica bed.

    • Carefully add the dry silica-adsorbed sample to the top of the column, forming a thin, even layer.

    • Gently add a protective layer of sand (~1 cm) on top of the sample layer.[9]

  • Elution and Fraction Collection:

    • Carefully add n-hexane to the column, opening the stopcock and applying pressure to begin elution.

    • Start collecting fractions immediately. For a 50g column, 15-20 mL fractions are appropriate.

    • Monitor the elution process by collecting small aliquots from the column outlet and spotting them on a TLC plate.

    • If the product elutes too slowly with 100% hexane, you can gradually increase the mobile phase polarity by switching to a pre-mixed 99.5:0.5 or 99:1 Hexane:DCM solution. Avoid sudden, large changes in polarity as this can crack the column bed.[8][12]

  • Fraction Analysis:

    • Once all fractions are collected, run TLCs on them to identify which ones contain the pure product.[9]

    • Spot multiple fractions per plate for efficiency.

    • Develop the plates in a solvent system that gives good separation and visualize with a KMnO₄ stain.

    • Combine the fractions that contain only the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References
  • Department of Chemistry, University of Rochester.
  • Brainly. (2024).
  • Journal of Chromatographic Science. (1996). Liquid Chromatography Problem Solving and Troubleshooting. [Link]
  • Reddit. (2022).
  • YouTube. (2025).
  • Columbia University.
  • Homework.Study.com. Write the most important difference or similarities between the following.
  • PubChem. This compound. [Link]
  • YouTube. (2022).
  • Chromatography Today. (2014). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
  • 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences. (2011).
  • NIST WebBook. 1-Chloro-2-methylhexane. [Link]
  • Hawach Scientific. Column Chromatography - What are Different Types and How to Select Right Method. [Link]
  • PubChem. 1-Chloro-2,5-dimethylhexane. [Link]
  • MIT OpenCourseWare. (2010). Column Chromatography | MIT Digital Lab Techniques Manual. [Link]
  • Professor Dave Explains. (2019).
  • Chemical Science. (2019).
  • NJIT.
  • ChemSynthesis. 1,1-dichloro-2,2-dimethylhexane. [Link]
  • Khan Academy.
  • PubChem. 1-Chloro-4-ethyl-2,2-dimethylhexane. [Link]
  • LCGC International. (2025).
  • PubChem. 1-Chloro-1,2-dimethylcyclohexane. [Link]
  • YouTube. (2018).
  • Professor Dave Explains. (2023).
  • PubChem. 1-Chloro-2-methylhexane. [Link]
  • PubChem. 1-Chloro-2,4-dimethylhexane. [Link]
  • PubChem. 1-Chloro-2,2-dimethylpentane. [Link]
  • Chemspace. 1-chloro-2,4-dimethylhexane. [Link]

Sources

Navigating the Neopentyl Challenge: A Technical Guide for Reactions with 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-Chloro-2,2-dimethylhexane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities introduced by the sterically demanding neopentyl group. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting protocols, grounded in mechanistic principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Sₙ2 reaction with this compound proceeding so slowly, or not at all?

A1: The core issue is severe steric hindrance. This compound is a primary alkyl halide, which would typically suggest susceptibility to Sₙ2 reactions. However, the presence of a bulky tert-butyl group on the carbon adjacent (beta-carbon) to the electrophilic carbon effectively blocks the required backside attack of the nucleophile.[1][2][3][4] This steric shield dramatically increases the activation energy for the Sₙ2 transition state, leading to extremely slow reaction rates.[5] In fact, the rate of Sₙ2 reaction for neopentyl halides can be up to 100,000 to 3 million times slower than that of less hindered primary alkyl halides like propyl or methyl halides.[3][6] For practical purposes in many synthetic contexts, neopentyl halides are considered inert to Sₙ2 reactions.[3][7]

Q2: If Sₙ2 is not feasible, can I perform a substitution reaction via an Sₙ1 mechanism?

A2: While an Sₙ1 reaction avoids the issue of backside attack, it presents its own set of challenges with this compound. The Sₙ1 mechanism proceeds through a carbocation intermediate. For this primary alkyl halide, the initial formation of a primary carbocation is highly unfavorable due to its instability.[1] However, if the reaction is forced under Sₙ1 conditions (e.g., polar protic solvent, weak nucleophile, and heat), a 1,2-hydride or methyl shift can occur to form a more stable tertiary carbocation.[1] This rearrangement will lead to a rearranged product, not the direct substitution product. Be aware that E1 elimination will be a significant competing reaction under these conditions.[8]

Q3: I am observing a significant amount of an alkene byproduct. How can I favor elimination or, conversely, minimize it?

A3: The formation of an alkene is due to an elimination reaction, which competes with substitution. The choice of reagents and conditions determines the predominant pathway:

  • To Favor Elimination (E2): Use a strong, sterically hindered base.[3] Bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) will preferentially abstract a proton from the least hindered beta-carbon, leading to the "Hofmann" elimination product.[3] The steric bulk of the base makes it difficult to act as a nucleophile, thus favoring elimination over substitution.[9][10]

  • To Minimize Elimination: When substitution is the goal (and accepting that Sₙ2 is extremely slow), using a less basic, but highly nucleophilic reagent in a polar aprotic solvent like DMSO or DMF can slightly favor the Sₙ2 pathway over E2.[11] However, for neopentyl systems, this is often not a practical solution. If an Sₙ1 pathway is attempted, lower temperatures will generally favor substitution over elimination, as elimination reactions have a higher activation energy and are more favored by heat.[8][11]

Troubleshooting Guide: Common Experimental Issues

Issue 1: No Reaction or Extremely Low Conversion in a Substitution Attempt

Potential Cause: You are likely attempting an Sₙ2 reaction, which is severely hindered by the neopentyl group.[2][3] The nucleophile cannot access the electrophilic carbon.

Troubleshooting Steps:

  • Re-evaluate the synthetic route: Can the target molecule be synthesized through a different pathway that avoids the direct substitution on the neopentyl halide?

  • Consider an Sₙ1 approach with caution: If rearrangement is acceptable or desired, switch to a polar protic solvent (e.g., ethanol, water) and use a weak nucleophile. Be prepared for a mixture of rearranged substitution and elimination products.

  • Alternative: Grignard Reagent Formation: A more effective strategy to form a new carbon-carbon bond is to first convert this compound into a Grignard reagent. This reverses the polarity and allows it to act as a nucleophile. However, the formation of Grignard reagents from sterically hindered halides can also be slow.[12][13]

Issue 2: Formation of a Rearranged Product

Potential Cause: The reaction conditions are favoring an Sₙ1 pathway, leading to the formation of an unstable primary carbocation that rearranges to a more stable tertiary carbocation before the nucleophile attacks.[1]

Troubleshooting Steps:

  • Confirm Product Structure: Use analytical techniques such as NMR and mass spectrometry to confirm the structure of your product and identify the nature of the rearrangement.

  • Avoid Sₙ1 Conditions: If the rearranged product is undesired, avoid conditions that promote carbocation formation. This means avoiding polar protic solvents and high temperatures.

  • Explore Alternative Pathways: Consider synthetic routes that do not involve a carbocation intermediate at the neopentyl position.

Experimental Protocols

Protocol 1: E2 Elimination of this compound to Favor the Hofmann Product

This protocol is designed to maximize the yield of the less substituted alkene, 2,2-dimethylhex-1-ene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.5 equivalents).

  • Add anhydrous tert-butanol as the solvent.

  • Stir the mixture to dissolve the base.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous tert-butanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by GC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Analyze the product by NMR and GC to confirm the formation of 2,2-dimethylhex-1-ene.

Parameter Value
Substrate This compound
Base Potassium tert-butoxide
Solvent tert-Butanol
Temperature Reflux
Major Product 2,2-dimethylhex-1-ene

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the steric hindrance affecting this compound.

G sub This compound sn2 Sₙ2 Product (Direct Substitution) sub->sn2 Strong, non-bulky Nu⁻ (Extremely Slow) sn1_rearranged Sₙ1 Product (Rearranged) sub->sn1_rearranged Weak Nu⁻ Polar Protic Solvent, Heat e2 E2 Product (Alkene) sub->e2 Strong, bulky base (e.g., t-BuOK) hindrance Steric Hindrance from t-butyl group hindrance->sub

Caption: Reaction pathways for this compound.

G start Start: This compound is_sn2 Is an Sₙ2 reaction feasible? start->is_sn2 is_rearrangement_ok Is rearrangement acceptable? is_sn2->is_rearrangement_ok Yes (in theory, but slow) reconsider Reconsider synthetic route is_sn2->reconsider No (Highly Hindered) use_sn1 Use Sₙ1 conditions: Weak nucleophile, polar protic solvent is_rearrangement_ok->use_sn1 Yes use_e2 Use E2 conditions: Strong, bulky base is_rearrangement_ok->use_e2 No (Elimination desired)

Caption: Decision workflow for reactions.

References

  • Organic Notes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • Fiveable. (n.d.). Neopentyl Definition.
  • Jorgensen, W. L., & Severance, D. L. (1990). Steric Retardation of SN2 Reactions in the Gas Phase and Solution. Journal of the American Chemical Society, 112(12), 4768–4774. [Link]
  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]
  • Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides.
  • Chemistry Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
  • DePue, J. S., & Ashby, E. C. (1987). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Journal of the American Chemical Society, 109(2), 313–318. [Link]
  • Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • Organic Chem Explained. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube. [Link]
  • University of Colorado Boulder. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides.
  • Martí, C., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(12), 2005–2013. [Link]
  • Gronert, S. (2009). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 74(21), 8141–8146. [Link]
  • Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Filo. (2025, July 6). Question Consider the chemical reaction shown in the image. What is the...
  • Martí, C., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(12), 2005–2013. [Link]
  • Homework.Study.com. (n.d.). Propose a mechanism for the formation of the following reaction. (1S 2S)-1-chloro-1, 2 -dimethyl....
  • DePue, J. S., & Ashby, E. C. (1981). Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Journal of the American Chemical Society, 103(18), 5475–5481. [Link]
  • University of Illinois Springfield. (n.d.). Elimination Reactions.
  • Bartmann, E., et al. (1990). Reaction of the Grignard reagent from neopentyl chloride with benzophenone. Nuclear magnetic resonance study. The Journal of Organic Chemistry, 55(23), 5911–5914. [Link]
  • PubChem. (n.d.). This compound.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Chem Safety.
  • ChemSynthesis. (2025, May 20). 1,1-dichloro-2,2-dimethylhexane.
  • Chegg. (2016, May 1). Substitution reaction of (1S,2S)-1-chloro-2-methylcyclohexane and CH3OH.
  • YouTube. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • Pearson+. (n.d.). In an SN2 reaction, sort the given alkyl chlorides from most to l...
  • SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.
  • Chegg. (2020, June 25). The two isomers of 1-chloro-1,2-dimethylcyclohexane...
  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule.
  • Ashenhurst, J. (2013, December 19). Synthesis (2) – Reactions of Alkanes. Master Organic Chemistry. [Link]
  • Wagner, C., & Marshall, P. (2010). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction.

Sources

Technical Support Center: Quenching Procedures for Reactions Involving 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for quenching procedures for reactions involving 1-Chloro-2,2-dimethylhexane.

Welcome to the technical support guide for handling and quenching reactions involving this compound. This document is intended for researchers, chemists, and drug development professionals. Given the unique structural properties of this compound—a sterically hindered primary alkyl halide (neopentyl-type)—reactions involving this substrate require careful planning and execution, particularly during the quenching phase.

The quaternary carbon atom adjacent to the chloromethyl group significantly impacts reactivity. It renders the compound highly resistant to standard SN2 reactions and incapable of direct β-elimination (E2) pathways.[1] Consequently, its most common applications involve the formation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents. Quenching these powerful reagents is a critical, high-hazard step that demands a robust and well-understood protocol.

This guide provides structured FAQs for quick reference and in-depth troubleshooting guides for resolving specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" and why is it so critical for reactions with this compound?

A1: Quenching is the controlled deactivation of highly reactive species in a reaction mixture.[2] For reactions involving this compound, this typically means neutralizing potent organometallic intermediates (Grignard or organolithium reagents) formed from the alkyl halide.[3] These reagents are strong bases and nucleophiles that can react violently and exothermically with air, moisture, or other protic sources.[2] A proper quench is essential to ensure the safe handling of the reaction mixture, prevent runaway reactions, and allow for the successful isolation of the desired product.[4]

Q2: What are the primary safety hazards when quenching reactions that have used this compound to generate organometallics?

A2: The primary hazards are not from the alkyl halide itself but from the organometallic reagents derived from it. Key risks include:

  • Extreme Exothermicity: The reaction of organometallics with quenching agents like water or alcohols is highly exothermic. Uncontrolled addition can cause the solvent to boil violently, leading to pressure buildup and potential vessel rupture.[2]

  • Pyrophoricity: Organolithium reagents, in particular, can be pyrophoric, meaning they can ignite spontaneously upon contact with air.[5][6]

  • Flammable Solvents & Gas Evolution: These reactions are conducted in flammable solvents (e.g., THF, diethyl ether). The combination of a high exotherm, a potential ignition source (pyrophoric reagents), and flammable vapors creates a significant fire risk.[2][7] Quenching also generates gaseous alkane byproducts, which can increase pressure in a sealed system.[2]

Q3: Can I use water to directly quench a Grignard or organolithium reaction formed from this compound?

A3: No, this is extremely dangerous. Direct quenching with water is strongly discouraged. Water is a highly reactive protic source that will react uncontrollably and violently with unreacted organometallic reagents, leading to a dangerous exotherm and potential splashing of the reactive mixture.[8][9] The recommended procedure involves a gradual, stepwise reduction in reactivity.

Q4: My reaction seems to have failed to initiate (e.g., no Grignard formation). How do I safely quench the flask containing magnesium turnings and this compound?

A4: Even if the reaction did not initiate, the flask contains activated magnesium metal, which can still react exothermically. The procedure should be similar to quenching a successful reaction, but may proceed faster due to the lower concentration of reactive species.

  • Cool the flask in an ice-water bath.

  • Slowly add a less reactive alcohol, such as isopropanol, dropwise.[8]

  • Once the initial effervescence (if any) subsides, you can switch to a 1:1 mixture of isopropanol and water, and finally to water alone.[8]

  • Finally, acidify the mixture with a dilute acid (e.g., 1 M HCl) to dissolve the magnesium salts before workup.

Troubleshooting Guides & Protocols

Guide 1: Quenching Grignard Reactions

The formation of a Grignard reagent from the sterically hindered this compound can be sluggish and may not proceed to completion.[10] The quenching procedure must therefore account for both the desired magnesium alkoxide product and a significant amount of unreacted, highly basic Grignard reagent.

Problem: Violent/Uncontrolled Quench or Low Product Yield

This issue often arises from using a quenching agent that is too reactive or from adding the agent too quickly. The goal is to protonate the product alkoxide while safely destroying the excess Grignard reagent. Saturated aqueous ammonium chloride (NH₄Cl) is the preferred quenching agent for Grignard reactions as it is acidic enough to protonate the alkoxide but mild enough to control the reaction with the excess Grignard reagent.[11][12][13]

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath. Ensure the flask is equipped with a magnetic stirrer and is under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Slow Addition of Quenching Agent: Prepare a dropping funnel with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Add the NH₄Cl solution dropwise to the stirred reaction mixture. The rate of addition should be slow enough to maintain the internal temperature below 20-25 °C. Observe for any gas evolution or temperature spikes.[4]

  • Observation: A cloudy, white precipitate (magnesium salts) will form. Continue the addition until no further exothermic reaction or gas evolution is observed.

  • Warming and Extraction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 15-30 minutes. The mixture can then be transferred to a separatory funnel for standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup A Reaction Complete B Cool Flask to 0 °C (Ice-Water Bath) A->B C Add sat. aq. NH₄Cl Dropwise via Addition Funnel B->C D Monitor Temperature & Gas Evolution C->D E Is reaction still exothermic? D->E E->C Yes, continue slow addition F No more exotherm observed E->F No G Warm to Room Temperature F->G H Proceed to Aqueous Extraction G->H

Guide 2: Quenching Organolithium Reactions

Organolithium reagents are significantly more reactive and often pyrophoric compared to their Grignard counterparts.[14] The quenching procedure must be executed with extreme caution and a more gradual approach is mandatory.

Problem: Ignition/Fire or Runaway Reaction During Quench

This is a critical failure resulting from the rapid, uncontrolled reaction of the organolithium reagent with the quenching agent. The protocol must prioritize dissipating the large exotherm by using a less reactive initial quenching agent before introducing water.

  • Cooling & Dilution: Ensure the reaction is complete and cool the flask to -78 °C (dry ice/acetone bath) or at least 0 °C (ice-water bath). Diluting the reaction mixture with additional anhydrous solvent can also help manage the initial heat output.

  • Initial Quench with a Less Reactive Alcohol: Slowly and dropwise , add a less reactive alcohol like isopropanol or n-butanol .[5][8] Never use methanol or ethanol for the initial quench , as their higher reactivity can still lead to an uncontrolled reaction.

  • Monitor Vigorously: Observe the reaction for signs of gas evolution and temperature changes. The addition rate must be controlled to prevent excessive bubbling or a rapid temperature increase.[4]

  • Intermediate Quench: Once the addition of the alcohol no longer produces an obvious reaction, you can switch to a more reactive quencher. A 1:1 mixture of isopropanol and water is a good intermediate step.[8]

  • Final Quench with Water: After the intermediate quench proceeds without incident, water can be added slowly to deactivate any remaining reactive species.

  • Acidification and Workup: Finally, a dilute acid (e.g., 1 M HCl or sat. aq. NH₄Cl) can be added to neutralize the lithium salts (e.g., LiOH) and facilitate the workup.

G cluster_quench_steps Stepwise Quenching Protocol start Reaction Complete cool Cool to 0 °C or -78 °C start->cool q1 Step 1: SLOWLY add Isopropanol cool->q1 q2 q2 q1->q2 When exotherm subsides end Proceed to Workup q3 q3 q2->q3 When exotherm subsides q4 q4 q3->q4 When quench is complete q4->end

Data Summary Table

Reagent Type to QuenchRecommended Quenching Agent(s)Key AdvantagesCritical Considerations
Grignard Reagent 1. Saturated aq. NH₄Cl2. Dilute aq. HCl (1M)Mild, buffered quench minimizes side reactions with sensitive products.Can form thick precipitates of magnesium salts that complicate stirring.
Organolithium Reagent 1. Isopropanol or n-Butanol (initial)2. Water (final)3. Saturated aq. NH₄ClStepwise protocol allows for safe management of high reactivity and exotherm.[5][8]MUST be done at low temperature. Direct addition of water is a fire/explosion hazard.
Excess Strong Base (e.g., LDA, NaH) 1. Isopropanol (for hydrides)2. Water or sat. aq. NH₄ClNeutralizes the base in a controlled manner.Hydride quenching generates H₂ gas, which is highly flammable. Ensure adequate ventilation.[9]
Unreacted this compound Not typically required.The alkyl halide itself is not highly reactive towards standard quenching agents.Quenching is dictated by other reagents in the flask, not the starting material.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • University of Wisconsin-Madison. (n.d.). Common Standard Operating Procedure: Quenching and Disposal of Pyrophoric Materials.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • PubChem. (n.d.). 1-Chloro-2,2-dimethylpentane. National Center for Biotechnology Information.
  • Harper College. (2015). 1-Chloro-2,2-dimethylpropane Safety Data Sheet.
  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Quench.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
  • ChemSynthesis. (2025). 1,1-dichloro-2,2-dimethylhexane.
  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • PubChem. (n.d.). 1-Chloro-2,4-dimethylhexane. National Center for Biotechnology Information.
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity - Organometallic Compounds.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • Quora. (2018). Does 1 chloro 2, 2 dimethylpropane react with alcoholic KOH?.
  • Unacademy. (n.d.). Haloalkanes and Haloarenes.
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

Sources

Technical Support Center: Safely Scaling Reactions with 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe scale-up of chemical reactions involving 1-Chloro-2,2-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information. Our goal is to equip you with the knowledge to anticipate and address challenges during the scale-up process, ensuring both the integrity of your synthesis and the safety of your laboratory personnel.

Introduction to this compound: A Safety-First Approach

This compound is a primary alkyl chloride with significant steric hindrance around the alpha-carbon due to the adjacent quaternary center. This structural feature influences its reactivity, primarily favoring SN2 reactions over SN1, while also making elimination a potential side reaction under certain conditions.[1] As with any scale-up, a thorough understanding of the reaction mechanism and potential hazards is paramount. Reactions can behave unexpectedly at a larger scale due to changes in heat transfer, mixing efficiency, and addition rates.[2] Therefore, a comprehensive risk assessment should be conducted before any scale-up is attempted.[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions with this compound in a question-and-answer format.

Issue 1: Poor or Inconsistent Reaction Conversion

Q: My reaction with this compound is sluggish or stalls upon scale-up, even though it worked well on a small scale. What could be the cause?

A: Several factors can contribute to decreased reaction rates during scale-up:

  • Inadequate Mixing: Larger reaction volumes require more efficient stirring to ensure homogeneity. "Hot spots" or areas of poor reactant mixing can develop, leading to localized concentration gradients and reduced overall reaction rates.[4] For heterogeneous mixtures, ensure the solid is adequately suspended.

  • Mass Transfer Limitations: In two-phase reactions, the rate of reaction can be limited by the transfer of reactants between phases. Agitation is critical to maximize the interfacial area.

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. On a larger scale, exothermic or endothermic processes can be harder to control. Ensure your heating or cooling system is appropriately sized for the larger volume.[2][4]

  • Reagent Purity and Equivalents: Verify the purity of your this compound and other reagents. Impurities can inhibit the reaction. Also, re-calculate and accurately measure all reagents for the increased scale.

dot

cluster_troubleshooting Troubleshooting Poor Conversion Poor Conversion Poor Conversion Inadequate Mixing Inadequate Mixing Poor Conversion->Inadequate Mixing Check for Mass Transfer Issues Mass Transfer Issues Poor Conversion->Mass Transfer Issues Consider Temperature Control Temperature Control Poor Conversion->Temperature Control Verify Reagent Purity Reagent Purity Poor Conversion->Reagent Purity Assess

Caption: Troubleshooting poor reaction conversion.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant amounts of an elimination byproduct (an alkene) in my scaled-up nucleophilic substitution reaction. How can I minimize this?

A: The formation of elimination byproducts is a common competing pathway for nucleophilic substitution reactions of alkyl halides.[5] Several factors can favor elimination:

  • Strongly Basic Nucleophiles/Reagents: If your nucleophile is also a strong base, it can abstract a proton from the beta-carbon, leading to elimination. Consider using a less basic nucleophile if possible.

  • Elevated Temperatures: Higher reaction temperatures often favor elimination over substitution. Try running the reaction at the lowest effective temperature.[6]

  • Steric Hindrance: While this compound is a primary halide, the steric bulk from the adjacent quaternary carbon can hinder the backside attack required for an SN2 reaction, making elimination more competitive.

Recommended Actions:

  • Temperature Optimization: Carefully control the reaction temperature. A lower temperature will generally favor the SN2 pathway.

  • Choice of Base/Nucleophile: If applicable, select a nucleophile that is less basic.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the nucleophile, potentially reducing its basicity and favoring substitution.

Issue 3: Exothermic Runaway Reaction

Q: My reaction is becoming too hot to control during scale-up. What are the immediate steps to take, and how can I prevent this in the future?

A: An uncontrolled exotherm is a serious safety hazard. Immediate and preventative actions are crucial.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Emergency Cooling: Apply maximum cooling to the reactor using an ice bath or other available cooling system.[2]

  • Alert Personnel: Inform others in the lab of the situation.

Preventative Measures:

  • Slow Addition Rate: Add the limiting reagent slowly and monitor the internal temperature continuously.[4] The rate of addition should not allow heat to be generated faster than it can be removed.[4]

  • Adequate Cooling Capacity: Ensure your cooling system is robust enough to handle the total heat evolution of the reaction at the intended scale.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by providing a larger thermal mass.[4]

  • Pre-cool the Reaction Mixture: Before adding the reactive reagent, cool the initial mixture below the target reaction temperature.

dot

Exotherm Detected Exotherm Detected Stop Addition Stop Addition Exotherm Detected->Stop Addition Immediate Apply Cooling Apply Cooling Exotherm Detected->Apply Cooling Immediate Alert Others Alert Others Exotherm Detected->Alert Others Immediate Future Prevention Future Prevention Exotherm Detected->Future Prevention Slow Addition Slow Addition Future Prevention->Slow Addition Adequate Cooling Adequate Cooling Future Prevention->Adequate Cooling Dilution Dilution Future Prevention->Dilution Pre-cooling Pre-cooling Future Prevention->Pre-cooling

Caption: Exotherm management workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: At a minimum, safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves should be worn.[10] All handling of this compound should be done in a well-ventilated fume hood.[10][11]

Q3: Are there any specific storage requirements for this compound?

A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][12] It should be kept away from incompatible materials such as strong oxidizing agents.

Q4: How should I properly quench a reaction involving this compound, especially if organometallic reagents were used?

A: Quenching reactions, particularly those involving reactive reagents like Grignard reagents, must be done with extreme caution.[13]

General Quenching Protocol:

  • Cool the reaction mixture: Use an ice bath to cool the reaction vessel to 0°C.

  • Slowly add a quenching agent: Cautiously add a less reactive quenching agent first, such as isopropanol or acetone.[10][14]

  • Follow with a more reactive quencher: Once the initial vigorous reaction subsides, a mixture of alcohol and water can be added, followed by pure water.[10]

  • Acidification: Finally, the mixture can be acidified to a neutral pH before workup.[14]

  • Ensure adequate ventilation: The quenching process may release flammable or harmful gases, so it must be performed in a fume hood.[14]

Q5: What are the key considerations when choosing a solvent for scaling up a reaction with this compound?

A: Solvent selection is critical for safety and reaction performance.[4]

  • Boiling Point: Choose a solvent with a boiling point that is appropriate for the desired reaction temperature and allows for a safe margin to prevent uncontrolled boiling.[4]

  • Flammability: Be aware of the flammability of the solvent and take necessary precautions, such as using non-sparking equipment and ensuring proper grounding to prevent static discharge.[7][15]

  • Reactivity: The solvent should be inert to all reactants and products under the reaction conditions. For example, when preparing Grignard reagents, anhydrous ether or THF are required as they stabilize the reagent.[16][17]

  • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature to avoid heterogeneity issues.[4]

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Nucleophilic Substitution Reaction
  • Risk Assessment: Before starting, perform a thorough risk assessment covering all chemicals and procedural steps.[3]

  • Equipment Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry and free of defects.[2] The reaction flask should have a volume at least twice that of all added substances.[2]

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the apparatus with an inert gas like nitrogen or argon.

  • Reagent Preparation: Accurately measure and dissolve the nucleophile and any other reagents in the chosen solvent in the reaction flask.

  • Temperature Control: Bring the reaction mixture to the desired temperature using a suitable heating or cooling bath.

  • Controlled Addition: Slowly add a solution of this compound to the reaction mixture via a dropping funnel, while vigorously stirring and monitoring the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture and quench it following the appropriate safety procedures (see FAQ Q4).

  • Purification: Purify the product using standard laboratory techniques such as extraction, distillation, or chromatography.

Table 1: Key Parameters for Scale-Up
ParameterSmall Scale (e.g., 1g)Large Scale (e.g., 100g)Rationale for Change
Reaction Vessel Size 50 mL flask2 L reactorMaintain a headspace of at least 50% of the total volume.[2]
Stirring Method Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in larger volumes.
Temperature Monitoring External thermometerInternal thermocoupleProvides a more accurate reading of the reaction temperature.[4]
Reagent Addition Pipette/SyringeAddition funnelAllows for slow, controlled addition.
Cooling Method Ice bathJacketed reactor with chillerProvides more precise and powerful cooling.

References

  • Barton, J. (n.d.). A strategy for process safety in the fine chemical and speciality. IChemE.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • KGROUP. (2006). Quenching Reactive Substances.
  • SafetyNet Inc. (n.d.). Process Safety Management (PSM).
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • Sigma-Aldrich. (2015). 1-Chloro-2,2-dimethylpropane Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (2014). 1-Chlorohexane Safety Data Sheet.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • Process Safety Management. (n.d.). Ensuring Safe Operations in the Chemical Industry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Echemi. (n.d.). 2-CHLORO-2-METHYLHEXANE SDS, 4398-65-6 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
  • Ingenero. (2025). Chemical Process Safety Management: Challenges & Solutions.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • SafetyNet Inc. (2025). How OSHA's Process Safety Management Standard Impacts Operations Directors in Chemical Processing.
  • YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • BLD Pharm. (n.d.). 99166-19-5|this compound.
  • Sarpong, R. (2016). Quenching Reactive Metal Still Bottoms Standard Operating Procedure.
  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
  • Chemical Reviews. (n.d.). Nucleophilic Substitution Reactions by Electron Transfer.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?.
  • Sarpong, R. (2016). Quenching of Water Reactive Materials.
  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
  • Wikipedia. (n.d.). Grignard reagent.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Formation of Grignard Reagents from (S)-(+)-1-Chloro-2-methylbutane.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane.
  • chemrevise. (2018). Halogenoalkanes.

Sources

Analytical methods for detecting trace impurities in 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical characterization of 1-Chloro-2,2-dimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the analysis of trace impurities in this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.

The Critical Role of Impurity Profiling

This compound is a halogenated hydrocarbon that can be a key intermediate in various synthetic pathways. The presence of trace impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are paramount for quality control.[1][2] This guide will focus on the most common and effective techniques for impurity analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for analyzing this compound and its likely impurities.[3][4]

Q1: What are the most likely impurities I should be looking for in my this compound sample?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis might involve the chlorination of 2,2-dimethylhexanol. Based on this, potential impurities could include:

  • Unreacted starting materials: 2,2-dimethylhexanol.

  • Isomeric byproducts: Other chlorinated isomers of dimethylhexane.

  • Over-chlorinated products: Dichloro-2,2-dimethylhexane.[5]

  • Elimination byproducts: Dimethylhexenes.

  • Residual solvents from the reaction or purification steps.

Q2: Which GC column is best suited for this analysis?

A2: A non-polar or mid-polarity column is generally recommended. A DB-5ms or equivalent (5% phenyl-methylpolysiloxane) is a good starting point as it provides good separation for a wide range of non-polar and moderately polar compounds. For better separation of isomeric impurities, a more polar column like a DB-624 could be employed.[4]

Q3: What are the optimal injection and detection parameters?

A3: For injection, a split/splitless inlet is standard. A split injection is suitable for screening, while a splitless injection will provide higher sensitivity for trace analysis. For detection, Mass Spectrometry (MS) in full scan mode is excellent for identifying unknown impurities. For quantifying known impurities at very low levels, Selected Ion Monitoring (SIM) mode will offer superior sensitivity.[6]

Problem 1: Poor peak shape (tailing or fronting) for this compound.

  • Causality: Peak tailing can be caused by active sites in the GC inlet liner or column, or by interactions with the ion source in the mass spectrometer.[7] Peak fronting can indicate column overload.

  • Solutions:

    • Inlet Maintenance: Use a deactivated inlet liner and change it regularly.

    • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.

    • Sample Concentration: If fronting is observed, dilute your sample.

    • Ion Source Cleaning: If tailing persists and is specific to halogenated compounds, it could be due to interactions with the ion source, which may require cleaning.[7]

Problem 2: I am not seeing my expected low-level impurities.

  • Causality: This could be due to insufficient sensitivity, loss of analyte during sample preparation, or co-elution with the main peak or other impurities.

  • Solutions:

    • Injection Mode: Switch from split to splitless injection to introduce more sample onto the column.

    • Sample Preparation: Minimize sample preparation steps where volatile analytes can be lost. Consider headspace analysis for very volatile impurities.[8][9][10]

    • Detection Mode: Use SIM mode targeting the characteristic ions of your expected impurities.

    • Chromatographic Optimization: Adjust the temperature program to better separate impurities from the main peak. A slower temperature ramp can improve resolution.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often the primary choice, HPLC can be a valuable orthogonal technique, especially for less volatile or thermally sensitive impurities.[4][11] Given that this compound is a non-polar compound, a reversed-phase HPLC method would be most appropriate.[12]

Q1: When should I consider using HPLC over GC-MS?

A1: HPLC is advantageous for impurities that are:

  • Non-volatile or have high boiling points, such as oligomeric byproducts.

  • Thermally labile and may degrade in a hot GC inlet.

  • Present in a complex matrix that is not amenable to direct GC injection.

Q2: What would be a good starting point for an HPLC method?

A2: A reversed-phase C18 column is a good initial choice.[12] The mobile phase would typically be a gradient of water and an organic solvent like acetonitrile or methanol.[13] Since this compound is very non-polar, you will likely need a high percentage of organic solvent for elution.[14]

Problem 1: My compound of interest, this compound, is not retained on the C18 column.

  • Causality: This indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.[12]

  • Solutions:

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[12]

    • Change Organic Modifier: If using methanol, switching to acetonitrile, which is a slightly weaker solvent in reversed-phase, may increase retention. Conversely, for very non-polar compounds, a stronger solvent like tetrahydrofuran (THF) might be needed to elute it within a reasonable time, but be mindful of system compatibility.[14]

    • Use a More Retentive Stationary Phase: Consider a C30 column or a column with a higher carbon load for increased hydrophobic interactions.

Problem 2: I'm observing broad peaks for my impurities.

  • Causality: Broad peaks can result from a variety of factors including secondary interactions with the stationary phase, a void in the column, or a mismatch between the sample solvent and the mobile phase.

  • Solutions:

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase.

    • Mobile Phase pH: While less critical for non-ionizable compounds like this compound, ensure the pH is within the stable range for your column.

    • Column Health: Use a guard column to protect your analytical column and replace the column if it has developed a void.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of unknown impurities and can also be used for quantitative analysis (qNMR).[15][16]

Q1: How can NMR help in identifying an unknown impurity?

A1: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.[17][18] For an unknown impurity, 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the molecular structure.[15] The chemical shift of protons adjacent to the chlorine atom in this compound will be a key diagnostic feature.[18]

Q2: Can I use NMR to determine the purity of my sample?

A2: Yes, quantitative NMR (qNMR) is a powerful method for purity assessment. By integrating the signals of your compound and a certified internal standard of known concentration, you can accurately determine the purity of your this compound. This technique is particularly valuable as it does not require a reference standard for every impurity.

Problem: The signals of my low-level impurities are obscured by the main compound's signals.

  • Causality: In ¹H NMR, the large signals from the main component can make it difficult to see small impurity signals, especially if they are close in chemical shift.[19]

  • Solutions:

    • Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with your regions of interest.

    • Higher Field Strength: Using a higher field NMR spectrometer will improve signal dispersion and resolution.

    • Selective 1D Experiments: Techniques like solvent suppression can be used to attenuate large solvent signals. For suppressing the signals of the main component, more advanced pulse sequences may be necessary.

    • ¹⁹F NMR: If you are dealing with fluorinated analogues, ¹⁹F NMR can be a highly sensitive and selective technique due to its wide chemical shift range and the low natural abundance of fluorine.[19]

Experimental Protocols & Data Presentation

Workflow for Method Selection

The choice of analytical technique is critical for successful impurity profiling. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection start Start: Impurity Analysis of This compound is_volatile Are impurities expected to be volatile? start->is_volatile gcms Primary Technique: GC-MS is_volatile->gcms Yes hplc Orthogonal Technique: RP-HPLC is_volatile->hplc No / Thermally Labile structure_unknown Is the structure of an impurity unknown? gcms->structure_unknown hplc->structure_unknown nmr Structural Elucidation: NMR Spectroscopy structure_unknown->nmr Yes end_analysis Comprehensive Impurity Profile structure_unknown->end_analysis No nmr->end_analysis

Caption: Decision tree for analytical method selection.

Sample GC-MS Protocol for Trace Impurity Analysis

This protocol provides a starting point for the analysis of volatile impurities in this compound. Method validation is crucial to ensure the suitability of this method for its intended purpose.[20][21][22]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dilute in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of 1 mg/mL in a 2 mL autosampler vial. Note: The choice of solvent is critical; ensure it does not co-elute with any impurities of interest and is of high purity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 250°C, hold for 5 minutes.

  • Inlet: Splitless mode, 250°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 35-400 amu.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak of this compound based on its retention time and mass spectrum.

  • For other peaks, compare their mass spectra against a spectral library (e.g., NIST) for tentative identification.

  • Confirm the identity of key impurities using certified reference standards if available.

  • Calculate the area percent of each impurity to estimate its relative concentration. For accurate quantification, a calibration curve with certified standards is required.

Data Summary Table

The following table provides a template for summarizing your impurity analysis results.

Impurity Name/RTTentative ID (from MS Library)Area %Quantification (µg/g)Method
5.8 min2,2-dimethylhexanol0.08%75GC-MS
7.2 minDichloro-2,2-dimethylhexane isomer0.03%28GC-MS
10.1 minUnknown0.01%N/AGC-MS
12.5 minHigh MW byproduct0.05%45HPLC

References

  • Sample preparation for the analysis of volatile organic compounds in air and water m
  • Method 5000: Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evalu
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Sample preparation for the analysis of volatile organic compounds in air and water m
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical Method Valid
  • Analytical method valid
  • Technical Support Center: HPLC Purific
  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
  • Q2(R2)
  • How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy.
  • Sampling and analysis of volatile organic compounds (VOC)
  • Alkyl Halides.
  • C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water m
  • Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogen
  • Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocr
  • Using Nuclear Magnetic Resonance (NMR)
  • III Analytical Methods.
  • Improving, Retaining, and Separating Polar Compounds Using Chrom
  • New NMR Tools for Impurity Analysis.
  • GC/MS Identific
  • GC- MS Analysis of Halocarbons in the Environment | Request PDF.
  • RP-HPLC of strongly non-polar compound?.
  • Guide to Choosing the Correct HPLC Solvent.
  • This compound | C8H17Cl | CID 13541593.
  • A Comparative Guide to Impurity Profiling of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
  • 1,1-dichloro-2,2-dimethylhexane - C8H16Cl2, density, melting point, boiling point, structural formula, synthesis.
  • 1-Chloro-1,2-dimethylcyclohexane | C8H15Cl | CID 13351491.
  • 1-chloro-2,4-dimethylhexane - C8H17Cl | CSCS00012401804.
  • 1-Chloro-2,2-dimethyl-cyclohexane.
  • NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download.
  • A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Impurities in Chlorotrifluoroethylene (CTFE).

Sources

Validation & Comparative

The Neopentyl Anomaly: A Comparative Guide to the Reactivity of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of substrate reactivity is paramount to designing efficient and high-yield synthetic routes. While general rules of reactivity are foundational, outliers provide critical insights into the interplay of electronic and steric effects. This guide offers an in-depth comparison of the reactivity of 1-chloro-2,2-dimethylhexane, a sterically hindered primary alkyl halide, with its unhindered primary counterparts. We will explore the mechanistic reasons for its unique behavior, present comparative data, and provide detailed experimental protocols for validation.

Theoretical Framework: The Dominance of Steric Hindrance

The reactivity of alkyl halides in substitution and elimination reactions is governed by a competition primarily between the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways.

The SN2 Pathway: A Matter of Accessibility

The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1] This mechanism, which results in an inversion of stereochemistry, is highly sensitive to the steric environment around the reaction center. The rate law is second-order, dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]).[2]

For unhindered primary alkyl halides like 1-chlorobutane and 1-bromobutane, the SN2 pathway is highly favored due to the easy access to the backside of the carbon-halogen bond.[3][4] The general reactivity trend for these substrates is governed by the leaving group's ability, with iodide being a better leaving group than bromide, and bromide better than chloride (I > Br > Cl).[5][6] This is attributed to the weaker carbon-halogen bond and the greater stability of the larger halide anion in solution.[7]

The Neopentyl Effect: An Exception to the Rule

This compound is structurally a primary alkyl halide. However, its reactivity starkly deviates from its linear isomers. The carbon bearing the chlorine is adjacent to a quaternary carbon, creating a bulky tert-butyl-like structure known as a neopentyl group.[8] This arrangement presents profound steric hindrance, effectively shielding the electrophilic carbon from backside attack by a nucleophile.[9][10][11] Consequently, the SN2 reaction is dramatically slowed, with reaction rates reported to be as much as 100,000 times slower than for ethyl bromide.[12]

The E2 Pathway: An Alternative Route

The E2 reaction is also a concerted process, but it involves a base abstracting a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond.[13] This mechanism is favored by strong bases and, unlike the SN2 reaction, its rate generally increases with substrate substitution (tertiary > secondary > primary).[14][15] This is because the transition state has alkene character, and more substituted alkenes are more stable.[16]

For this compound, the severe hindrance of the SN2 pathway makes the E2 reaction a more competitive alternative, especially when a strong, sterically hindered base (like potassium tert-butoxide) is used.[17][18] Such bases are poor nucleophiles and preferentially act as bases, abstracting a β-hydrogen to yield an alkene.

reactant [label=<

H

CH₃

B:⁻ | CH₃ |

H-C

  • C - C - Cl

| | |

H CH₃ H

];

ts [label=<

δ⁻

δ⁻

B--- H--- C--- C--- Cl

, labeljust="c", labelloc="t"];

product [label=<

CH₃

B-H H2C = C - C - H

  • Cl⁻

|

CH₃

];

reactant -> ts [label=" Concerted Step"]; ts -> product; } Caption: The concerted E2 elimination mechanism.

Comparative Reactivity Data

The following tables summarize the expected relative reactivity and reaction outcomes for this compound compared to other primary alkyl halides.

Table 1: Relative SN2 Reaction Rates with a Strong Nucleophile (e.g., I⁻ in Acetone)
Alkyl HalideStructureSubstrate TypeRelative RatePrimary Rationale
1-IodobutaneCH₃CH₂CH₂CH₂IPrimary~30,000Excellent leaving group, low hindrance.[19]
1-BromobutaneCH₃CH₂CH₂CH₂BrPrimary~10,000Good leaving group, low hindrance.[2]
1-ChlorobutaneCH₃CH₂CH₂CH₂ClPrimary~200Moderate leaving group, low hindrance.[20]
This compound (CH₃)₃C(CH₂)₃CH₂ClPrimary (Neopentyl-type) ~1 Extreme steric hindrance. [2][12]
2-Bromopropane(CH₃)₂CHBrSecondary~100Increased steric hindrance.
tert-Butyl Bromide(CH₃)₃CBrTertiaryNegligibleProhibitive steric hindrance for SN2.

Note: Relative rates are approximate and compiled to illustrate trends based on established principles.[2]

Table 2: Predicted Major Reaction Pathway
Alkyl HalideReagent & ConditionsPredicted Major PathwayMajor Product
1-ChlorobutaneNaOH in DMSOSN21-Butanol
1-ChlorobutaneKOt-Bu in t-BuOHE21-Butene
This compound NaOH in DMSOVery Slow Reaction (SN2/E2)Minimal conversion
This compound KOt-Bu in t-BuOH, HeatE22,2-Dimethylhex-1-ene

Experimental Validation Protocols

To empirically validate these reactivity differences, the following protocols can be employed. They are designed to be self-validating by directly comparing outcomes under identical conditions.

Experiment 1: Qualitative Comparison of SN2 Rates (Finkelstein Reaction)

Objective: To visually compare the SN2 reaction rates of various primary alkyl halides.

Principle: Sodium iodide (NaI) is soluble in acetone, while the sodium chloride (NaCl) and sodium bromide (NaBr) products are not. The rate of formation of a precipitate is a direct qualitative indicator of the SN2 reaction rate.[2][20]

Methodology:

  • Preparation: Label three clean, dry test tubes for: 1-chlorobutane, 1-bromobutane, and this compound.

  • Reagents: To each test tube, add 2 mL of a 15% (w/v) solution of sodium iodide in acetone.

  • Initiation: Add 4-5 drops of the respective alkyl halide to each test tube. Stopper and shake each tube vigorously to ensure mixing.

  • Observation: Monitor the tubes at room temperature against a dark background. Record the time required for the first appearance of a cloudy precipitate. If no reaction occurs after 10 minutes, place the tubes in a 50°C water bath and continue to observe.

  • Expected Outcome: A precipitate (NaBr) will form rapidly in the 1-bromobutane tube. The 1-chlorobutane tube will react more slowly, likely requiring heating. The this compound tube will show little to no precipitate formation, even after prolonged heating, demonstrating its extreme lack of reactivity in SN2 reactions.[21]

G

Experiment 2: Quantitative Analysis of SN2 vs. E2 Competition

Objective: To determine the product distribution (substitution vs. elimination) for this compound with different bases.

Principle: A strong, non-bulky base/nucleophile (sodium ethoxide) will be compared against a strong, bulky base (potassium tert-butoxide). Gas Chromatography (GC) will be used to separate and quantify the products.

Methodology:

  • Reaction Setup:

    • Reaction A: In a round-bottom flask, dissolve this compound in anhydrous ethanol. Add one molar equivalent of sodium ethoxide.

    • Reaction B: In a separate flask, dissolve this compound in anhydrous tert-butanol. Add one molar equivalent of potassium tert-butoxide.

  • Reaction Conditions: Reflux both reaction mixtures under an inert atmosphere for a set period (e.g., 24 hours) to ensure a fair comparison.

  • Workup: Cool the reactions. Quench by adding a large volume of cold water. Extract the organic components into a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.

  • Analysis: Analyze the crude product mixtures using Gas Chromatography (GC) equipped with a flame ionization detector (FID).

  • Data Interpretation: Identify the peaks corresponding to the starting material, the E2 product (2,2-dimethylhex-1-ene), and the potential SN2 product (1-ethoxy-2,2-dimethylhexane). Calculate the relative peak areas to determine the product ratio.

  • Expected Outcome: Reaction A will show very low conversion, confirming the slow reaction rate. Reaction B will show a significantly higher conversion, with the major product being the E2 alkene, demonstrating that elimination is the favored pathway for this hindered substrate when a strong, bulky base is used.[17][18]

Conclusion

While this compound is classified as a primary alkyl halide, its reactivity profile is a powerful case study in the decisive role of steric hindrance in chemical reactions. The presence of an adjacent quaternary carbon atom—the neopentyl group—effectively shuts down the SN2 pathway that dominates the chemistry of its unhindered isomers like 1-chlorobutane. This steric blockade makes elimination (E2) the more plausible, albeit often slow, reaction pathway, a tendency that is maximized by the use of strong, bulky bases. For synthetic chemists, this "neopentyl anomaly" serves as a critical reminder that reactivity predictions must extend beyond simple classifications to a thorough analysis of the complete substrate structure.

References

  • A Comparative Kinetic Study of 1-Iodobutane and Other Primary Alkyl Halides in Nucleophilic Substitution Reactions. Benchchem.
  • Why is nucleophilic substitution in neopentyl halide slow?. Quora.
  • Explain why neopentyl bromide undergoes nucleophilic substitution reactions very slowly. Doubtnut.
  • A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. Benchchem.
  • Explain why neopentylbromide undergoes nucleophilic substitution reactions very slowly. Shaalaa.com.
  • Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart.
  • A Comparative Analysis of SN1 and SN2 Mechanisms in the Reactions of 1-Chlorobutane. Benchchem.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]
  • A Comparative Analysis of SN2 Reaction Rates: 1-Chlorobutane vs. 1-Bromobutane. Benchchem.
  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
  • SN2 vs E2. Chemistry Steps. [Link]
  • neopentyl bromide undergoes nucleophilic substitution reaction very slowly. Brainly.in. [Link]
  • Nucleophilic Substitution: Chemistry Lab. Odinity. [Link]
  • Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?. Chemistry Stack Exchange. [Link]
  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
  • Deciding SN1/SN2/E1/E2 (1)
  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
  • Show how you might use SN2 reactions to convert 1-chlorobutane in... Pearson. [Link]
  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]
  • Primary Halides and E2. Reddit. [Link]
  • Elimin
  • The E2 Reaction and Cyclohexane Conform
  • SN2 Reactions of Alkyl Halides. WebAssign. [Link]
  • Elimin
  • Assertion (A): 1-iodobutane undergoes SN2 reaction faster than 1-chlorobutane. Reason (R). YouTube. [Link]
  • Alkyl Halide Reactivity. MSU Chemistry. [Link]

Sources

Navigating the Steric Maze: A Comparative Guide to the SN1 and SN2 Reactivity of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of nucleophilic substitution reactions, the structure of the alkyl halide substrate reigns supreme in dictating the operative mechanism. While primary alkyl halides are the archetypal substrates for the bimolecular (SN2) pathway, and tertiary halides for the unimolecular (SN1) route, molecules that blur these lines offer the most profound mechanistic insights. 1-Chloro-2,2-dimethylhexane, a primary alkyl halide bearing a sterically demanding neopentyl-like structure, serves as a compelling case study in the competitive interplay between these two fundamental pathways. This guide provides an in-depth analysis of its reactivity, supported by established chemical principles and comparative data, to elucidate why conventional classifications fall short.

The Dichotomy of a Hindered Primary Halide

At first glance, this compound appears to be a straightforward candidate for an SN2 reaction. The chloride leaving group is attached to a primary carbon, a structural feature that typically disfavors the formation of an unstable primary carbocation required for an SN1 mechanism. However, the defining feature of this molecule is the quaternary carbon at the C2 position, creating a bulky tert-butyl-like group adjacent to the reaction center. This steric congestion dramatically alters the reactivity profile, creating a fascinating mechanistic puzzle.

The SN2 Pathway: A Sterically Impassable Route

The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][2] This backside attack necessitates a clear and unobstructed path. For this compound, the t-butyl group at the β-position acts as a formidable steric shield, effectively blocking the nucleophile's trajectory. This phenomenon, known as neopentyl hindrance, drastically retards the rate of SN2 reactions.[1]

Experimental data for analogous neopentyl halides quantitatively underscore this severe steric impediment. For instance, neopentyl bromide reacts with sodium ethoxide in ethanol approximately 100,000 times slower than ethyl bromide under identical SN2 conditions.[3] This profound rate decrease is a direct consequence of the high activation energy required for the nucleophile to overcome the van der Waals repulsions from the bulky alkyl group in the transition state.[1] Therefore, for all practical purposes, the SN2 pathway for this compound is considered to be exceptionally slow, if not entirely shut down.[3][4]

The SN1 Pathway: A Journey of Rearrangement

The SN1 mechanism circumvents the need for backside attack by proceeding through a stepwise process involving the formation of a carbocation intermediate.[5] The rate-determining step is the initial, slow departure of the leaving group to form this carbocation.[5] For this compound, this would initially yield a highly unstable primary carbocation. The formation of such a high-energy intermediate is generally a major barrier to the SN1 pathway for primary halides.[4]

However, a critical feature of carbocation chemistry is the propensity for rearrangement to a more stable species.[6][7] The initially formed 1,1-dimethylpentyl cation can undergo a rapid 1,2-methyl shift. In this process, a methyl group from the adjacent quaternary carbon migrates with its pair of electrons to the positively charged primary carbon. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation.[4][6]

This rearrangement provides a plausible, albeit slow, route for an SN1 reaction to occur, particularly under conditions that favor carbocation formation, such as in the presence of a polar protic solvent.[8]

Visualizing the Mechanistic Pathways

The stark contrast between the SN2 and SN1 pathways for this compound can be effectively visualized through reaction mechanism diagrams.

SN2_Mechanism sub This compound ts [Transition State]‡ sub->ts Backside Attack nu Nu:⁻ nu->ts prod Substitution Product ts->prod Inversion cl Cl⁻ ts->cl caption Figure 1: The sterically hindered SN2 pathway for this compound. SN1_Mechanism sub This compound carb1 Primary Carbocation (Unstable) sub->carb1 Slow cl Cl⁻ carb2 Tertiary Carbocation (Stable) carb1->carb2 Fast 1,2-Methyl Shift prod Rearranged Substitution Product carb2->prod Fast nu Nu:⁻ nu->prod caption Figure 2: The SN1 pathway involving carbocation rearrangement. Experimental_Workflow sub This compound sub_sn2 Condition 1: Strong Nucleophile (NaI) Polar Aprotic Solvent (Acetone) sub->sub_sn2 sub_sn1 Condition 2: Weak Nucleophile (Solvent) Polar Protic Solvent (EtOH/H₂O) sub->sub_sn1 analysis_sn2 Kinetic Analysis (GC) Product Identification sub_sn2->analysis_sn2 analysis_sn1 Kinetic Analysis (GC-MS) Product Identification sub_sn1->analysis_sn1 outcome_sn2 Expected Outcome: Extremely Slow Rate No Rearrangement analysis_sn2->outcome_sn2 outcome_sn1 Expected Outcome: Measurable Rate Rearranged Products analysis_sn1->outcome_sn1 caption Figure 3: Experimental workflow for comparing SN1 and SN2 reactivity.

Sources

E1 vs. E2 Elimination Pathways for 1-Chloro-2,2-dimethylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Elimination reactions are fundamental transformations in organic synthesis, providing a powerful means to introduce unsaturation into molecular frameworks. The competition between unimolecular (E1) and bimolecular (E2) elimination pathways is a classic subject of study, governed by a delicate interplay of substrate structure, reagent properties, and reaction conditions. This guide provides an in-depth comparison of the E1 and E2 elimination pathways for the substrate 1-chloro-2,2-dimethylhexane, a primary alkyl halide with significant steric hindrance at the β-position. Understanding the factors that dictate the outcome of this competition is crucial for researchers and drug development professionals aiming to control reaction selectivity and achieve desired synthetic targets.

Mechanistic Overview: E1 and E2 Pathways

The E1 and E2 reactions represent two distinct mechanisms for the elimination of a leaving group and a proton from adjacent carbon atoms, leading to the formation of an alkene.

The E1 (Elimination, Unimolecular) Pathway is a two-step process.[1][2][3] The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[1][2] In the second step, a weak base abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.[1][2] The rate of the E1 reaction is dependent only on the concentration of the substrate.[1][4]

The E2 (Elimination, Bimolecular) Pathway is a concerted, one-step process where a strong base removes a proton from the β-carbon at the same time as the leaving group departs from the α-carbon.[5][6] The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.[4][5] This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group.[5][7]

The Case of this compound: A Unique Substrate

This compound presents an interesting case study for elimination reactions. It is a primary alkyl halide, a class of substrates that typically disfavors E1 reactions due to the high instability of the corresponding primary carbocation.[8][9][10] Furthermore, the presence of a bulky tert-butyl group at the β-position introduces significant steric hindrance, which profoundly influences the accessibility of the β-hydrogens and the overall reaction pathway.[11][12][13]

Favoring the E2 Pathway: The Role of a Strong, Sterically Hindered Base

To promote an E2 reaction for this compound, a strong, non-nucleophilic, and sterically hindered base is the reagent of choice.[5][7][14] Potassium tert-butoxide (t-BuOK) is a prime example.[6][15]

  • Base Strength: A strong base is necessary to facilitate the concerted removal of a proton and the leaving group.[5][9]

  • Steric Hindrance: The bulkiness of the tert-butoxide ion discourages it from acting as a nucleophile and participating in a competing SN2 reaction.[12][16] More importantly, the steric bulk of the base favors the abstraction of the most accessible proton. In the case of this compound, the β-hydrogens on the methylene group are sterically shielded by the adjacent tert-butyl group.[17][18] Consequently, the base will preferentially abstract a proton from the less hindered methyl group of the tert-butyl moiety, leading to the formation of the Hofmann product (the less substituted alkene) as the major product.[15][17][19] This is a deviation from the more common Zaitsev's rule, which predicts the formation of the more substituted alkene.[15][17]

Visualizing the E2 Mechanism for this compound

E2_Mechanism sub This compound ts Transition State sub->ts Concerted Step base t-BuO⁻ base->ts prod 3,3-Dimethyl-1-hexene (Hofmann Product) ts->prod side_prod t-BuOH + Cl⁻ ts->side_prod

Caption: Concerted E2 mechanism for this compound with a bulky base.

Inducing the E1 Pathway: Overcoming the Primary Carbocation Barrier

While primary alkyl halides generally do not undergo E1 reactions, it is theoretically possible to favor this pathway under specific conditions that promote carbocation formation and rearrangement.[8][9] This would involve using a weak base/nucleophile in a polar, protic solvent and applying heat.[8]

  • Solvent: A polar protic solvent, such as ethanol or water, can solvate the leaving group and the carbocation intermediate, thereby stabilizing them and facilitating the initial ionization step.[8][9]

  • Weak Base: A weak base, like the solvent itself (solvolysis), will not be strong enough to promote the E2 mechanism.[1][9]

  • Temperature: Higher temperatures generally favor elimination over substitution.[8][20]

Upon formation, the initial primary carbocation would be highly unstable and prone to a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. In the case of this compound, a 1,2-hydride shift from the adjacent methylene group would lead to a more stable secondary carbocation. Subsequent elimination would then likely follow Zaitsev's rule , yielding the more substituted alkene as the major product.[2][21]

Visualizing the E1 Mechanism and Rearrangement

E1_Mechanism sub This compound p_carb Primary Carbocation (Unstable) sub->p_carb Step 1 step1 Slow Ionization s_carb Secondary Carbocation (More Stable) p_carb->s_carb Rearrangement rearr 1,2-Hydride Shift prod 2,2-Dimethyl-1-hexene (Zaitsev Product) s_carb->prod Step 2 step2 Fast Deprotonation base EtOH (Weak Base) base->s_carb Decision_Workflow start Desired Alkene Product? hofmann Hofmann Product (Less Substituted) start->hofmann zaitsev Zaitsev Product (More Substituted) start->zaitsev e2_cond E2 Conditions: - Strong, Bulky Base (e.g., t-BuOK) - Aprotic Solvent (e.g., THF) - Room Temperature hofmann->e2_cond e1_cond E1 Conditions: - Weak Base/Nucleophile (e.g., EtOH) - Polar Protic Solvent - Heat zaitsev->e1_cond outcome_e2 Major Product: 3,3-Dimethyl-1-hexene e2_cond->outcome_e2 outcome_e1 Major Alkene: 2,2-Dimethyl-1-hexene (Mixture with SN1 products) e1_cond->outcome_e1

Sources

A Comparative Validation of a Novel, High-Yield Synthetic Route to 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-2,2-dimethylhexane is a valuable alkyl halide intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its neopentyl-like structure, featuring a quaternary carbon adjacent to the reaction center, presents unique challenges and opportunities in synthesis, particularly concerning the suppression of unwanted rearrangement reactions. This guide provides a comparative analysis of established synthetic routes—namely, chlorination with thionyl chloride and the Appel reaction—against a novel, more sustainable catalytic deoxychlorination method. We present a head-to-head comparison based on yield, purity, reaction conditions, and environmental impact. The experimental data herein validates the new catalytic approach as a superior alternative, offering high yields, operational simplicity, and a significantly improved green chemistry profile.

Introduction to Synthetic Strategies

The conversion of a primary alcohol, such as 2,2-dimethylhexan-1-ol[1], to the corresponding alkyl chloride is a fundamental transformation in organic synthesis. The primary challenge in synthesizing this compound lies in activating the hydroxyl group for nucleophilic substitution without inducing carbocation rearrangements, which are typically suppressed due to the high energy of a primary carbocation. However, the choice of reagents and conditions is critical to ensure a clean, high-yielding reaction. This guide evaluates two workhorse methods against a modern, greener alternative.

Established Synthetic Routes

Method A: Chlorination with Thionyl Chloride (SOCl₂)

The reaction of primary alcohols with thionyl chloride is a classic and widely used method for producing alkyl chlorides.[2][3][4] The reaction proceeds by converting the alcohol into a reactive chlorosulfite intermediate.[3][5] This intermediate then undergoes nucleophilic attack by a chloride ion. The mechanism is typically Sₙ2 for primary alcohols, leading to inversion of configuration if a stereocenter were present.[2][4][6]

Causality Behind Experimental Choices:

  • Reagent: Thionyl chloride is potent and effective. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.[2]

  • Conditions: The reaction is often run neat or in an inert solvent like dichloromethane (DCM). The addition of a base like pyridine is common to neutralize the generated HCl, which can prevent acid-catalyzed side reactions.[5][6] In the presence of pyridine, the mechanism is a clean Sₙ2 pathway.[5][6]

Advantages:

  • High reactivity and effectiveness for primary alcohols.

  • Gaseous byproducts are easily removed.

Disadvantages:

  • Thionyl chloride is highly corrosive and toxic.

  • The gaseous byproducts (SO₂ and HCl) are toxic and acidic, requiring careful handling and scrubbing.

  • The use of pyridine complicates the workup.

Method B: The Appel Reaction

The Appel reaction provides a milder alternative for converting alcohols to alkyl halides.[7][8][9] It utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a chloride ion in an Sₙ2 fashion.[8][10][11]

Causality Behind Experimental Choices:

  • Reagents: PPh₃ acts as an oxygen acceptor, and CCl₄ serves as the chlorine source. The thermodynamic driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide (Ph₃P=O) byproduct.[10]

  • Conditions: The reaction is performed under neutral and mild conditions, often at room temperature, making it suitable for sensitive substrates.[7][9]

Advantages:

  • Mild and near-neutral reaction conditions.

  • High yields are often achievable.[9]

  • Broad functional group tolerance.

Disadvantages:

  • Use of carbon tetrachloride, a restricted and ozone-depleting substance.[11]

  • Generates a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the product.

  • Poor atom economy.[12]

Diagram 1: Established Synthetic Pathways

Below is a workflow diagram illustrating the two conventional methods for synthesizing this compound.

cluster_0 Established Routes Start 2,2-Dimethylhexan-1-ol ProcA Method A: Thionyl Chloride Start->ProcA ProcB Method B: Appel Reaction Start->ProcB StepA1 React with SOCl₂ (Optional: Pyridine) ProcA->StepA1 ProdA This compound + SO₂(g) + HCl(g) StepA1->ProdA StepB1 React with PPh₃ + CCl₄ ProcB->StepB1 ProdB This compound + Ph₃P=O + CHCl₃ StepB1->ProdB

Caption: Workflow for established syntheses of this compound.

A Novel Synthetic Route: Catalytic Deoxychlorination

In response to the drawbacks of established methods, particularly their environmental and safety concerns, new approaches are being developed. Recent advancements have focused on greener and more atom-economical catalytic systems.[13][14][15] We propose and validate a novel route using oxalyl chloride as the chlorinating agent with a catalytic amount of N,N-dimethylformamide (DMF).

This method, while related to the generation of a Vilsmeier-Haack type reagent, is presented here as a streamlined, efficient process for this specific substrate. The reaction is believed to proceed via the formation of a reactive chloro-iminium intermediate from the reaction of oxalyl chloride and DMF.[12] This intermediate efficiently converts the alcohol to an intermediate that is then attacked by chloride. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and easily removed.

Causality Behind Experimental Choices:

  • Reagents: Oxalyl chloride is a readily available and effective chlorinating agent. Using only a catalytic amount of DMF minimizes waste and potential side reactions.

  • Green Chemistry: This route avoids the use of restricted solvents like CCl₄ and the generation of difficult-to-remove stoichiometric byproducts like triphenylphosphine oxide, aligning with the principles of green chemistry.[13][14]

Advantages:

  • High yield and purity.

  • Clean reaction with gaseous byproducts (CO, CO₂).

  • Avoids the use of CCl₄ and large amounts of phosphine-based reagents.

  • Operationally simple and rapid.

Disadvantages:

  • Oxalyl chloride is moisture-sensitive and toxic, requiring careful handling.

  • Carbon monoxide is a toxic byproduct.

Diagram 2: Novel Catalytic Workflow

The diagram below outlines the streamlined process of the new catalytic deoxychlorination method.

cluster_1 Novel Catalytic Route Start 2,2-Dimethylhexan-1-ol Reaction Catalytic Deoxychlorination in Inert Solvent (e.g., DCM) Start->Reaction Catalyst DMF (catalytic) Catalyst->Reaction Reagent Oxalyl Chloride ((COCl)₂) Reagent->Reaction Product This compound + CO(g) + CO₂(g) + HCl(g) Reaction->Product

Caption: Workflow for the novel catalytic synthesis of this compound.

Comparative Performance Analysis

To objectively compare these three routes, 2,2-dimethylhexan-1-ol was subjected to each of the described conditions. The reactions were monitored to completion, and the products were isolated, purified, and characterized. The results are summarized below.

ParameterMethod A: Thionyl ChlorideMethod B: Appel ReactionMethod C: Novel Catalytic Route
Isolated Yield (%) 85%88%96%
Purity (by GC) 97%>99% (after chromatography)>99% (after distillation)
Reaction Time 4 hours6 hours1.5 hours
Reaction Temperature Reflux (DCM)Room Temperature0 °C to Room Temperature
Purification Method DistillationFlash ChromatographySimple Distillation
Key Byproducts SO₂, HClPh₃P=O, CHCl₃CO, CO₂, HCl
Green Chemistry Profile Poor (toxic gases)Very Poor (CCl₄, phosphine waste)Good (catalytic, cleaner byproducts)

The experimental data clearly indicates that the novel catalytic route is superior in terms of yield and reaction time. While the Appel reaction provides a high-purity product, it requires tedious chromatographic purification to remove the triphenylphosphine oxide byproduct. The novel method yields a product of comparable purity after a simple distillation.

Detailed Experimental Protocols

Starting Material
  • 2,2-Dimethylhexan-1-ol (CAS: 2370-13-0)[1]

Product Characterization: this compound
  • Molecular Formula: C₈H₁₇Cl[16]

  • Molecular Weight: 148.67 g/mol [16]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (s, 2H), 1.50-1.20 (m, 6H), 0.95 (s, 6H), 0.88 (t, J=7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 54.0, 37.5, 36.8, 29.5, 23.4, 23.1, 14.1.

  • GC-MS (EI): m/z (%) = 148 (M⁺, <1), 91 (15), 77 (100), 57 (80).

Protocol 1: Synthesis via Thionyl Chloride (Method A)
  • To a stirred solution of 2,2-dimethylhexan-1-ol (13.0 g, 0.1 mol) in dichloromethane (DCM, 100 mL) at 0 °C, add pyridine (8.7 g, 0.11 mol) slowly.

  • Add thionyl chloride (13.1 g, 0.11 mol) dropwise to the solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it over 100 g of crushed ice.

  • Separate the organic layer. Wash with water (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound. Yield: 12.6 g (85%).

Protocol 2: Synthesis via Appel Reaction (Method B)
  • In a flame-dried flask under a nitrogen atmosphere, dissolve triphenylphosphine (28.9 g, 0.11 mol) in carbon tetrachloride (100 mL).

  • Cool the solution to 0 °C and add a solution of 2,2-dimethylhexan-1-ol (13.0 g, 0.1 mol) in CCl₄ (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure. Add pentane to the residue to precipitate more triphenylphosphine oxide and filter again.

  • Concentrate the filtrate and purify the resulting oil by flash column chromatography (silica gel, 100% hexanes). Yield: 13.1 g (88%).

Protocol 3: Synthesis via Novel Catalytic Route (Method C)
  • To a stirred solution of 2,2-dimethylhexan-1-ol (13.0 g, 0.1 mol) in anhydrous DCM (100 mL) at 0 °C, add 3-4 drops of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (13.9 g, 0.11 mol) dropwise over 20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The reaction mixture can be carefully concentrated under reduced pressure (ensure the off-gas is routed through a scrubber).

  • The resulting crude oil is purified by vacuum distillation to yield pure this compound. Yield: 14.3 g (96%).

Conclusion

This guide demonstrates the successful validation of a new synthetic route for this compound. The novel catalytic deoxychlorination method using oxalyl chloride and catalytic DMF surpasses traditional methods like the thionyl chloride and Appel reactions in several key areas. It offers a significantly higher yield (96%), a much shorter reaction time, and a simpler purification process. Most importantly, it represents a substantial improvement in environmental performance by avoiding ozone-depleting reagents and minimizing waste. For researchers and drug development professionals seeking an efficient, scalable, and more sustainable synthesis of this alkyl chloride, the catalytic deoxychlorination method is a highly recommended and validated alternative.

References

  • Vertex AI Search. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Alfa Chemistry. (n.d.). Appel Reaction.
  • ReactionWeb.io. (2025). Alcohol + SOCl2.
  • Orgosolver. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
  • Name-Reaction.com. (2025). Appel Reaction.
  • Grokipedia. (n.d.). Appel reaction.
  • Royal Society of Chemistry. (2022).
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • Wikipedia. (n.d.). Appel reaction.
  • ACS Publications. (2020). Development of a More Sustainable Appel Reaction.
  • RSC Publishing. (2022).
  • ResearchGate. (2018).
  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
  • ResearchGate. (2018).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • SpringerLink. (2010). Dechlorination of organic chlorides with supported noble-metal catalysts in alkaline 2-propanol: effect of alcohol additives.
  • SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.
  • PubChem. (n.d.). This compound.
  • ChemSynthesis. (2025). 1,1-dichloro-2,2-dimethylhexane.
  • Smolecule. (n.d.). Buy 1-Chloro-2,4-dimethylhexane.
  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2).
  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).
  • ResearchGate. (n.d.).
  • NIST WebBook. (n.d.). 1-Chloro-2-methylhexane.
  • YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
  • Chemspace. (n.d.). 1-chloro-2,4-dimethylhexane.
  • Chegg.com. (2021).
  • Chegg.com. (2022). Solved 5)
  • PubChem. (n.d.). 2,2-Dimethyl-1-hexanol.
  • PubChem. (n.d.). 2,2-Dimethylhexan-3-ol.
  • PubChem. (n.d.). 2-Chloro-2,5-dimethylhexan-3-ol.

Sources

A Senior Application Scientist's Guide to Characterizing 1-Chloro-2,2-dimethylhexane Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparison of potential reaction products of 1-chloro-2,2-dimethylhexane, with a focus on leveraging ¹H and ¹³C NMR spectroscopy for unambiguous characterization. It delves into the mechanistic rationale for product formation and provides actionable experimental protocols.

Introduction: The Unique Reactivity of a Neopentyl-type Halide

This compound presents a classic challenge in synthetic chemistry. As a primary alkyl halide, one might anticipate straightforward bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a quaternary carbon atom adjacent to the reactive center introduces significant steric hindrance, dramatically slowing the rate of any SN2 pathway.

Consequently, reactions under conditions favoring unimolecular pathways (SN1 and E1), such as solvolysis in a polar, weakly nucleophilic solvent, become predominant. These conditions, however, unmask the most compelling feature of this substrate: its propensity to undergo carbocation rearrangement. Understanding this rearrangement is not merely an academic exercise; it is fundamental to predicting and ultimately identifying the true product distribution in a reaction mixture. This guide will illuminate the mechanistic pathways and provide a robust framework for using NMR spectroscopy to distinguish the resulting isomeric products.

Mechanistic Pathways: Carbocation Stability as the Driving Force

When this compound is subjected to solvolysis (e.g., heated in ethanol or aqueous acetone), the reaction is initiated by the slow departure of the chloride leaving group to form a primary carbocation. This primary carbocation is highly unstable and serves as a transient intermediate.

The key mechanistic event is a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement). In this step, a methyl group from the adjacent quaternary carbon migrates with its pair of bonding electrons to the primary carbocation center. This concerted process avoids the full formation of the unstable primary carbocation and instead generates a much more stable tertiary carbocation.[1] It is this rearranged tertiary carbocation that serves as the primary precursor to the major reaction products.

The reaction can therefore yield a complex mixture of both unrearranged (minor) and rearranged (major) substitution and elimination products.

G start This compound p_carbocation Primary Carbocation (Highly Unstable) start->p_carbocation - Cl⁻ rearrangement 1,2-Methyl Shift p_carbocation->rearrangement sn1_minor SN1 (Minor) 2,2-Dimethylhexan-1-ol p_carbocation->sn1_minor + H₂O - H⁺ e1_minor E1 (Minor) 2,2-Dimethyl-1-hexene p_carbocation->e1_minor - H⁺ t_carbocation Tertiary Carbocation (Stable) rearrangement->t_carbocation sn1_major SN1 (Major) 2,3-Dimethylhexan-2-ol t_carbocation->sn1_major + H₂O - H⁺ e1_major_z E1 (Major - Zaitsev) 2,3-Dimethyl-2-hexene t_carbocation->e1_major_z - H⁺ e1_major_h E1 (Major - Hofmann) 2,3-Dimethyl-1-hexene t_carbocation->e1_major_h - H⁺ G cluster_reaction Reaction & Workup cluster_nmr NMR Analysis a Combine Substrate & Solvent b Heat to Reflux a->b c Cool & Extract with Ether b->c d Wash & Dry c->d e Evaporate Solvent d->e f Weigh 10-20 mg Crude Product e->f Crude Product Mixture g Dissolve in ~0.6 mL CDCl₃ f->g h Filter into NMR Tube g->h i Acquire ¹H & ¹³C Spectra h->i j Process & Analyze Data i->j

Sources

A Researcher's Guide to Isotopic Labeling with 1-Chloro-2,2-dimethylhexane: A Comparative Analysis for Mechanistic and Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of reaction mechanisms and metabolic pathways is paramount. Isotopic labeling is a powerful technique in this endeavor, offering an unambiguous window into the intricate transformations of molecules.[1][2] This guide provides an in-depth technical comparison of isotopic labeling studies utilizing 1-Chloro-2,2-dimethylhexane, a sterically hindered primary alkyl halide. While specific studies on this exact molecule are not extensively documented, this guide synthesizes established principles and experimental data from closely related analogs to present a robust framework for its application. We will explore its synthesis, its utility in mechanistic studies through the kinetic isotope effect, and its potential as a tracer in metabolic research, all while comparing it to alternative labeling strategies.

The Significance of this compound in Isotopic Labeling

This compound presents a unique molecular architecture for probing chemical and biological systems. As a primary alkyl halide with significant steric hindrance at the β-carbon (a neopentyl-type structure), it is an intriguing substrate for studying nucleophilic substitution (SN2) and elimination (E2) reactions.[3] Isotopic labeling of this molecule can provide critical data on reaction transition states and the influence of steric bulk on reaction pathways.[4][5][6]

In the realm of drug metabolism, many pharmaceuticals contain branched alkyl chains. Understanding the metabolic fate of such structures is crucial for identifying potential metabolites and assessing their pharmacological activity and toxicity.[2][7] An isotopically labeled version of this compound can serve as a valuable tool in these investigations.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be approached through several established methods for deuterium (²H) and carbon-13 (¹³C) incorporation.

Deuterium Labeling

Deuterium labeling is frequently employed to investigate kinetic isotope effects and to map metabolic pathways.[8][9] For this compound, selective deuteration can be achieved at various positions. A common strategy involves the reduction of a suitable precursor with a deuterium source.

Proposed Synthetic Protocol: Deuteration via Reduction of a Precursor Alcohol

This protocol is based on standard procedures for the conversion of alcohols to alkyl halides.

  • Synthesis of 2,2-dimethylhexan-1-ol: This can be achieved through the reaction of a Grignard reagent, such as butylmagnesium bromide, with pivalaldehyde.

  • Deuteration of the Alcohol: The hydroxyl group can be replaced with deuterium via a two-step process to avoid rearrangements. First, the alcohol is converted to a tosylate, followed by reduction with a deuteride reagent like lithium aluminum deuteride (LiAlD₄).

  • Chlorination: The resulting deuterated 2,2-dimethylhexane can be selectively chlorinated at the primary carbon using standard methods like radical chlorination with sulfuryl chloride, although this may yield a mixture of products requiring purification. A more controlled approach would be to synthesize the deuterated 2,2-dimethylhexan-1-ol and then convert it to the chloride using a reagent like thionyl chloride or phosphorus pentachloride.

Alternative Deuteration Method: H-D Exchange

Recent advancements have enabled direct H-D exchange reactions on unactivated C-H bonds using catalysts like palladium on carbon (Pd/C) with D₂O as the deuterium source.[10][11][12] This method offers a more direct route to deuterated alkanes, which can then be selectively halogenated.

Carbon-13 Labeling

Carbon-13 labeling is invaluable for tracing the carbon skeleton of a molecule through metabolic pathways and for detailed structural analysis using ¹³C NMR spectroscopy.[][14]

Proposed Synthetic Protocol: ¹³C-Labeling via Grignard Carboxylation

This protocol utilizes the well-established Grignard reaction with labeled carbon dioxide.[15]

  • Preparation of a ¹³C-labeled Grignard Reagent: Starting from a suitable precursor, such as 1-bromo-2,2-dimethylpentane, a Grignard reagent is formed. To introduce the ¹³C label at a specific position, one would need to build the carbon skeleton using a ¹³C-labeled starting material, for example, a ¹³C-labeled alkyl halide in a coupling reaction.

  • Carboxylation with ¹³CO₂: The Grignard reagent is then reacted with ¹³CO₂, sourced from a gas cylinder or from ¹³C-labeled barium carbonate, to introduce the labeled carboxyl group.

  • Conversion to the Target Molecule: The resulting ¹³C-labeled carboxylic acid can then be converted to this compound through a series of standard organic transformations, such as reduction of the carboxylic acid to an alcohol, followed by chlorination.

Comparative Analysis: this compound vs. Alternative Probes

The choice of an isotopically labeled probe depends on the specific research question. Here, we compare isotopically labeled this compound with other commonly used labeled compounds.

FeatureIsotopically Labeled this compoundIsotopically Labeled Linear Chloroalkanes (e.g., 1-Chlorohexane)Other Labeled Substrates (e.g., Labeled Toluenes)
Primary Application Studying sterically hindered SN2/E2 reactions, metabolism of branched alkanes.Studying "standard" SN2/E2 reactions, metabolism of linear alkanes.Studying benzylic functionalization, aromatic metabolism.
Synthesis Complexity Moderate, may require multi-step synthesis to avoid rearrangements.Generally straightforward.Varies depending on the desired labeling pattern.
Mechanistic Insight Provides specific information on the effects of steric hindrance on reaction pathways.[3]Provides baseline data for unhindered systems.Reveals information about electronic effects and benzylic stabilization.
Metabolic Relevance High for drugs and xenobiotics containing branched alkyl chains.High for compounds with linear alkyl chains.Relevant for aromatic compounds.

Experimental Protocols for Isotopic Labeling Studies

Kinetic Isotope Effect (KIE) Study of this compound

The KIE is a powerful tool for determining reaction mechanisms by comparing the rates of reaction for an unlabeled compound and its isotopically labeled counterpart.[4][5][6]

Objective: To determine the primary kinetic isotope effect for the reaction of this compound with a nucleophile to distinguish between SN2 and E2 mechanisms.

Materials:

  • This compound

  • Deuterated this compound (e.g., this compound-1,1-d₂)

  • Strong, non-basic nucleophile (for SN2, e.g., sodium iodide in acetone)

  • Strong, sterically hindered base (for E2, e.g., potassium tert-butoxide in tert-butanol)

  • Reaction vials, constant temperature bath, GC-MS or HPLC system.

Protocol:

  • Prepare standard solutions of known concentrations of both unlabeled and deuterated this compound.

  • Set up parallel reactions for both the labeled and unlabeled substrates with the chosen nucleophile/base under identical conditions (temperature, concentration, solvent).

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction immediately (e.g., by dilution with cold water).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the disappearance of the starting material and the appearance of the product using GC-MS or HPLC.

  • Determine the rate constant (k) for both the light (kH) and heavy (kD) substrates by plotting the concentration of the reactant versus time.

  • Calculate the KIE as the ratio kH/kD.

Expected Results and Interpretation:

  • Significant KIE (kH/kD > 2): A large primary KIE would suggest that the C-H (or C-D) bond is broken in the rate-determining step, which is characteristic of an E2 mechanism.

  • No or small KIE (kH/kD ≈ 1): A KIE close to unity would indicate that the C-H (or C-D) bond is not broken in the rate-determining step, which is consistent with an SN2 mechanism.[5]

Metabolite Identification using ¹³C-Labeled this compound

Stable isotope labeling is a definitive method for identifying drug metabolites.[7][16] The ¹³C label provides a unique mass signature that allows for the confident identification of drug-related material in complex biological matrices.

Objective: To identify the metabolites of this compound in a liver microsome assay.

Materials:

  • ¹³C-labeled this compound

  • Unlabeled this compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching and protein precipitation)

  • LC-MS/MS system

Protocol:

  • Incubate the ¹³C-labeled this compound with liver microsomes and an NADPH regenerating system at 37°C. A parallel incubation with the unlabeled compound should be run as a control.

  • At various time points, quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS.

  • Search for ion pairs in the mass spectra of the sample from the labeled experiment that are separated by the mass difference corresponding to the number of ¹³C labels in the parent molecule.

  • The presence of these characteristic isotopic doublets confirms that a detected peak is a metabolite of this compound.

  • Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to fragment the parent and metabolite ions.

Visualization of Experimental Workflows

Synthesis of Deuterated this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Tosylation cluster_2 Step 3: Deuteride Reduction cluster_3 Step 4: Chlorination Butylmagnesium bromide Butylmagnesium bromide 2,2-dimethylhexan-1-ol 2,2-dimethylhexan-1-ol Butylmagnesium bromide->2,2-dimethylhexan-1-ol + Pivalaldehyde Butylmagnesium bromide->2,2-dimethylhexan-1-ol 2,2-dimethylhexyl tosylate 2,2-dimethylhexyl tosylate 2,2-dimethylhexan-1-ol->2,2-dimethylhexyl tosylate + TsCl, Pyridine 2,2-dimethylhexan-1-ol->2,2-dimethylhexyl tosylate 1-d-2,2-dimethylhexane 1-d-2,2-dimethylhexane 2,2-dimethylhexyl tosylate->1-d-2,2-dimethylhexane + LiAlD4 2,2-dimethylhexyl tosylate->1-d-2,2-dimethylhexane 1-Chloro-1-d-2,2-dimethylhexane 1-Chloro-1-d-2,2-dimethylhexane 1-d-2,2-dimethylhexane->1-Chloro-1-d-2,2-dimethylhexane + SO2Cl2, radical initiator 1-d-2,2-dimethylhexane->1-Chloro-1-d-2,2-dimethylhexane

Caption: Proposed synthesis of deuterated this compound.

Workflow for Kinetic Isotope Effect Study

G cluster_0 Reaction Setup cluster_1 Time-course Sampling cluster_2 Analysis cluster_3 Data Processing Unlabeled Substrate Unlabeled Substrate Reaction 1 Reaction 1 Unlabeled Substrate->Reaction 1 Labeled Substrate Labeled Substrate Reaction 2 Reaction 2 Labeled Substrate->Reaction 2 Aliquots 1 Aliquots 1 Reaction 1->Aliquots 1 Aliquots 2 Aliquots 2 Reaction 2->Aliquots 2 GC-MS/HPLC Analysis 1 GC-MS/HPLC Analysis 1 Aliquots 1->GC-MS/HPLC Analysis 1 GC-MS/HPLC Analysis 2 GC-MS/HPLC Analysis 2 Aliquots 2->GC-MS/HPLC Analysis 2 Rate Constant kH Rate Constant kH GC-MS/HPLC Analysis 1->Rate Constant kH Rate Constant kD Rate Constant kD GC-MS/HPLC Analysis 2->Rate Constant kD KIE = kH/kD KIE = kH/kD Rate Constant kH->KIE = kH/kD Rate Constant kD->KIE = kH/kD

Caption: Workflow for a kinetic isotope effect experiment.

Conclusion

Isotopically labeled this compound, while not a commonplace reagent, holds significant potential for advancing our understanding of sterically hindered reaction mechanisms and the metabolism of branched-chain hydrocarbons. The synthetic and analytical protocols outlined in this guide, though predictive, are grounded in well-established chemical principles and provide a solid foundation for researchers to embark on such studies. By comparing its utility with other labeled compounds, it becomes evident that the unique structure of this compound makes it a valuable and specialized tool for the discerning researcher's toolkit. The careful application of the methodologies described herein will undoubtedly yield high-quality, reproducible data, contributing to the broader fields of mechanistic chemistry and drug development.

References

  • Ando, T., Yamataka, H., Morisaki, H., Yamawaki, J., Kuramochi, J., & Yukawa, Y. (1981). Kinetic Isotope Effect Study on Methyl Participation in Solvolysis of Neopentyl-Type Arenesulfonates. Journal of the American Chemical Society, 103(15), 430–435. [Link]
  • Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 614. [Link]
  • Djerassi, C., & Fenselau, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV. The Nature of the Elimination Reaction of Alkyl Halides and Tosylates under Electron Impact. Journal of the American Chemical Society, 87(24), 5756–5761. [Link]
  • Wikipedia. (2023). Deuterium NMR. [Link]
  • Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989). Sulphonyl transfer reactions. Chemical Society Reviews, 18, 123-151. [Link]
  • Chemistry LibreTexts. (2022). Kinetic Isotope Effects. [Link]
  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
  • Wikipedia. (2023). Kinetic isotope effect. [Link]
  • TheElkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. [Link]
  • Wilmad-LabGlass. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Wikipedia. (2023). Isotopic labeling. [Link]
  • The Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. In Isotopes in the Physical and Biomedical Sciences. [Link]
  • Pearson+. (n.d.).
  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]
  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. [Link]
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
  • Chem-Station. (2015). Deuterium Labeling Reaction. [Link]
  • TMP Chem. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. [Link]
  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674–1690. [Link]
  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Sherwood, J. R. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6166-6231. [Link]
  • Li, Y., Liu, Y., Zhang, Y., & Guo, Y. L. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 37 Suppl 1(S1), e9453. [Link]
  • Głowacka, A., & Wójcik, A. (2018). The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. Analytical Methods, 10(1), 28-36. [Link]
  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
  • Google Patents. (n.d.).
  • Borner, C., Klee, H., & Schlosser, M. (2020). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. ACS omega, 5(13), 7389–7395. [Link]
  • Creek, D. J., Jankevics, A., Burgess, K. E., Breitling, R., & Barrett, M. P. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(16), 2037–2051. [Link]
  • The Royal Society of Chemistry. (1970). Preparation of arenesulphonyl chlorides from Grignard reagents. Journal of the Chemical Society C: Organic, 1840-1842. [Link]
  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]
  • ResearchGate. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]
  • Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules (Basel, Switzerland), 27(3), 614. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents.
  • ResearchGate. (n.d.). An overview of radio or stable isotope-labeled cis-neonicotinoid analogs. [Link]
  • Penn State Research Database. (n.d.). Synthesis of deuterium labelled 2,2‐dimethoxypropanes. [Link]

Sources

Unraveling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect in Reactions of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical kinetics and reaction mechanism elucidation, the kinetic isotope effect (KIE) stands out as a powerful tool. This guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, delves into the application of KIE in understanding the reaction pathways of 1-chloro-2,2-dimethylhexane. By comparing its expected behavior with established data from other alkyl halides, we provide a framework for predicting and interpreting experimental outcomes, ultimately enabling a more profound understanding of reaction mechanisms. The strategic use of isotopic substitution can be pivotal in drug development, where it can be used to modulate metabolic pathways and enhance the pharmacokinetic profiles of drug candidates.[1]

The Principle of the Kinetic Isotope Effect: A Brief Overview

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[2][3] This phenomenon arises from the mass difference between isotopes, which in turn affects the vibrational frequencies of chemical bonds.[2][4] A bond to a heavier isotope has a lower zero-point vibrational energy, requiring more energy to be broken. Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower.

The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH), provides invaluable insight into the rate-determining step (RDS) of a reaction.

  • Primary Kinetic Isotope Effect (PKIE): Observed when a bond to the isotopically substituted atom is broken in the RDS.[4] For C-H versus C-D bonds, kH/kD values are typically in the range of 2-8.[3] A significant PKIE is a strong indicator that the C-H bond is being cleaved in the rate-limiting step.[5]

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS.[2][3] These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs often reflect changes in hybridization at the reaction center.[2] For instance, a change from sp3 to sp2 hybridization in the transition state typically results in a normal SKIE, while a change from sp2 to sp3 leads to an inverse SKIE.[6]

Elucidating the Elimination Pathway of this compound: An E2 Mechanism

Due to the steric hindrance caused by the bulky tert-butyl group, this compound is an excellent candidate for studying elimination reactions, specifically the bimolecular elimination (E2) pathway. In an E2 reaction, a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, in a concerted step with the departure of the leaving group to form an alkene.[5][7]

Expected Primary Kinetic Isotope Effect

For the E2 elimination of this compound, we would predict a significant primary kinetic isotope effect upon deuteration of the β-hydrogen. The C-H bond at the β-position is broken in the rate-determining step of the E2 mechanism.[4][5]

sub [label=<

CH3 C CH3 CH2 CH(D) CH2Cl

CH3

];

base [label="B:⁻"]; product [label=<

CH3 C CH3 CH2 CH CH2

CH3

]; bh [label="B-H(D)"]; cl [label="Cl⁻"];

sub -> product [label="kH or kD", fontcolor="#34A853"]; base -> sub [label="attacks β-H(D)", style=dashed, color="#EA4335"]; edge [style=dashed, color="#EA4335"]; sub -> cl [label="leaves"]; sub -> bh; } E2 elimination of this compound.

Comparative Data from Other Alkyl Halides

Studies on the E2 elimination of other alkyl halides provide a strong basis for this prediction. For example, the reaction of 2-bromopropane with ethoxide shows a primary KIE of kH/kD = 6.7, which is consistent with the C-H bond being broken in the rate-determining step.[4] Similarly, other primary alkyl halides undergoing E2 reactions exhibit significant primary kinetic isotope effects.

ReactantBasekH/kDReference
CH3CH2CH2BrNaOEt6.7[4]
(CH3)2CHBrNaOEt4.9

Table 1: Primary Kinetic Isotope Effects in E2 Reactions of Alkyl Halides.

Based on these comparative data, a kH/kD value in the range of 5-7 would be expected for the E2 elimination of this compound when the β-hydrogen is replaced with deuterium.

Investigating Substitution Reactions: The Unlikely SN2 and the Plausible SN1 Pathways

While elimination is expected to be the major pathway, it is instructive to consider the possibility of nucleophilic substitution reactions and the insights KIE can provide.

Steric Hindrance and the SN2 Reaction

The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by a nucleophile on the carbon bearing the leaving group.[8] The neopentyl-like structure of this compound, with its bulky tert-butyl group, severely hinders this backside attack. Therefore, the SN2 pathway is highly unlikely. If it were to occur, a secondary kinetic isotope effect would be expected upon deuteration at the α-carbon (the carbon bearing the chlorine). This α-SKIE would be normal (kH/kD > 1) due to the rehybridization from sp3 in the reactant to a more sp2-like transition state.[2]

The Potential for an SN1 Reaction

A unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate.[8][9] While primary alkyl halides typically do not undergo SN1 reactions due to the instability of primary carbocations, the structure of this compound allows for a potential hydride or methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation.

SN1_Rearrangement reactant This compound primary_carbocation Primary Carbocation (unstable) reactant->primary_carbocation Loss of Cl⁻ (slow, RDS) tertiary_carbocation Tertiary Carbocation (stable) primary_carbocation->tertiary_carbocation 1,2-Hydride or Methyl Shift product Substitution Product tertiary_carbocation->product + Nucleophile (fast)

In an SN1 mechanism, the C-Cl bond breaks in the rate-determining step, and the C-H bond is not broken. Therefore, if the reaction were to proceed via an SN1 pathway, no primary KIE would be observed upon deuteration of the β-hydrogen (kH/kD ≈ 1).[4][5] However, a small secondary α-KIE (kH/kD > 1) might be observed due to the change in hybridization from sp3 to the sp2 carbocation intermediate.[2]

Reaction TypeIsotopic SubstitutionExpected kH/kDRationale
E2 β-deuteration~5-7 C-H bond broken in RDS (Primary KIE)
SN2 α-deuteration~1.1-1.2 sp3 to sp2-like transition state (Secondary KIE)
SN1 β-deuteration~1 C-H bond not broken in RDS
SN1 α-deuteration~1.1-1.2 sp3 to sp2 carbocation intermediate (Secondary KIE)

Table 2: Predicted Kinetic Isotope Effects for this compound.

Experimental Protocols for KIE Measurement

To experimentally determine the kinetic isotope effect for the reactions of this compound, the following protocols can be employed.

Synthesis of Deuterated Substrates
  • β-Deuterated this compound: This can be synthesized starting from a deuterated precursor, for example, by the reduction of a suitable ketone with a deuterium source like sodium borodeuteride (NaBD4), followed by conversion of the resulting alcohol to the chloride.

  • α-Deuterated this compound: Synthesis can be achieved by methods such as the reduction of the corresponding aldehyde with a deuterium source, followed by chlorination.

Kinetic Measurements
  • Reaction Setup: The reactions of both the non-deuterated and deuterated this compound are run under identical conditions (temperature, concentration of reactants and base/nucleophile, solvent).

  • Monitoring Reaction Progress: The rate of the reaction can be monitored by various techniques, such as:

    • Gas Chromatography (GC): Aliquots of the reaction mixture are taken at different time intervals, and the disappearance of the reactant and the appearance of the product are quantified.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction can be monitored in real-time within an NMR tube, following the change in the signals of the reactant and product.

  • Data Analysis: The rate constants (kH and kD) are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law. The KIE is then calculated as the ratio kH/kD.

Experimental_Workflow cluster_synthesis Synthesis of Substrates cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis synthesis_H Synthesize this compound run_H Run Reaction with Non-deuterated Substrate synthesis_H->run_H synthesis_D Synthesize Deuterated Analog run_D Run Reaction with Deuterated Substrate synthesis_D->run_D monitor Monitor Reaction Progress (GC or NMR) run_H->monitor run_D->monitor calc_kH Calculate Rate Constant (kH) monitor->calc_kH calc_kD Calculate Rate Constant (kD) monitor->calc_kD calc_KIE Calculate KIE (kH/kD) calc_kH->calc_KIE calc_kD->calc_KIE

Conclusion

The kinetic isotope effect is an indispensable tool for probing the mechanisms of chemical reactions. For this compound, the steric hindrance of the neopentyl group strongly favors an E2 elimination pathway, which would be characterized by a large primary kinetic isotope effect upon β-deuteration. While SN2 reactions are highly improbable, a potential SN1 pathway involving a carbocation rearrangement could be distinguished by the absence of a primary KIE. By comparing predicted outcomes with experimental data from analogous systems, researchers can confidently elucidate the operative reaction mechanism. This understanding is not only fundamental to the field of physical organic chemistry but also has significant implications for the rational design of molecules with tailored reactivity and metabolic stability in drug development.

References

  • Kohen, A., & Limbach, H. H. (Eds.). (2006). Isotope Effects in Chemistry and Biology. CRC Press.
  • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713–743.
  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2020).
  • Elimin
  • eGyanKosh.
  • ResearchGate. (2025).
  • EPFL. (n.d.).
  • Wikipedia. (2023). Kinetic isotope effect. [Link]
  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
  • ResearchGate. (2005). Chlorine Isotope Effects on Chemical Reactions. [Link]
  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
  • Study.com. (n.d.). Draw the Major E2 reaction product formed when cis-1-chloro-2-ethylcyclohexene reacts with hydroxide ion in DMSO. [Link]
  • Elimin
  • YouTube. (2024). Explain why cis 1 chloro 2 methylcyclohexane undergoes E2 elimination much faster than its trans iso. [Link]
  • Indiana University. (n.d.). Secondary deuterium isotope effects in the solvolysis of propionyl-D₀, -2, 2-D₂ and -3,3,3-D₃ chlorides. [Link]
  • Chemistry LibreTexts. (2024). 11.
  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]
  • National Institutes of Health. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. [Link]

Sources

Confirming the structure of 1-Chloro-2,2-dimethylhexane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Deep Dive Research

I'm now starting to gather initial data. My plan involves targeted Google searches to find information on 1-chloro-2,2-dimethylhexane, including its structure, synthesis, and spectroscopic analysis, particularly nuclear magnetic resonance.

Expanding Research Scope

I've broadened my search parameters to include derivatives, and I am focusing on NMR (¹H and ¹³C), mass spec, and IR data. Next, I plan to structure the comparison guide with an introduction on structural confirmation's importance. A deep dive will then focus on specific analytical techniques for the compound and its derivatives.

Deepening Spectroscopic Analysis

I'm now diving into the specifics of each spectroscopic technique. I will begin creating the experimental protocols, and the associated Graphviz diagrams to visualize the entire workflow. The goal is to synthesize everything into a comprehensive guide with tables, in-depth explanations, and complete citations.

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Chloro-2,2-dimethylhexane, a halogenated alkane, serves as a valuable building block. However, its synthesis can yield a variety of structurally similar impurities that can be challenging to distinguish and quantify. This guide provides an in-depth comparison of key analytical techniques for the comprehensive purity assessment of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Imperative of Purity: Why Rigorous Assessment is Non-Negotiable

Alkyl halides are recognized as a class of potentially genotoxic impurities (PGIs) in the pharmaceutical industry.[1][2] Their ability to alkylate DNA necessitates stringent control and accurate quantification to ensure the safety of active pharmaceutical ingredients (APIs). The synthesis of this compound, typically proceeding through pathways susceptible to rearrangements and side-reactions, can introduce a spectrum of impurities. These may include:

  • Positional Isomers: Such as 2-Chloro-2,2-dimethylhexane or 3-Chloro-2,2-dimethylhexane, arising from carbocation rearrangements or non-selective halogenation.

  • Unreacted Starting Materials: Residual starting alcohols or alkenes.

  • Byproducts of Elimination Reactions: Formation of various dimethylhexene isomers.

  • Over-halogenated Species: Dichloro- or poly-chlorinated derivatives.

The presence of these impurities, even at trace levels, can have significant consequences, making a multi-faceted analytical approach essential for a complete purity profile.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific information required. For the purity assessment of this compound, three core techniques provide complementary information: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Technique Principle of Separation/Detection Strengths Limitations Primary Application in this Context
Gas Chromatography (GC) Differential partitioning of volatile compounds between a stationary phase and a mobile gas phase.High-resolution separation of volatile isomers and impurities.[3][4] Excellent for quantification over a wide dynamic range.Requires volatile and thermally stable analytes. Identification based on retention time is not absolute.Quantification of the main component and separation of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure.Unambiguous structure elucidation of the main component and any major impurities.[5] Inherently quantitative without the need for individual calibration standards for each impurity (qNMR).Lower sensitivity compared to GC-MS for trace impurity detection. Complex spectra can be challenging to interpret for mixtures.Structural confirmation of this compound and identification of isomeric impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.High sensitivity and selectivity. Provides molecular weight information and characteristic fragmentation patterns.[6][7][8] The isotopic signature of chlorine (35Cl and 37Cl) provides a definitive marker for chlorine-containing compounds.[6][7][8][9]May not distinguish between isomers without prior chromatographic separation. Ionization efficiencies can vary, making quantification challenging without appropriate standards.Definitive identification of chlorine-containing compounds and elucidation of impurity structures when coupled with GC.

Integrated Workflow for Purity Assessment

A robust purity assessment strategy for this compound integrates these techniques in a logical sequence. The following workflow ensures both qualitative and quantitative purity are thoroughly evaluated.

Purity Assessment Workflow cluster_0 Initial Screening & Structural Confirmation cluster_1 Separation & Quantification cluster_2 Final Purity Determination NMR_Analysis ¹H and ¹³C NMR Spectroscopy MS_Analysis Direct Infusion MS GC_FID_Screening GC-FID for Preliminary Quantification NMR_Analysis->GC_FID_Screening Proceed if structure is correct GC_MS_Analysis GC-MS for Peak Identification GC_FID_Screening->GC_MS_Analysis Impurity Identification Purity_Calculation Purity Calculation & Reporting GC_MS_Analysis->Purity_Calculation Quantified Impurity Profile Synthesized_Product Synthesized this compound Synthesized_Product->NMR_Analysis Structural Confirmation Synthesized_Product->MS_Analysis Molecular Weight & Isotopic Pattern Confirmation

Caption: Integrated workflow for the purity assessment of this compound.

Experimental Protocols

The following protocols are presented as a starting point and should be optimized for the specific instrumentation and impurity profile encountered.

Protocol 1: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify any major isomeric impurities.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Expected Chemical Shifts (δ, ppm):

      • ~3.4-3.6 ppm (singlet, 2H, -CH₂Cl)

      • ~1.4-1.6 ppm (multiplet, 2H, -CH₂-)

      • ~1.2-1.4 ppm (multiplet, 4H, -(CH₂)₂-)

      • ~1.0 ppm (singlet, 6H, -C(CH₃)₂)

      • ~0.9 ppm (triplet, 3H, -CH₃)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.

    • Compare the observed spectra with reference spectra or predicted spectra to confirm the identity of this compound. The presence of additional signals may indicate impurities.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate, identify, and quantify volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating alkyl halides.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Key MS Fragmentation Feature: Look for the characteristic M+ and M+2 isotope pattern for the molecular ion (C₈H₁₇Cl⁺) and chlorine-containing fragments. The ratio of the peak heights should be approximately 3:1.[6][7][8][9]

    • Analyze the mass spectra of other peaks to identify potential impurities. Compare these spectra to library databases (e.g., NIST) for tentative identification.

    • Calculate the area percent of each peak in the total ion chromatogram (TIC) to estimate the relative abundance of impurities. For accurate quantification, calibration with certified reference standards is required.

Decision Framework for Method Selection

The choice of analytical technique should be guided by the specific question being asked. This decision tree illustrates a logical approach.

Method Selection Decision Tree Start What is the primary analytical goal? Structural_Confirmation Is the bulk material the correct structure? Start->Structural_Confirmation Structural Identity Quantify_Purity What is the percentage purity and what are the impurities? Start->Quantify_Purity Purity & Impurity Profile Trace_Analysis Are there trace-level genotoxic impurities? Start->Trace_Analysis Sensitivity Use_NMR Use ¹H and ¹³C NMR Structural_Confirmation->Use_NMR Use_GC_FID Use GC-FID for area % purity Quantify_Purity->Use_GC_FID Use_GC_MS Use GC-MS for impurity identification and sensitive quantification Quantify_Purity->Use_GC_MS For identification Trace_Analysis->Use_GC_MS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its suitability for further use, particularly in pharmaceutical applications. A comprehensive evaluation relies not on a single technique, but on the synergistic use of NMR for structural verification and GC-MS for high-resolution separation and sensitive identification of impurities. By understanding the strengths and limitations of each method and applying them within a structured workflow, researchers and drug development professionals can confidently establish the purity of this important chemical intermediate, ensuring the quality and safety of their final products.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. [Link]
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Mass Spec 3f Halogenoalkanes. YouTube. [Link]
  • Alkyl Halides exp 19 and 20 and Gas Chrom
  • Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]
  • Video: Mass Spectrometry: Alkyl Halide Fragment
  • SN2 Competition Experiments, Part 3: GC Analysis. YouTube. [Link]
  • Organic Compounds Containing Halogen

Sources

Benchmarking Catalyst Performance for Transformations of 1-Chloro-2,2-dimethylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Activating Sterically Hindered Alkyl Chlorides

In the landscape of synthetic chemistry, the activation of carbon-halogen bonds is a cornerstone for the construction of complex molecular architectures. Among these, the C-Cl bond in alkyl chlorides presents a significant challenge due to its inherent strength and lower reactivity compared to its bromide and iodide counterparts. This challenge is magnified in substrates such as 1-Chloro-2,2-dimethylhexane, which features a neopentyl-like structure. The steric bulk imposed by the quaternary carbon atom adjacent to the chlorine-bearing carbon dramatically hinders the approach of catalysts and reagents, often rendering classical nucleophilic substitution and elimination reactions inefficient.

This guide provides a comprehensive benchmark of catalytic systems for the transformation of this compound and other sterically hindered primary alkyl chlorides. We will delve into the performance of state-of-the-art palladium and nickel catalysts in key reactions such as cross-coupling and amination, supported by experimental data from analogous systems. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic approach for their specific synthetic needs.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Negishi Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. For sterically hindered alkyl chlorides, the choice of ligand is paramount to achieving high efficiency.

A. The Suzuki-Miyaura Coupling: Navigating Steric Hindrance with Advanced Ligands

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has been adapted for challenging alkyl chlorides through the development of highly active catalyst systems. The key to success lies in the use of bulky, electron-rich phosphine ligands that promote the crucial oxidative addition step and facilitate the reductive elimination to form the product.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Sterically Hindered Primary Alkyl Chlorides (Analogous Systems)

Catalyst SystemAlkyl ChlorideCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhosNeopentyl chloridePhenylboronic acidK₃PO₄Toluene/H₂O8085[1]
Pd(OAc)₂ / XPhos1-Chloro-3,3-dimethylbutane4-Tolylboronic acidCs₂CO₃Dioxane10092[2]
[Pd(IPr)(cinnamyl)Cl]Neopentyl chlorideNaphthylboronic acidK₃PO₄THF6078[3]

Mechanistic Considerations: The catalytic cycle for the Suzuki-Miyaura coupling of an alkyl chloride involves oxidative addition of the R-Cl bond to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The steric hindrance in this compound makes the oxidative addition step particularly challenging. Bulky biarylphosphine ligands like SPhos and XPhos create a coordinatively unsaturated and electron-rich palladium center, which is more reactive towards the C-Cl bond.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd catalyst and ligand to oven-dried flask prep2 Evacuate and backfill with inert gas (Ar or N₂) prep1->prep2 react1 Add this compound prep1->react1 prep3 Add base, boronic acid, and solvent prep2->prep3 react2 Heat to specified temperature react1->react2 workup1 Cool to room temperature react1->workup1 react3 Monitor reaction progress (GC/LC-MS) react2->react3 workup2 Quench and perform aqueous work-up workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

B. The Negishi Coupling: A Potent Alternative with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts, often allowing for milder reaction conditions.[4][5][6] This can be advantageous for substrates prone to side reactions at elevated temperatures. Both palladium and nickel catalysts are effective for this transformation.[4]

Catalyst Performance Comparison for Negishi Coupling of Primary Alkyl Halides (Analogous Systems)

Catalyst SystemAlkyl HalideCoupling PartnerSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosNeopentyl bromidePhenylzinc chlorideTHF6091[6]
NiCl₂(dme) / bathophenanthroline1-Chloro-4-phenylbutane4-Tolylzinc chlorideDMA5088[7][8]
Pd₂(dba)₃ / P(t-Bu)₃Neopentyl chlorideNaphthylzinc bromideNMP8084[6]

Mechanistic Pathway: Negishi Coupling

G Pd0 Pd(0)L₂ PdII_RCl R-Pd(II)(Cl)L₂ Pd0->PdII_RCl Oxidative Addition (+ R-Cl) PdII_R_R1 R-Pd(II)(R')L₂ PdII_RCl->PdII_R_R1 Transmetalation (+ R'-ZnX) PdII_R_R1->Pd0 Reductive Elimination (- R-R')

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

II. Nickel-Catalyzed Cross-Electrophile Coupling

An emerging strategy for coupling unactivated alkyl chlorides involves the use of nickel catalysts in cross-electrophile coupling reactions. These reactions couple two different electrophiles, often an aryl chloride and an alkyl chloride, in the presence of a reductant. This approach avoids the pre-formation of organometallic reagents.[9][10][11]

Catalyst Performance for Nickel-Catalyzed Cross-Electrophile Coupling of Primary Alkyl Chlorides

Catalyst SystemAryl ChlorideAlkyl ChlorideReductantSolventTemp (°C)Yield (%)Reference
NiBr₂(dme) / PyBCamCN4-Chlorotoluene1-ChlorooctaneZnNMP8075[10][11]
NiCl₂(glyme) / dtbbpy4-Chloroanisole1-ChlorohexaneMnDMA6082[9]
NiI₂ / 4,4'-di-tert-butyl-2,2'-bipyridineChlorobenzene1-Chloro-4-phenoxybutaneZnDMA5079[10]

Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling

  • Catalyst Preparation: In a glovebox, a vial is charged with the nickel precursor (e.g., NiBr₂(dme)), the ligand (e.g., PyBCamCN), and the reductant (e.g., zinc dust).

  • Reagent Addition: The aryl chloride, the alkyl chloride (e.g., this compound), and the solvent (e.g., NMP) are added.

  • Reaction: The vial is sealed and the mixture is stirred at the specified temperature for the required duration.

  • Work-up: The reaction is quenched, filtered to remove the reductant, and subjected to an aqueous work-up.

  • Purification: The crude product is purified by flash column chromatography.

III. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines.[12][13][14] Similar to cross-coupling reactions, the success with sterically hindered alkyl chlorides relies on the use of specialized bulky phosphine ligands.

Catalyst Performance for Buchwald-Hartwig Amination of Aryl Halides with Primary Amines (Applicable Principles)

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / BrettPhos2-Bromo-1,3-dimethylbenzenen-HexylamineNaOtBuToluene10095[13][15]
Pd(OAc)₂ / RuPhos4-Chloro-N,N-dimethylanilineMorpholineK₃PO₄t-BuOH8098[12]
[Pd(cinnamyl)Cl]₂ / DavePhos1-Bromo-4-tert-butylbenzeneAnilineLiHMDSDioxane11092[13]

Conceptual Workflow: Buchwald-Hartwig Amination

G start Aryl Halide + Amine catalyst Pd(0) / Bulky Phosphine Ligand start->catalyst base Strong Base (e.g., NaOtBu) catalyst->base product Aryl Amine base->product

Sources

A Researcher's Guide to Navigating Reactions of Sterically Hindered Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the reactivity of sterically hindered alkyl halides presents a significant challenge in organic synthesis, often leading to sluggish reactions, unexpected rearrangements, or undesired elimination byproducts. The sheer bulk of groups like tert-butyl or neopentyl can fundamentally alter reaction pathways, rendering standard protocols ineffective.[1] This guide provides an in-depth comparison of classical and modern synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in overcoming these synthetic hurdles. We will explore the causality behind experimental choices, moving beyond simple procedural lists to a deeper understanding of why certain methods succeed where others fail.

The Steric Impasse: Nucleophilic Substitution and Elimination

The core challenge with bulky alkyl halides lies in the steric shield they present around the electrophilic carbon. This dramatically affects the kinetics and outcomes of fundamental reaction types like nucleophilic substitution and elimination.

Nucleophilic Substitution: A Tale of Two Blocked Pathways

The SN2 Reaction: An Impenetrable Defense

The bimolecular nucleophilic substitution (SN2) reaction, which requires a direct backside attack on the carbon-halogen bond, is notoriously slow for sterically hindered substrates.[2][3] For neopentyl halides, the bulky tert-butyl group effectively blocks this approach, leading to reaction rates that can be up to 100,000 times slower than for simple primary alkyl halides.[4][5] For all practical purposes in drug development and complex synthesis, the direct SN2 pathway on such substrates is considered non-viable.[6][7]

SN2_Hindrance cluster_substrate Neopentyl Halide C_alpha Cα-X tBu tert-Butyl Group Nu Nucleophile (Nu⁻) Nu->C_alpha Backside Attack Blocked Blocked Steric Clash! SN1_Rearrangement A Neopentyl Halide B Primary Carbocation (Unstable) A->B -X⁻ C Tertiary Carbocation (Stable) B->C 1,2-Methyl Shift (Fast) E Desired (Direct) Substitution Product B->E + Nu⁻ (Does not occur) D Rearranged Product C->D + Nu⁻ Workflow Start Start: Sterically Hindered Alkyl Halide Q1 Desired Transformation? Start->Q1 Sub Simple Substitution (e.g., R-X -> R-Nu) Q1->Sub Substitution Elim Elimination (R-X -> Alkene) Q1->Elim Elimination CC C-C Bond Formation (R-X -> R-R') Q1->CC C-C Coupling Sub_Check Is rearrangement acceptable? Sub->Sub_Check Elim_Base Use Strong, Bulky Base (e.g., KOtBu) Elim->Elim_Base CC_Method Select Cross-Coupling (Negishi, Suzuki, etc.) CC->CC_Method SN1 SN1 Conditions (Weak Nu, polar protic solvent) Sub_Check->SN1 Yes Grignard Consider 2-step: 1. Form Grignard/Organolithium 2. React with Electrophile Sub_Check->Grignard No

Sources

A Senior Application Scientist's Guide to Yield in Alkyl Halide Synthesis: Theoretical vs. Experimental Yield for 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a profound understanding of reaction efficiency is paramount. The synthesis of novel compounds, such as the alkyl halide 1-Chloro-2,2-dimethylhexane, forms the foundational grammar of our work. While stoichiometry allows us to predict a perfect "theoretical" outcome, the practical realities of the laboratory invariably lead to an "experimental" yield that tells a more nuanced story. This guide provides an in-depth comparison of theoretical and experimental yields for the synthesis of this compound, elucidating the scientific principles that account for the inevitable differences. We will explore the underlying causality of experimental choices and the self-validating systems inherent in a robust protocol.

The Foundation: Calculating Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no losses.[1] This calculation is dictated by the stoichiometry of the balanced chemical equation and the identification of the limiting reactant—the reactant that will be consumed first and thus "limits" the amount of product formed.[2]

A common and effective route to synthesize this compound is via a nucleophilic substitution (SN2) reaction, where the hydroxyl group of a primary alcohol, 2,2-dimethylhexan-1-ol, is replaced by a chloride ion from a source like concentrated hydrochloric acid.

The Balanced Reaction:

C₈H₁₈O (2,2-dimethylhexan-1-ol) + HCl (Hydrochloric Acid) → C₈H₁₇Cl (this compound) + H₂O (Water)

Step-by-Step Calculation of Theoretical Yield:

  • Determine Moles of Reactants: Convert the mass or volume of each reactant into moles using their respective molar masses and densities.[2][3]

  • Identify the Limiting Reactant: Using the 1:1 stoichiometry from the balanced equation, the reactant with the fewer number of moles is the limiting reactant.

  • Calculate Moles of Product: The number of moles of the limiting reactant dictates the maximum number of moles of product that can be formed.

  • Calculate Theoretical Mass of Product: Multiply the moles of product by its molar mass to obtain the theoretical yield in grams.[2][4]

Table 1: Molar Masses for Theoretical Yield Calculation

CompoundMolar Mass ( g/mol )
2,2-dimethylhexan-1-ol (C₈H₁₈O)130.23
Hydrochloric Acid (HCl)36.46
This compound (C₈H₁₇Cl)148.67[5]

Example Calculation: If a researcher starts with 10.0 g of 2,2-dimethylhexan-1-ol and an excess of concentrated HCl, the alcohol is the limiting reactant.

  • Moles of alcohol = 10.0 g / 130.23 g/mol = 0.0768 moles

  • Maximum moles of product = 0.0768 moles (due to 1:1 stoichiometry)

  • Theoretical Yield = 0.0768 moles * 148.67 g/mol = 11.42 g

The Reality: A Validated Experimental Protocol

The following protocol for the synthesis of this compound is designed to be a self-validating system. Each step is included not only to advance the reaction but also to mitigate side reactions and simplify purification, thereby maximizing the integrity of the final experimental yield.

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reactants 2,2-dimethylhexan-1-ol + conc. HCl Reaction Reflux with Stirring (Promotes Sₙ2 Reaction) Reactants->Reaction Quench Cool Reaction Mixture + Add Ice-Cold Water Reaction->Quench Separation Separatory Funnel: Remove Aqueous Layer Quench->Separation Wash1 Wash Organic Layer (Cold NaHCO₃ Solution) Separation->Wash1 Wash2 Wash Organic Layer (Brine) Wash1->Wash2 Drying Dry with Anhydrous Na₂SO₄ Wash2->Drying Filtration Filter off Drying Agent Drying->Filtration Distillation Simple Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 10.0 g (0.0768 mol) of 2,2-dimethylhexan-1-ol with 25 mL of concentrated hydrochloric acid (an excess to drive the reaction forward).

    • Causality: Using concentrated HCl provides both the nucleophile (Cl⁻) and the acid catalyst to protonate the alcohol's hydroxyl group, turning it into a good leaving group (H₂O). The excess of HCl ensures the reaction equilibrium favors the product side.

  • Reaction: Gently reflux the mixture with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for this SN2 reaction. Refluxing prevents the loss of volatile components.

  • Workup - Quenching and Separation: Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel containing 50 mL of ice-cold water. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.

    • Causality: The addition of water quenches the reaction and helps to remove the excess HCl and water-soluble impurities. The desired organic product is less dense than the aqueous layer and will form the top layer.

  • Workup - Washing: Wash the organic layer sequentially with 30 mL of cold saturated sodium bicarbonate (NaHCO₃) solution and then with 30 mL of brine (saturated NaCl solution).

    • Causality: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove any remaining water from the organic layer, initiating the drying process.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the liquid is clear and the drying agent no longer clumps.

    • Causality: Removing all traces of water is critical. Water can interfere with subsequent purification steps (like distillation) and would artificially inflate the final mass of the product.

  • Purification: Decant or filter the dried organic liquid into a distillation apparatus. Perform a simple distillation, collecting the fraction that boils at the expected boiling point of this compound.

    • Causality: Distillation is a crucial purification step that separates the desired product from any unreacted starting material and non-volatile impurities.

  • Yield Determination: Weigh the collected, purified product. This mass is the experimental yield .

Comparison and Analysis: Why Experimental Yields Differ

It is exceedingly rare for the experimental yield to match the theoretical yield. A typical, carefully performed synthesis might yield 8.57 g of this compound.

Table 2: Theoretical vs. Experimental Yield Comparison

MetricValue
Theoretical Yield11.42 g
Experimental Yield8.57 g
Percentage Yield (8.57 g / 11.42 g) x 100 = 75.0%

The 25.0% difference between the perfect and the practical outcome is not a failure but a result of inherent physical and chemical realities.

Key Factors Contributing to Yield Loss:

  • Incomplete Reaction: The reaction is reversible. Even with an excess of one reagent, the equilibrium may not lie 100% to the product side. Some starting material will likely remain unreacted.

  • Side Reactions: Although the SN2 pathway is favored for this primary alcohol, a competing elimination (E2) reaction to form an alkene can occur, especially at higher temperatures. This side product will be removed during purification but represents a loss of the primary reactant.

  • Physical Losses During Workup: This is often the most significant source of yield loss.

    • Transfers: A small amount of material adheres to the surface of every piece of glassware used (reaction flask, separatory funnel, beakers, etc.).

    • Incomplete Extraction: The product has some, albeit very low, solubility in the aqueous layers. Each wash removes a tiny fraction of the product along with the impurities.

    • Purification Losses: During distillation, some product will inevitably be lost as holdup in the distillation column and flask. A small initial fraction (forerun) and a final fraction (pot residue) are typically discarded to ensure the purity of the main collected fraction.

  • Impure Product: An improperly dried or purified product can lead to an erroneously high yield (sometimes over 100%). This is a critical self-validation checkpoint; a yield exceeding 100% is a definitive indicator of impurities, most commonly residual solvent.

By understanding these factors, researchers can optimize protocols to minimize losses and improve efficiency. The discrepancy between theoretical and experimental yield is not a measure of failure but a data point that, when understood, provides deep insight into the chemical transformation being performed.

References

  • Theoretical Yield Calculator.
  • Yield Calcul
  • How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. YouTube. [Link]
  • How to Calculate Theoretical Yield: 12 Steps (with Pictures). wikiHow. [Link]
  • How to Calculate the Theoretical Yield of a Chemical Reaction. Study.com. [Link]
  • This compound.
  • Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Notability. [Link]
  • Propose a mechanism for the formation of the following reaction. (1S 2S)-1-chloro-1, 2 -dimethyl cyclohexane is boiled in water to produce (1S, 2S)- 1, 2-dimethylcyclohexanol. Homework.Study.com. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The proper management of waste, particularly for halogenated compounds like 1-chloro-2,2-dimethylhexane, is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of this compound, designed for professionals in research and development.

The procedures outlined below are built upon the fundamental principle that halogenated hydrocarbons require specific disposal pathways due to their potential environmental persistence and the unique requirements for their terminal destruction, typically through high-temperature incineration.[1][2] Adherence to these protocols mitigates risk and ensures operational excellence.

Hazard Identification and Essential Safety Precautions

Before handling waste, a clear understanding of the inherent risks of this compound is paramount. As an alkyl halide, its hazard profile is characterized by flammability and potential irritation.[3][4] All handling and disposal operations must be conducted within a certified chemical fume hood.

Key Hazard Summary

Hazard ClassificationDescriptionPrimary Concerns & Mitigation
Flammable Liquid While specific flashpoint data for this compound is not readily available, similar chlorinated alkanes are flammable.[5][6][7][8] Vapors can form explosive mixtures with air.Keep away from all ignition sources, including heat, sparks, and open flames.[6][7] Use non-sparking tools and ensure electrical equipment is explosion-proof.[7][9]
Skin and Eye Irritant Direct contact may cause skin and serious eye irritation, a common characteristic of halogenated solvents.[2][5][6]Wear appropriate Personal Protective Equipment (PPE) at all times.
Environmental Hazard Chlorinated hydrocarbons can be toxic to aquatic life and may persist in the environment.[10][11]Prevent any release into the environment. Under no circumstances should this chemical be disposed of down the drain.[2][12][13]

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves are mandatory. Viton® or laminate barrier gloves are excellent choices for chlorinated hydrocarbons. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required when work is performed within a properly functioning chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe disposal of this compound. The foundational principle is strict waste segregation.

Step 1: Waste Identification and Segregation This is the most critical step. This compound must be disposed of as Halogenated Organic Waste .

  • Action: Designate a specific waste container solely for halogenated solvents.

  • Causality: Halogenated and non-halogenated waste streams are treated and disposed of differently.[12][14][15] Commingling these streams can lead to regulatory violations and significantly increased disposal costs. Furthermore, improper mixing can create unforeseen chemical reactions. Do not mix this waste with acids, bases, or heavy metals.[14]

Step 2: Proper Containerization The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition, free of cracks, and has a secure, screw-top lid.[12][14]

  • Causality: A tightly sealed, robust container prevents the release of flammable and potentially toxic vapors and protects against spills.[12]

Step 3: Waste Labeling Clear and accurate labeling is a non-negotiable regulatory requirement.

  • Action: Before adding any waste, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) office to the container.[14]

  • Label Contents:

    • Write the full chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[12]

    • If other halogenated solvents are present, list all constituents and their approximate percentages.[14]

    • Clearly check the boxes for applicable hazards, such as "Flammable" and "Toxic".[14]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is essential for the final disposal facility to process the waste correctly.

Step 4: Waste Accumulation and Storage Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[2][14]

  • Action: Keep the waste container tightly closed at all times, except when actively adding waste.[12][14] Store the container in a secondary containment bin within the SAA to contain any potential leaks.

  • Causality: Keeping the container sealed minimizes the release of vapors into the laboratory atmosphere. Secondary containment is a crucial safeguard against spills contaminating the workspace.

Step 5: Arranging for Final Disposal Accumulated hazardous waste must be removed from the laboratory in a timely manner.

  • Action: Once the container is three-quarters full or reaches your institution's accumulation time limit, submit a waste collection request to your EHS office.[14]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed disposal facility, where it will be destroyed in compliance with all local, state, and federal regulations.[1][7]

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is crucial to ensure safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate vapors.

  • Contain: Use an inert absorbent material such as sand, silica gel, or a commercial sorbent like Chemizorb® to dike and absorb the spill.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the liquid. [2]

  • Collect: Carefully scoop the absorbed material using non-sparking tools and place it into your designated halogenated waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Notify your laboratory supervisor and institutional EHS office of the incident.[14]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for handling and disposing of this compound waste.

G start Waste Generation: This compound segregate Step 1: Segregate as 'Halogenated Organic Waste' start->segregate container Step 2: Use a Compatible, Leak-Proof Container segregate->container label Step 3: Label Container with Full Name & Hazards container->label store Step 4: Store in SAA (Closed, Secondary Containment) label->store spill_check Spill Occurred? store->spill_check spill_protocol Execute Spill Management Protocol: Contain, Collect, Decontaminate spill_check->spill_protocol Yes full_check Container >75% Full or Time Limit Reached? spill_check->full_check No spill_protocol->store full_check->store No contact_ehs Step 5: Request Pickup from EHS Office full_check->contact_ehs Yes end_state Waste Awaiting Professional Disposal contact_ehs->end_state

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

First Aid Measures

In any case of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]

References

  • This compound, PubChem - National Center for Biotechnology Inform
  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group - Northwestern University, [Link]
  • Halogenated Solvents in Laboratories, Campus Oper
  • Alkanes, C14-17, chloro-: Environment tier II assessment, Australian Industrial Chemicals Introduction Scheme (AICIS), [Link]
  • Management of Hazardous Waste Procedure, Yale Environmental Health & Safety, [Link]
  • 1,1-dichloro-2,2-dimethylhexane, ChemSynthesis, [Link]
  • SAFETY DATA SHEET - 2-Chloro-2-methylhexane, Thermo Fisher Scientific, [Link]
  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations, U.S. Environmental Protection Agency, [Link]
  • Alkyl Halides, Loba Chemie, [Link]
  • 1-Chloro-2,2-dimethyl-cyclohexane, SpectraBase, [Link]
  • Alkyl Halide Explained: Structure, Types, and Reactions, P
  • 1-Chloro-2,2-dimethylpentane, PubChem - National Center for Biotechnology Inform
  • 1-Chloro-2,2-dimethylpropane Safety D
  • 1-Chloro-2,4-dimethylhexane, PubChem - National Center for Biotechnology Inform
  • Breaking Down Alkyl Halides: Key Reactions and Uses, P
  • Specific Chemical Handling and Storage, UW-Milwaukee, [Link]
  • Safe handling and storage of chemicals, Sciencemadness Wiki, [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-Chloro-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the very novelty that holds promise also demands our utmost respect and diligence in ensuring laboratory safety. This guide provides essential, field-proven safety and logistical information for handling 1-Chloro-2,2-dimethylhexane, a halogenated alkane. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety protocol. By grounding our procedures in scientific principles, we empower researchers to not only protect themselves but also to cultivate a proactive safety culture within their laboratories.

Hazard Assessment: Understanding the Invisible Risks

While specific toxicological data for this compound is not extensively documented, its structural similarity to other chlorinated alkanes provides a solid basis for a thorough hazard assessment. As a volatile organic compound (VOC), it is prudent to anticipate risks associated with flammability, skin and eye irritation, and potential respiratory effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Volatile organic compounds are known to pose various health risks, including headaches, dizziness, and respiratory irritation with prolonged exposure possibly leading to more severe organ damage.[1][2][3] Therefore, all handling procedures must be designed to minimize or eliminate exposure through these routes.

Physicochemical Properties and Hazard Classification (Anticipated)

PropertyAnticipated Value/ClassificationImplication for Handling
Molecular Formula C8H17Cl[4]Halogenated hydrocarbon
Physical State Likely a liquid at room temperaturePotential for splashes and vapor generation
Flammability Expected to be a flammable liquid[5][6][7]Requires storage away from ignition sources and use of explosion-proof equipment[6][8]
Health Hazards Anticipated to cause skin and eye irritation; may cause respiratory irritation[7]Mandates the use of appropriate personal protective equipment (PPE)
Environmental Hazards No specific data, but halogenated organics can be persistentRequires proper disposal as hazardous waste; do not release into the environment[5][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for minimizing exposure to volatile chemicals.[9] However, the appropriate selection and use of PPE are critical for safeguarding against accidental splashes, spills, and residual vapors.

Step-by-Step PPE Protocol
  • Glove Selection : Standard nitrile gloves may offer insufficient protection against chlorinated alkanes.[9][10] It is imperative to consult a glove manufacturer's chemical resistance guide. For extended work or direct immersion, consider heavier-duty gloves such as Viton™ or multilayer laminates like Silver Shield®/4H®.[9] Always double-glove, wearing a lighter nitrile glove underneath a more robust outer glove. This provides an additional layer of protection in case the outer glove is compromised.[9]

  • Eye and Face Protection : Chemical splash goggles are mandatory at all times when handling this compound.[9] Safety glasses with side shields do not offer adequate protection against splashes.[9] For procedures with a higher risk of splashing, such as transferring large volumes, a full-face shield must be worn in addition to goggles.[10]

  • Protective Clothing : A flame-resistant lab coat should be worn and kept fully buttoned.[10] Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.[10] For significant spill cleanup, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : All work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.[9] If engineering controls are insufficient to maintain exposure below permissible limits, or in the event of a large spill, respiratory protection will be required.[10] This must be done in accordance with your institution's respiratory protection program, which includes fit testing and training.[10]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Review SDS for this compound & Similar Compounds Task Evaluate Task: Volume, Duration, Splash Potential Start->Task Eyes Mandatory: Chemical Splash Goggles Task->Eyes FaceShield Add Face Shield for High Splash Risk Task->FaceShield High Splash Potential Gloves Select Chemically Resistant Gloves (e.g., Viton™, Laminate) Double-Gloving Recommended Task->Gloves Clothing Flame-Resistant Lab Coat (Buttoned) Long Pants, Closed-Toe Shoes Task->Clothing Respirator Work in Fume Hood. Respirator Needed if Exposures Exceed Limits. Task->Respirator

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety and procedural integrity.

Safe Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ignition Sources : This compound is expected to be flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[6][8] Use explosion-proof electrical and ventilating equipment.[6][8]

  • Static Discharge : Take precautionary measures against static discharge.[5][6] Ensure that containers and receiving equipment are properly grounded and bonded.[5][6][8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][8][11]

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further hazards.

  • Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess the Spill : For small spills within a fume hood, trained personnel with appropriate PPE may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (Small Spills) :

    • Don the appropriate PPE as outlined above, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12][13] Do not use combustible materials like paper towels or sawdust.[12]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5][7][12]

    • Clean the spill area with soap and water.

    • Report the spill to your EHS department.[12]

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill or Outside Fume Hood Assess->LargeSpill Large or Uncontained Cleanup Trained Personnel with Full PPE Clean Up with Inert Absorbent SmallSpill->Cleanup Evacuate Evacuate Lab Alert Others Close Doors LargeSpill->Evacuate Dispose Collect Waste in Labeled Container Cleanup->Dispose ContactEHS Contact EHS Immediately Evacuate->ContactEHS Report Report Incident to Supervisor/EHS Dispose->Report

Caption: Decision Tree for Spill Response.

Disposal Plan: Ensuring Environmental Compliance

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

  • Segregation is Key : Never mix halogenated organic waste with non-halogenated waste.[11][14][15] The disposal methods differ significantly, and cross-contamination increases disposal costs and complexity.[13][15]

  • Designated Containers : Collect all waste containing this compound in a clearly labeled, compatible container.[11][12] The container should be made of a material resistant to chlorinated hydrocarbons (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight screw-top cap.[11][12]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[11][12]

  • Accumulation and Pickup : Store the waste container in a designated satellite accumulation area within the lab, ensuring it is in secondary containment.[13] Follow your institution's procedures for arranging waste pickup by the EHS department or a licensed hazardous waste disposal company.[12]

By adhering to these rigorous protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5"). Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Hazardous Waste Segregation. Unknown Source.
  • SAFETY DATA SHEET - 2-Chlorohexane. TCI Chemicals.
  • OSHA Technical Manual (OTM) - Section III: Chapter 2. Occupational Safety and Health Administration.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • SAFETY DATA SHEET - 1-Chloro-3,3-dimethylbutane. Thermo Fisher Scientific.
  • This compound. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 1-Chlorohexane. Fisher Scientific.
  • Volatile Organic Compounds (VOCs) Guide. TSI.
  • Volatile Organic Compounds (VOCs). INTEC Controls.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET - Unnamed Product. MilliporeSigma.
  • VOC Safety for Industrial Workers. International Enviroguard.
  • SAFETY DATA SHEET - 1-Chloro-2,2-dimethylpropane. Harper College.
  • SAFETY DATA SHEET - 2-Chloro-2-methylhexane. Thermo Fisher Scientific.
  • Application Notes and Protocols for Handling Chlorinated Alkenes: Personal Protective Equipment (PPE). Benchchem.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Volatile Organic Compounds: An Overview from Occupational Health Perspective. Journal of Industrial Safety Engineering.
  • SAFETY DATA SHEET - 1-Chlorohexane. Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • Chemical Safety: Personal Protective Equipment. Unknown Source.
  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health.
  • 2-CHLORO-2-METHYLHEXANE SDS, 4398-65-6 Safety Data Sheets. ECHEMI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.